Sorbitan Trioleate
Description
used for niosomes (LIPOSOMES)
Properties
CAS No. |
26266-58-0 |
|---|---|
Molecular Formula |
C60H108O8 |
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
InChI Key |
PRXRUNOAOLTIEF-ADSICKODSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Other CAS No. |
26266-58-0 |
physical_description |
Liquid Clear dark brown viscous liquid; [Reference #1] |
Pictograms |
Irritant |
Synonyms |
Arlacel 85 sorbitan trioleate Span 85 |
Origin of Product |
United States |
Foundational & Exploratory
Sorbitan Trioleate: A Technical Guide to Synthesis and Characterization for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sorbitan trioleate, a non-ionic surfactant with significant applications in pharmaceutical formulations, drug delivery systems, and various research contexts. This document details experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis and characterization workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, also known as Span 85, is a triester of oleic acid and anhydrides of the sugar alcohol sorbitol.[1][2] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it an excellent water-in-oil (W/O) emulsifier, stabilizer, and dispersing agent.[3][4] These properties are crucial in the development of various pharmaceutical dosage forms, including creams, lotions, ointments, and emulsions for drug delivery.[3] A thorough understanding of its synthesis and a robust characterization are paramount for ensuring its quality, purity, and performance in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of sorbitol with oleic acid at elevated temperatures. This one-step process involves the simultaneous intramolecular dehydration (etherification) of sorbitol to form sorbitan and the esterification of the hydroxyl groups of sorbitan with the carboxyl groups of oleic acid.
Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Direct Esterification
This protocol provides a generalized procedure for the synthesis of this compound based on common laboratory practices.
Materials:
-
Sorbitol
-
Oleic acid
-
Neutral or basic catalyst (e.g., potassium hydroxide, sodium hydroxide)
-
Nitrogen gas supply
-
Reactor with mechanical stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge sorbitol and oleic acid. The molar ratio of sorbitol to oleic acid can vary, with ratios of 1:1 to 1:2 being reported.
-
Catalyst Addition: Add the catalyst to the reactant mixture. The amount of catalyst typically ranges from 0.3% to 1% of the weight of sorbitol.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen sparge throughout the reaction to facilitate the removal of water formed during esterification.
-
Heating and Reaction: Begin stirring the mixture and gradually heat the reactor to the reaction temperature, typically between 210°C and 230°C. Maintain this temperature for 5 to 7 hours. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.
-
Reaction Completion and Cooling: Once the desired acid value (typically ≤ 15 mg KOH/g) is reached, stop the heating and allow the reaction mixture to cool down.
-
Discharging: Discharge the crude this compound from the reactor.
Purification
The crude this compound may contain unreacted starting materials, by-products, and the catalyst. Purification is essential to obtain a product with the desired specifications.
Procedure:
-
Neutralization: If a basic catalyst was used, neutralize the crude product with an acid, such as sulfuric acid, to a neutral pH.
-
Washing: Wash the product with hot water to remove any remaining catalyst, unreacted sorbitol, and other water-soluble impurities. The mixture is allowed to separate into an organic and an aqueous phase, and the aqueous phase is discarded. This step may be repeated several times.
-
Drying: Dry the washed product under vacuum at an elevated temperature (e.g., 90-100°C) to remove residual water.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties.
Characterization Workflow
References
- 1. CN105669607A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. What is this compound? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
The Core Mechanism of Sorbitan Trioleate as a Nonionic Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan trioleate, a nonionic surfactant widely recognized by its trade name Span 85, is a key excipient in a multitude of pharmaceutical, cosmetic, and industrial formulations. Its efficacy as a water-in-oil (W/O) emulsifier, stabilizer, and solubilizing agent is attributed to its unique molecular structure. This technical guide delves into the fundamental mechanism of action of this compound, providing a comprehensive overview of its physicochemical properties, its role in interfacial phenomena, and its interactions within complex formulations. The guide further presents quantitative data, detailed experimental protocols for its characterization, and visual representations of its functional mechanisms to support researchers and professionals in drug development and formulation science.
Introduction
This compound is a tri-ester of oleic acid and sorbitan-derived hexitol anhydrides.[1][2] As a nonionic surfactant, it does not dissociate in water, rendering it less sensitive to pH changes and the presence of electrolytes. Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an excellent choice for stabilizing W/O emulsions, where the oil phase is continuous.[2][3] Understanding the intricate mechanisms by which this compound functions at the molecular level is paramount for optimizing its use in various applications, particularly in the development of stable and effective drug delivery systems.
Physicochemical Properties of this compound
The performance of this compound as a surfactant is dictated by its distinct physicochemical properties. A summary of these key parameters is provided in the table below.
| Property | Value | References |
| Molecular Formula | C60H108O8 | [2] |
| Molecular Weight | 957.49 g/mol | |
| Appearance | Pale-yellow to brownish viscous liquid | |
| HLB Value | 1.8 - 4.3 | |
| Solubility | Soluble in mineral and vegetable oils; insoluble in water. |
Mechanism of Action at the Oil-Water Interface
The primary mechanism of action of this compound as a W/O emulsifier lies in its ability to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.
Adsorption and Orientation at the Interface
Due to its amphiphilic nature, this compound spontaneously migrates to the oil-water interface. The large, bulky oleate chains (lipophilic tails) orient themselves into the oil phase, while the more polar sorbitan head group resides at the interface, with some interaction with the water molecules. This orientation creates a steric barrier that prevents the coalescence of dispersed water droplets.
Reduction of Interfacial Tension
Formation of a Protective Film
The adsorbed layer of this compound molecules around the dispersed water droplets forms a protective film. This film acts as a physical barrier, preventing the droplets from coming into close contact and coalescing. The bulky nature of the oleate chains further enhances this steric hindrance.
Critical Micelle Concentration (CMC)
The CMC is a critical parameter for any surfactant, representing the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk phase. For lipophilic surfactants like this compound, micelle formation typically occurs in non-aqueous media as reverse micelles. While a specific CMC value for this compound was not found in the reviewed literature, a study on sorbitan monoesters at a water-oil interface provides valuable insights. The CMC of these related compounds was determined from interfacial tension measurements. It is important to note that the CMC can be influenced by factors such as the solvent, temperature, and the presence of other solutes.
Role in Drug Delivery
This compound is extensively used in topical and transdermal drug delivery systems. Its lipophilic nature can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. A study on a microemulsion containing polyoxyethylene this compound (a derivative of this compound) demonstrated enhanced skin delivery of resveratrol. This suggests that this compound can act as a permeation enhancer by fluidizing the lipid bilayers of the skin.
While direct studies on the interaction of this compound with cell membranes are limited, research on other sorbitan esters suggests that their hydrophobic portions can interact with the lipid components of biological membranes, potentially leading to increased membrane fluidity and permeability.
Experimental Protocols
Accurate characterization of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
As this compound is oil-soluble, the CMC is typically determined in a non-aqueous solvent or at a water-oil interface.
Method: Interfacial Tensiometry
-
Preparation of Solutions: Prepare a series of solutions of this compound in a suitable oil (e.g., mineral oil, n-hexane) at various concentrations.
-
Interfacial Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or pendant drop method) to measure the interfacial tension between each oil solution and a pure water phase.
-
Data Analysis: Plot the interfacial tension as a function of the logarithm of the this compound concentration. The CMC is the concentration at which a sharp break or change in the slope of the curve is observed.
Characterization of Emulsions
Method: Dynamic Light Scattering (DLS)
-
Emulsion Preparation: Prepare a W/O emulsion stabilized with a known concentration of this compound using a high-shear homogenizer.
-
Sample Preparation: Dilute the emulsion with the continuous oil phase to an appropriate concentration for DLS analysis to avoid multiple scattering effects.
-
DLS Measurement: Place the diluted sample in the DLS instrument and measure the fluctuations in scattered light intensity.
-
Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the particle size distribution and the average droplet size (e.g., Z-average diameter) of the dispersed water droplets.
Conclusion
This compound's efficacy as a nonionic surfactant and W/O emulsifier is fundamentally linked to its molecular structure, which dictates its behavior at oil-water interfaces. Its low HLB value, ability to significantly reduce interfacial tension, and formation of a protective steric barrier are the core principles of its mechanism of action. In the context of drug delivery, its lipophilic character suggests a role in enhancing the permeation of APIs through biological membranes. While quantitative data for some of its key properties, such as a definitive CMC value, remain elusive in readily available literature, the experimental protocols outlined in this guide provide a framework for its comprehensive characterization. Further research into its specific interactions with lipid bilayers will undoubtedly provide deeper insights into its role in enhancing drug delivery and formulation stability.
References
Determination of Critical Micelle Concentration for Sorbitan Trioleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan trioleate, a non-ionic surfactant also known as Span 85, is a key excipient in pharmaceutical and research applications, primarily utilized for its emulsifying and solubilizing properties. Its low Hydrophile-Lipophile Balance (HLB) of 1.8 indicates a strong lipophilic character, making it ideal for forming water-in-oil emulsions and reverse micelles in non-aqueous media.[1][2][3] The critical micelle concentration (CMC) is a fundamental parameter that characterizes the concentration at which surfactant molecules self-assemble into micelles. For a lipophilic surfactant like this compound, this aggregation typically occurs as reverse micelles in a non-polar solvent. This guide provides a comprehensive overview of the methodologies for determining the CMC of this compound, with a focus on experimental protocols suitable for its unique physicochemical properties.
Introduction to Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant in a solution at which the molecules begin to form aggregates known as micelles.[4] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is an abrupt change in several physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[5] This is because the surfactant monomers at the interface become saturated, and any additional surfactant molecules aggregate to form micelles. For this compound, which is practically insoluble in water, the concept of CMC is most relevant in the context of reverse micelle formation in non-polar solvents or as an "apparent CMC" at a water-oil interface.
Challenges in Determining the CMC of this compound
Direct measurement of the CMC of this compound in aqueous solutions using conventional methods like surface tensiometry or conductometry is not feasible due to its poor water solubility. Therefore, alternative approaches are necessary:
-
Interfacial Tensiometry: This method measures the tension at the interface between two immiscible liquids (e.g., oil and water) as a function of surfactant concentration. It is a suitable method for determining the apparent CMC of surfactants that are soluble in the oil phase.
-
Reverse Micelle CMC Determination: In non-polar solvents, this compound forms reverse micelles, where the hydrophilic heads form a core that can encapsulate water, and the hydrophobic tails extend into the non-polar solvent. Various techniques, including fluorescence spectroscopy and UV-Vis spectroscopy with a probe, can be employed to determine the CMC in these systems.
Quantitative Data on Sorbitan Esters
| Surfactant | Oil Phase | Apparent CMC (mol/L) | Interfacial Tension at CMC (mN/m) |
| Sorbitan Monolaurate (Span 20) | Heptane | 2.6 x 10⁻⁵ | 6.1 |
| Dodecane | 3.7 x 10⁻⁵ | 9.9 | |
| Sorbitan Monopalmitate (Span 40) | Heptane | 1.3 x 10⁻⁵ | 5.8 |
| Dodecane | 1.9 x 10⁻⁵ | 9.5 | |
| Sorbitan Monostearate (Span 60) | Heptane | 1.1 x 10⁻⁵ | 5.6 |
| Dodecane | 1.7 x 10⁻⁵ | 9.3 | |
| Sorbitan Monooleate (Span 80) | Heptane | 1.8 x 10⁻⁵ | 6.3 |
| Dodecane | 2.8 x 10⁻⁵ | 10.1 |
Data adapted from Peltonen, M. A., & Yliruusi, J. K. (2001). The behavior of sorbitan surfactants at the water-oil interface: straight-chained hydrocarbons from pentane to dodecane as an oil phase. Journal of Colloid and Interface Science, 237(1), 123-129.
Experimental Protocols
Determination of Apparent CMC by Interfacial Tensiometry
This protocol describes the determination of the apparent CMC of this compound at a water-oil interface using the du Noüy ring method.
Materials:
-
This compound (Span 85)
-
High-purity non-polar solvent (e.g., n-hexane, dodecane)
-
Ultrapure water
-
Tensiometer with a platinum-iridium ring
-
Glassware (beakers, volumetric flasks, syringes)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen non-polar solvent at a concentration well above the expected apparent CMC.
-
Prepare a series of dilutions of the stock solution with the same solvent to cover a wide range of concentrations.
-
-
Instrument Calibration:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.
-
-
Measurement:
-
Add a known volume of ultrapure water to the sample vessel.
-
Carefully layer a known volume of the this compound solution (starting with the lowest concentration) on top of the water to create a distinct interface.
-
Allow the system to equilibrate for a specified period.
-
Measure the interfacial tension using the du Noüy ring method. Ensure the ring is clean and properly positioned at the interface.
-
Repeat the measurement for each concentration, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the interfacial tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will typically show two linear regions. The concentration at the intersection of these two lines is the apparent CMC.
-
Determination of Reverse Micelle CMC by Fluorescence Spectroscopy
This protocol utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of reverse micelles.
Materials:
-
This compound (Span 85)
-
High-purity non-polar solvent (e.g., cyclohexane, n-heptane)
-
Pyrene (fluorescent probe)
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Probe Stock Solution:
-
Prepare a stock solution of pyrene in the chosen non-polar solvent at a low concentration (e.g., 10⁻⁵ M).
-
-
Surfactant Solutions:
-
Prepare a series of this compound solutions in the non-polar solvent with varying concentrations.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid self-quenching.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to a suitable value for pyrene (e.g., 335 nm).
-
Record the emission spectra for each sample over a range that includes the first and third vibronic peaks of pyrene (typically around 373 nm and 383 nm).
-
-
Data Analysis:
-
Determine the intensity of the first (I₁) and third (I₃) vibronic peaks from each emission spectrum.
-
Calculate the ratio of the intensities (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the this compound concentration.
-
The concentration at which a sharp decrease in the I₁/I₃ ratio is observed corresponds to the CMC of reverse micelle formation. This is because the polarity of the microenvironment of the pyrene probe decreases as it is incorporated into the reverse micelles.
-
Logical Relationship of Micelle Formation
The formation of micelles is a concentration-dependent phenomenon. The following diagram illustrates the logical progression from individual surfactant monomers to the formation of micelles as the concentration of the surfactant increases.
Conclusion
The determination of the critical micelle concentration of this compound requires specialized methodologies due to its lipophilic nature. While direct measurement of an aqueous CMC is impractical, this guide has provided detailed protocols for determining its apparent CMC at a water-oil interface via interfacial tensiometry and its reverse micelle CMC in non-polar solvents using fluorescence spectroscopy. The provided comparative data for other sorbitan esters offers a valuable reference for researchers. By following these protocols, scientists and drug development professionals can accurately characterize this important excipient, enabling its effective application in various formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Span 85 | C60H108O8 | 26266-58-0 - HUANA [huanachemical.com]
- 4. Polar Solvents Trigger Formation of Reverse Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
The Intricate Phase Behavior of Sorbitan Trioleate in Microemulsion Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the phase behavior of sorbitan trioleate (STO) in microemulsion systems. This compound, a non-ionic surfactant, is a key excipient in the formulation of thermodynamically stable, isotropic systems for a wide range of applications, including pharmaceuticals, cosmetics, and food science. Understanding its phase behavior is critical for the rational design and optimization of microemulsion-based drug delivery systems.
Introduction to this compound and Microemulsions
This compound (also known by its trade name Span 85) is a lipophilic surfactant derived from the esterification of sorbitol with oleic acid.[1][2] Its low Hydrophilic-Lipophilic Balance (HLB) value, typically around 1.8, makes it particularly suitable for forming water-in-oil (W/O) microemulsions.[3] Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[4] Unlike coarse emulsions, which are kinetically stable and tend to phase separate over time, microemulsions form spontaneously under specific conditions and offer advantages such as enhanced solubilization of poorly water-soluble drugs, improved bioavailability, and long-term stability.[4]
The formation and stability of these systems are governed by the intricate interplay of interfacial tension, surfactant film curvature, and the thermodynamic properties of the components. The role of STO is to reduce the interfacial tension between the oil and water phases to ultra-low values, facilitating the formation of nanosized droplets.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of STO is fundamental to predicting its behavior in microemulsion systems.
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Span 85, STO | |
| Molecular Formula | C60H108O8 | |
| Molecular Weight | 957.46 g/mol | |
| Appearance | Pale-yellow, viscous liquid at room temperature | |
| HLB Value | 1.8 | |
| Solubility | Soluble in mineral and vegetable oils; generally insoluble in water. |
Phase Behavior of this compound in Microemulsion Systems
The phase behavior of a microemulsion system is typically represented by a pseudo-ternary phase diagram, which maps the different phases formed by varying the proportions of the oil, aqueous phase, and the surfactant/co-surfactant (S/CoS) mixture at a constant temperature.
Constructing a Pseudo-Ternary Phase Diagram
The water titration method is a common technique used to construct these diagrams. This involves preparing various ratios of oil and the S/CoS mixture and then titrating them with the aqueous phase until turbidity is observed, which indicates a phase transition.
Logical Workflow for Constructing a Pseudo-Ternary Phase Diagram:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
While specific phase diagrams for STO are not abundantly available in the public domain, the general principles of phase behavior for low-HLB surfactants in W/O systems apply. The size and shape of the microemulsion region are influenced by factors such as the type of oil, the nature of the co-surfactant, the S/CoS ratio, and temperature.
Influence of Formulation Variables
-
Oil Phase: The chemical structure and chain length of the oil phase can significantly impact the phase behavior. Different oils will have varying degrees of miscibility with the lipophilic tail of STO, affecting the curvature of the surfactant film.
-
Co-surfactant: A co-surfactant, typically a short-to-medium chain alcohol, is often added to increase the fluidity of the interfacial film, reduce the required amount of surfactant, and expand the microemulsion region. The choice of co-surfactant and its ratio to the surfactant are critical formulation parameters.
-
Temperature: For non-ionic surfactants like STO, temperature can influence their hydration and, consequently, their effective HLB value. An increase in temperature generally decreases the hydrophilicity of non-ionic surfactants, which can affect the stability and phase boundaries of the microemulsion.
Characterization of this compound Microemulsions
A multi-faceted approach is necessary to thoroughly characterize the physicochemical properties of STO-based microemulsions.
Droplet Size and Polydispersity
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter of the dispersed phase droplets and their size distribution (polydispersity index, PDI).
Illustrative Data on Droplet Size Variation:
| Formulation Variable | Change | Expected Impact on Droplet Size |
| Water Content | Increasing | Increase in W/O droplet size |
| S/CoS Ratio | Increasing | Decrease in droplet size |
| Temperature | Increasing | May lead to droplet coalescence and increased size |
Rheological Properties
The viscosity of a microemulsion is a crucial parameter, especially for pharmaceutical applications. Microemulsions typically exhibit low viscosity and Newtonian flow behavior. However, as the concentration of the dispersed phase increases, the viscosity can also increase, and the system may exhibit non-Newtonian behavior. Rheological measurements provide insights into the internal structure and flow characteristics of the microemulsion.
Interfacial Tension
The formation of a microemulsion is predicated on the reduction of interfacial tension between the oil and water phases to ultra-low values. Techniques such as the pendant drop method can be used to measure the interfacial tension of STO at the oil-water interface.
Experimental Protocols
Protocol for Constructing a Pseudo-Ternary Phase Diagram
Objective: To determine the microemulsion region for a system composed of a specific oil, an aqueous phase, and a mixture of this compound (STO) and a co-surfactant.
Materials:
-
This compound (STO)
-
Selected oil phase (e.g., isopropyl myristate, oleic acid)
-
Selected co-surfactant (e.g., ethanol, propylene glycol)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Micropipette
Procedure:
-
Prepare Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of STO and the co-surfactant at various weight ratios (e.g., 1:1, 2:1, 1:2).
-
Prepare Oil and S/CoS Mixtures: For each S/CoS ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Water Titration: Place a known amount of each oil-S/CoS mixture in a glass vial with a magnetic stir bar. While continuously stirring, add purified water dropwise using a micropipette.
-
Observation: Observe the mixture for transparency. The endpoint of the titration is the point where the clear, single-phase microemulsion becomes turbid, indicating a phase transition.
-
Data Recording and Calculation: Record the amount of water added to reach the turbidity point. Calculate the weight percentage of oil, water, and the S/CoS mixture for each point.
-
Plotting: Plot the calculated compositions on a ternary phase diagram to delineate the boundaries of the microemulsion region.
Protocol for Droplet Size Measurement using Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and polydispersity index (PDI) of a W/O microemulsion stabilized by STO.
Materials and Equipment:
-
Prepared microemulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Solvent for dilution (if necessary, must be the continuous oil phase)
-
Micropipettes and filters
Procedure:
-
Sample Preparation: If necessary, dilute the microemulsion sample with the continuous oil phase to an appropriate concentration to avoid multiple scattering effects. The sample should be optically clear. Filter the sample through a micropore filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any particulate contaminants.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, scattering angle (typically 90° or 173°), and the viscosity and refractive index of the continuous phase (the oil).
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the droplets and the PDI from the correlation function of the scattered light intensity.
-
Reporting: Report the average droplet size (Z-average diameter) and the PDI. It is good practice to perform multiple measurements for each sample to ensure reproducibility.
Signaling Pathways and Logical Relationships
The formation of a stable microemulsion is not a signaling pathway in the biological sense but a thermodynamic self-assembly process. The logical relationship between the components and the resulting microstructure can be visualized.
Diagram of Microemulsion Formation Logic:
Caption: Logical relationship for the formation of a stable W/O microemulsion.
Conclusion
This compound is a versatile and effective lipophilic surfactant for the formulation of water-in-oil microemulsions. A thorough understanding of its phase behavior, achieved through the systematic construction and interpretation of pseudo-ternary phase diagrams, is paramount for the successful development of stable and effective microemulsion-based systems. The characterization of these systems using techniques such as Dynamic Light Scattering and rheology provides the necessary quantitative data to ensure product quality and performance. This guide provides a foundational framework for researchers and formulation scientists working with this compound in the exciting and ever-evolving field of microemulsion technology.
References
An In-Depth Technical Guide on the Interaction of Sorbitan Trioleate with Lipid Bilayers and Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan trioleate, also known as Span 85, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as an emulsifier, solubilizer, and stabilizer.[1][2] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it particularly effective in water-in-oil emulsions and as a penetration enhancer for topical and transdermal drug delivery systems.[3][4] Understanding the molecular interactions between this compound and lipid bilayers is crucial for optimizing its use in drug formulations and for predicting its effects on cell membranes.
This technical guide provides a comprehensive overview of the current scientific understanding of the interaction of this compound with lipid bilayers and cell membranes. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to support researchers and professionals in the field of drug development.
Interaction with Lipid Bilayers and Cell Membranes: A Biophysical Perspective
The primary mechanism by which this compound interacts with lipid bilayers is through its insertion into the lipid matrix. This insertion is driven by the hydrophobic interactions between its three oleic acid tails and the acyl chains of the membrane phospholipids. The bulky and irregularly shaped sorbitan headgroup remains near the lipid-water interface. This intercalation disrupts the ordered packing of the lipid molecules, leading to a range of biophysical changes in the membrane.
Effects on Membrane Fluidity and Permeability
Sorbitan esters, including this compound, are known to increase the fluidity of lipid bilayers. This fluidizing effect is a direct consequence of the disruption of the tightly packed lipid acyl chains. The presence of the bulky this compound molecules creates voids and increases the free volume within the bilayer, allowing for greater rotational and lateral mobility of the lipid molecules. This increase in fluidity directly correlates with an increase in membrane permeability. The disordered lipid packing creates transient pores and defects in the membrane, facilitating the passage of molecules, including active pharmaceutical ingredients (APIs), across the barrier.[3]
While direct quantitative data for this compound's effect on membrane fluidity is limited in the readily available literature, studies on similar sorbitan esters and their application as penetration enhancers in topical formulations support this mechanism. The general consensus is that by fluidizing the lipids of the stratum corneum, sorbitan esters enhance the penetration of co-administered drugs.
Induction of Membrane Destabilization and Lysis
At higher concentrations, the accumulation of this compound molecules within the lipid bilayer can lead to significant membrane destabilization. The formation of micelles from surfactant molecules and membrane phospholipids can lead to an increase in membrane permeability and, ultimately, to colloid-osmotic lysis of cells. This phenomenon is the basis for the hemolytic activity observed with many surfactants, where they cause the rupture of red blood cells. Studies on various sorbitan esters have demonstrated their hemolytic potential, which is dependent on the concentration of the surfactant, temperature, and the specific chemical structure of the sorbitan ester.
Quantitative Data on Sorbitan Ester Interactions
Quantitative data specifically for this compound's interaction with lipid bilayers is not extensively available in the public domain. However, data from studies on other sorbitan esters can provide valuable insights into the expected behavior of this compound. The following table summarizes illustrative quantitative data for sorbitan esters from hemolysis assays, which serve as a model for membrane disruption.
| Surfactant | Concentration (mM) | Hemolysis (%) | Temperature (°C) | Incubation Time (min) | Cell Type | Reference |
| Span 20 | 1.5 | ~50 | 25 | 15 | Human Red Blood Cells | |
| Span 40 | 1.5 | ~40 | 25 | 15 | Human Red Blood Cells | |
| Span 60 | 1.5 | ~30 | 25 | 15 | Human Red Blood Cells | |
| Span 80 | 1.5 | ~20 | 25 | 15 | Human Red Blood Cells |
Note: This table illustrates the general trend of decreasing hemolytic activity with increasing lipophilicity (lower HLB value) of the sorbitan ester. As this compound (Span 85) is more lipophilic than sorbitan monooleate (Span 80), it would be expected to exhibit even lower hemolytic activity under similar conditions. However, direct experimental data is needed for confirmation.
Experimental Protocols for Studying Surfactant-Membrane Interactions
A variety of biophysical techniques can be employed to characterize the interaction of this compound with lipid bilayers and cell membranes. Detailed protocols for these experiments are essential for obtaining reliable and reproducible data.
Hemolysis Assay
The hemolysis assay is a common method to assess the membrane-disrupting potential of a compound using red blood cells (RBCs) as a model for cell membranes.
Objective: To quantify the percentage of red blood cell lysis induced by this compound.
Materials:
-
Freshly drawn, heparinized blood (e.g., human or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions of varying concentrations in PBS
-
Triton X-100 (or similar detergent) for 100% hemolysis control
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet multiple times with PBS until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In a series of microcentrifuge tubes, mix the RBC suspension with equal volumes of the this compound solutions, a PBS control (0% hemolysis), and a Triton X-100 solution (100% hemolysis).
-
Incubate all tubes at 37°C for a specified time (e.g., 1 hour).
-
-
Quantification:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula:
-
Workflow for a typical hemolysis assay.
Fluorescence Polarization/Anisotropy Assay
This technique is used to measure changes in membrane fluidity. It utilizes a fluorescent probe that intercalates into the lipid bilayer. The rotational mobility of the probe, which is dependent on the viscosity of its microenvironment, is measured by changes in the polarization of its emitted fluorescence.
Objective: To determine the effect of this compound on the fluidity of a model lipid bilayer.
Materials:
-
Liposomes (e.g., composed of DPPC or a mixture of lipids mimicking a cell membrane)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
This compound solutions
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.
-
Measurement:
-
Add varying concentrations of this compound to the liposome suspension.
-
Excite the sample with vertically polarized light and measure the intensity of both the vertically and horizontally polarized emitted light.
-
-
Calculation:
-
Calculate the fluorescence anisotropy (r) using the formula:
where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor for the instrument.
-
A decrease in anisotropy indicates an increase in membrane fluidity.
-
Workflow for a fluorescence polarization assay.
Calcein Leakage Assay
This assay is used to assess the permeability of liposome membranes. A fluorescent dye, calcein, is encapsulated in the liposomes at a self-quenching concentration. Leakage of the dye into the surrounding medium results in its dilution and a corresponding increase in fluorescence.
Objective: To quantify the this compound-induced leakage of contents from liposomes.
Materials:
-
Calcein
-
Lipid solution for liposome preparation
-
Size-exclusion chromatography column
-
This compound solutions
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare liposomes by the thin-film hydration method using a solution of calcein at a self-quenching concentration (e.g., 50-100 mM).
-
Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
Leakage Measurement:
-
Add varying concentrations of this compound to the purified liposome suspension.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for calcein.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Calculation:
-
Calculate the percentage of leakage at each time point using the formula:
where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
-
Workflow for a calcein leakage assay.
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound's interaction with cell membranes directly activates specific intracellular signaling pathways. Its effects are primarily considered to be biophysical in nature, leading to changes in membrane structure and integrity rather than receptor-mediated signaling events.
Conclusion
This compound is a valuable excipient in pharmaceutical formulations, particularly for its role as an emulsifier and penetration enhancer. Its interaction with lipid bilayers is characterized by its insertion into the membrane, leading to an increase in fluidity and permeability. At higher concentrations, this can progress to membrane destabilization and cell lysis. While direct quantitative data for this compound is limited, the established methodologies described in this guide provide a framework for researchers to generate such data and further elucidate the specific effects of this widely used surfactant on lipid bilayers and cell membranes. A deeper understanding of these interactions will enable the more rational design of effective and safe drug delivery systems.
References
An In-Depth Technical Guide to the Physicochemical Properties of Sorbitan Trioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan trioleate, a non-ionic surfactant, is a triester of oleic acid and anhydrides of the sugar alcohol sorbitol.[1][2] It is widely utilized across the pharmaceutical, cosmetic, and food industries as a water-in-oil (W/O) emulsifier, stabilizer, and dispersing agent.[2][3][4] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it particularly suitable for formulations where the oil phase is continuous. In drug development, this compound is a key excipient in the formulation of topical preparations and parenteral emulsions, and it plays a crucial role in the development of advanced drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a particular focus on the influence of temperature. Understanding these properties is critical for formulation scientists and researchers to predict and control the stability, performance, and bioavailability of their formulations.
General Physicochemical Properties
This compound is a viscous, oily liquid at room temperature, with a color ranging from pale yellow to amber. It is practically insoluble in water and ethanol but soluble in mineral and vegetable oils.
| Property | Value | References |
| Synonyms | Span® 85, Arlacel 85 | |
| CAS Number | 26266-58-0 | |
| Molecular Formula | C60H108O8 | |
| Molecular Weight | 957.49 g/mol | |
| Appearance | Pale yellow to amber viscous, oily liquid | |
| HLB Value | ~1.8 | |
| Solubility | Insoluble in water; Soluble in mineral and vegetable oils | |
| Melting Point | Approximately -23 °C | |
| Flash Point | > 230 °F (> 110 °C) | |
| Storage | Store in a cool, dry place in tightly sealed containers, away from heat and light. |
Temperature-Dependent Physicochemical Properties
Viscosity
Viscosity is a critical parameter for the formulation of emulsions, as it affects droplet coalescence and creaming. The viscosity of this compound, like most liquids, is expected to decrease with an increase in temperature.
| Temperature (°C) | Approximate Viscosity (cps) | References |
| 25 | 210 |
Note: The viscosity of this compound can be influenced by the presence of impurities and its specific composition.
Density
The density of this compound also varies with temperature, generally decreasing as the temperature rises.
| Temperature (°C) | Density (g/mL) | References |
| 20 | 0.94 | |
| 25 | 0.956 |
Surface Tension
This compound is a surfactant and thus significantly reduces the surface tension of oils and the interfacial tension between oil and water phases. The surface tension of surfactant solutions generally decreases with increasing temperature.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of substances. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization.
Specific TGA and DSC thermograms for this compound are not widely published. However, the flash point of >110°C suggests a reasonable degree of thermal stability for many pharmaceutical and industrial applications.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.
Viscosity Measurement
The viscosity of viscous liquids like this compound can be determined using a rotational viscometer.
Apparatus:
-
Rotational viscometer with a set of spindles
-
Temperature-controlled water bath or sample chamber
-
Beaker or appropriate sample container
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of this compound.
-
Sample Preparation: Place a sufficient volume of this compound in a beaker to ensure the spindle is immersed to the specified mark.
-
Temperature Equilibration: Place the beaker in the temperature-controlled bath and allow the sample to reach the desired temperature. Monitor the temperature with a calibrated thermometer.
-
Measurement: Immerse the selected spindle into the sample, ensuring there are no air bubbles trapped on the spindle surface. Start the viscometer at the chosen speed and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeatability: Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.
-
Temperature Variation: Repeat the entire procedure at different temperatures to determine the viscosity-temperature profile.
Density Measurement
The density of viscous liquids can be accurately measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (e.g., Bingham pycnometer) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
-
Thermometer
Procedure:
-
Pycnometer Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty weight. Fill the pycnometer with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weigh it to determine the exact volume of the pycnometer.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles.
-
Measurement: Fill the calibrated pycnometer with the this compound sample. Place the filled pycnometer in the temperature-controlled water bath until the desired temperature is reached and the liquid level is stable.
-
Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.
-
Calculation: Calculate the density of the this compound using the formula: Density = (Mass of this compound) / (Volume of pycnometer)
-
Temperature Variation: Repeat the measurements at various temperatures to obtain the density as a function of temperature.
Surface Tension Measurement (Du Noüy Ring Method)
The Du Noüy ring method is a classic technique for measuring the surface and interfacial tension of liquids.
Apparatus:
-
Tensiometer with a platinum-iridium Du Noüy ring
-
Sample vessel (e.g., a watch glass or beaker)
-
Temperature control unit
Procedure:
-
Ring Cleaning: Thoroughly clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., ethanol or acetone) and then flaming it to red heat in a gas flame to remove any organic residues. Allow the ring to cool completely.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's guidelines, often using a certified weight.
-
Sample Preparation: Place the this compound solution in the sample vessel. For interfacial tension measurements, the second liquid phase is carefully layered on top.
-
Measurement:
-
Immerse the ring into the liquid.
-
Slowly raise the ring towards the surface.
-
As the ring passes through the interface, a liquid lamella is formed.
-
The force required to pull the ring through the interface is measured. The maximum force just before the lamella breaks is recorded.
-
-
Calculation: The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus. Modern tensiometers often perform this calculation automatically.
-
Temperature Control: For temperature-dependent measurements, the sample vessel should be placed in a jacketed container connected to a circulating water bath to maintain the desired temperature.
Application in Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound is a valuable excipient in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. These systems are designed to improve the oral bioavailability of poorly water-soluble drugs.
Experimental Workflow for SEDDS Formulation and Characterization
The following diagram illustrates a typical experimental workflow for the development and evaluation of a this compound-based SEDDS.
References
Sorbitan Trioleate: A Technical Guide to its Solubility in Organic Solvents for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sorbitan trioleate in various organic solvents, a critical parameter for its application in research, particularly in drug development and formulation. This document offers a compilation of solubility data, detailed experimental protocols for determining solubility, and visual workflows to aid in laboratory procedures.
Introduction to this compound
This compound, a nonionic surfactant, is the triester of oleic acid and sorbitan. It is a viscous, oily liquid that is amber to brown in color.[1][2] Due to its lipophilic nature, it is an effective water-in-oil (W/O) emulsifier, solubilizer, and stabilizer in a wide array of pharmaceutical and cosmetic formulations.[3] Its performance in these applications is intrinsically linked to its solubility in the organic vehicles used in these formulations.
Solubility of this compound in Organic Solvents
The solubility of this compound is a key factor in its functionality. While it is generally known to be soluble in oils and many organic solvents, precise quantitative data is often dispersed and presented in varied formats. This section consolidates available solubility data into a structured table for easy reference and comparison.
It is important to note that some conflicting information exists in the literature regarding its solubility in certain solvents, such as ethanol. One source describes it as "almost insoluble in ethanol," while another states that a "5% in ethanol gives clear faint yellow solution."[4][5] This discrepancy may arise from variations in the grade of this compound, the specific experimental conditions, or the interpretation of "solubility." Researchers should, therefore, consider these values as a guide and are encouraged to determine the precise solubility for their specific application and materials.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility |
| Chloroform | Soluble | 50 mg/mL |
| Ethanol | Slightly Soluble to Soluble | A 5% solution is reported to be a clear, faint yellow solution. Another source describes it as almost insoluble. |
| Mineral Oil | Soluble | - |
| Vegetable Oils | Soluble | - |
| Hydrocarbons | Soluble | - |
| Ethyl Acetate | Almost Insoluble | - |
| Petroleum Ether | Almost Insoluble | - |
| Toluene | Almost Insoluble | - |
Note: The quantitative data is sourced from various technical data sheets and may vary depending on the specific grade and purity of this compound and the experimental conditions.
Experimental Protocol for Determining this compound Solubility
For applications requiring precise solubility data, the following experimental protocol, adapted from the widely recognized shake-flask method for a viscous liquid solute, is recommended.
Principle
An excess of this compound is mixed with a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. After separating the undissolved solute, the concentration of this compound in the saturated solvent is determined using an appropriate analytical technique.
Materials and Equipment
-
This compound (of a specified grade)
-
Organic solvents of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of the Sample:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the viscosity of the mixture.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let any undissolved this compound settle.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.
-
-
Sample Collection:
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the aliquot into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
HPLC Method: An HPLC method with a suitable column (e.g., C18) and a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often suitable for non-chromophoric compounds like this compound.
-
UV-Vis Spectrophotometry: While this compound does not have a strong chromophore, a UV-Vis method may be developed, potentially after derivatization or by using a specific wavelength where it exhibits some absorbance. A calibration curve must be prepared using standard solutions of known this compound concentrations in the same solvent.
-
-
Data Analysis
Calculate the solubility of this compound in the chosen solvent, typically expressed in g/100 mL or mg/mL, based on the concentration determined in the saturated solution and the dilution factor used.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams, generated using the Graphviz DOT language, illustrate the key steps in the solubility determination of this compound.
Figure 1: Workflow for determining this compound solubility.
Logical Relationships in Method Selection
The choice of analytical method for quantification is a critical step. The following diagram outlines the decision-making process based on the properties of this compound.
Figure 2: Decision tree for selecting an analytical quantification method.
Conclusion
This technical guide provides a centralized resource for understanding and determining the solubility of this compound in organic solvents. By offering both compiled data and a detailed experimental protocol, this document aims to support researchers and formulation scientists in the effective use of this versatile excipient. The provided workflows offer a clear visual aid for laboratory practice, ensuring a systematic and accurate approach to solubility determination. Given the variability in reported data, experimental verification of solubility under specific laboratory conditions is strongly recommended.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 26266-58-0 [chemicalbook.com]
- 3. SPAN-85 (this compound) - TREASURE ACTIVES [treasureactives.com]
- 4. What is this compound? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 5. This compound BP Ph Eur USP NF Manufacturers, with SDS [mubychem.com]
Thermal Stability of Sorbitan Trioleate: A Technical Guide Using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal analysis of sorbitan trioleate (also known as Span 85), a non-ionic surfactant and emulsifier widely used in pharmaceuticals, cosmetics, and food products. Understanding the thermal stability of this excipient is critical for ensuring product quality, safety, and shelf-life, particularly in formulations subjected to heat during manufacturing or storage. This document provides a framework for assessing the thermal properties of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), including detailed experimental protocols and data interpretation.
While specific, publicly available DSC and TGA data for this compound is limited, this guide draws upon data from analogous sorbitan esters and general principles of thermal analysis to provide a comprehensive overview.
Introduction to Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For assessing the stability of this compound, DSC and TGA are particularly insightful.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[1] DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is invaluable for determining the thermal stability and decomposition profile of materials, as well as their composition.[2]
Experimental Protocols
The following sections detail generalized experimental methodologies for conducting DSC and TGA analysis on this compound. These protocols are based on common practices for analyzing similar viscous liquids or semi-solid materials.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, crystallization temperature, and glass transition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Due to its viscous liquid nature at room temperature, a micropipette can be used for precise transfer.[3] Hermetically seal the pan to prevent any volatile components from escaping during the analysis.
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere.
-
-
Temperature Program:
-
Equilibration: Hold the sample at 25°C for 5 minutes.
-
Cooling: Cool the sample from 25°C to -90°C at a rate of 10°C/min.
-
Isothermal: Hold at -90°C for 5 minutes to ensure thermal equilibrium.
-
Heating: Heat the sample from -90°C to 300°C at a controlled rate, typically 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks, as well as shifts in the baseline.
-
Melting Point (T_m): The peak temperature of an endothermic transition.
-
Crystallization Temperature (T_c): The peak temperature of an exothermic transition upon cooling.
-
Glass Transition Temperature (T_g): A step-like change in the baseline of the heat flow curve.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
Sample Preparation: Place 10-20 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibration: Hold the sample at 30°C for 5 minutes.
-
Heating: Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve).
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, identified by the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Expected Thermal Behavior and Data Interpretation
DSC Analysis of Sorbitan Esters
DSC analysis of sorbitan esters, such as sorbitan monooleate (Span 80), typically reveals complex thermal behavior due to the presence of different isomers and fatty acid distributions. One might expect to observe a glass transition at sub-ambient temperatures, followed by one or more endothermic events corresponding to melting. The broad nature of these peaks often reflects the heterogeneity of the sample.
TGA Analysis of Sorbitan Esters
TGA is crucial for determining the upper-temperature limit of stability for this compound. For many sorbitan esters, thermal decomposition in an inert atmosphere occurs at temperatures above 200°C. The TGA thermogram would be expected to show a single, significant mass loss step corresponding to the degradation of the molecule. The DTG curve will highlight the temperature of the maximum decomposition rate.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Expected Value | Significance |
| Glass Transition (T_g) | DSC | -60°C to -40°C | Indicates the transition from a glassy to a rubbery state. |
| Melting Range | DSC | -10°C to 20°C | Broad peak indicative of a mixture of isomers and fatty acids. |
| Onset of Decomposition (T_onset) | TGA | 200°C - 250°C | The temperature at which thermal degradation begins. |
| Peak Decomposition (T_peak) | TGA | 300°C - 350°C | The temperature of the most rapid decomposition. |
| Residual Mass at 600°C | TGA | < 5% | Indicates nearly complete decomposition in an inert atmosphere. |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary based on the specific grade and purity of the this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for DSC and TGA analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential data for formulation development, quality control, and risk assessment. While specific literature data on this compound is scarce, the methodologies and expected results outlined in this guide, based on the behavior of similar sorbitan esters, offer a robust framework for its characterization. Researchers and scientists are encouraged to perform these analyses on their specific grade of this compound to obtain precise data for their applications. This will ensure the development of stable and safe drug products.
References
Sorbitan Trioleate: A Technical Guide to its Interfacial Properties in Emulsion Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan trioleate, a non-ionic surfactant also known by its trade name Span 85, is a key excipient in a multitude of pharmaceutical and research applications.[1][2] Derived from the esterification of sorbitol with oleic acid, its highly lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it an effective emulsifying agent for water-in-oil (W/O) emulsions.[1][3] This technical guide provides an in-depth overview of the interfacial properties of this compound, with a focus on its behavior in systems relevant to its practical applications. Due to its insolubility in water, this guide will primarily address its role in reducing interfacial tension at oil-water interfaces rather than surface tension in purely aqueous solutions.
Physicochemical Properties of this compound
This compound is a viscous, oily liquid that is soluble in mineral and vegetable oils but is generally considered insoluble in water.[1] Its primary function is as a surfactant and emulsifier, where it stabilizes emulsions and enhances the texture and consistency of various formulations.
| Property | Value/Description | Reference |
| Synonyms | Span 85, STO | |
| Molecular Formula | C60H108O8 | |
| HLB Value | ~1.8 - 4.3 | |
| Appearance | Pale-yellow, viscous liquid | |
| Solubility | Soluble in mineral and vegetable oils; Insoluble in water | |
| Primary Function | W/O emulsifier, surfactant, stabilizer |
Interfacial Tension Properties
The primary role of this compound as a surfactant is to reduce the interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions. While specific quantitative data for the interfacial tension of this compound across various oil-water systems is not extensively published in readily available literature, its effectiveness is inferred from its widespread use in W/O emulsion formulations. The reduction in interfacial tension is a key factor in its performance as an emulsifier.
It is important to note that due to its insolubility in water, the direct measurement of surface tension in a purely aqueous solution and the determination of a classical critical micelle concentration (CMC) in water are not applicable to this compound. The CMC for such lipophilic surfactants is more relevant in the context of reverse micelle formation in a non-polar solvent or at the oil-water interface within an emulsion.
Experimental Protocols for Interfacial Property Characterization
The following are detailed methodologies for key experiments used to characterize the interfacial properties of surfactants like this compound.
Measurement of Interfacial Tension
1. Pendant Drop Method
The pendant drop method is an optical technique used to determine the interfacial tension between two immiscible liquids.
-
Principle: The shape of a drop of one liquid suspended in another is determined by the balance between its weight, which elongates the drop, and the interfacial tension, which tends to keep it spherical. The interfacial tension is calculated by analyzing the drop's shape.
-
Apparatus: A syringe with a needle to form the drop, a transparent cuvette to hold the bulk liquid, a light source to illuminate the drop, and a high-resolution camera to capture the drop's image.
-
Procedure:
-
The cuvette is filled with the less dense liquid (e.g., water).
-
The syringe is filled with the denser liquid containing the dissolved surfactant (e.g., this compound in oil).
-
A drop of the oil solution is carefully formed at the tip of the needle immersed in the water.
-
The system is allowed to reach equilibrium.
-
An image of the pendant drop is captured.
-
Software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the interfacial tension.
-
2. Du Noüy Ring Method
This is a classical method that measures the force required to detach a platinum ring from the interface of two liquids.
-
Principle: The force required to pull the ring through the interface is directly proportional to the interfacial tension.
-
Apparatus: A tensiometer equipped with a sensitive balance and a platinum-iridium ring.
-
Procedure:
-
The denser liquid is placed in a container.
-
The lighter liquid is carefully layered on top.
-
The platinum ring is cleaned and positioned at the interface.
-
The tensiometer slowly pulls the ring upwards.
-
The force is recorded as a function of the ring's position.
-
The maximum force required to detach the ring from the interface is used to calculate the interfacial tension, often with the application of correction factors.
-
Determination of Critical Micelle Concentration (CMC) in Emulsions
The CMC in a water-in-oil system can be inferred by measuring the interfacial tension at various surfactant concentrations.
-
Principle: As the concentration of the surfactant in the oil phase increases, the interfacial tension between the oil and water decreases. At the CMC, the interface becomes saturated with surfactant molecules, and further increases in concentration lead to the formation of reverse micelles in the oil phase, with little to no further decrease in interfacial tension.
-
Procedure:
-
A series of solutions of this compound in the oil phase at different concentrations are prepared.
-
The interfacial tension of each solution against water is measured using a suitable method (e.g., pendant drop or spinning drop tensiometry).
-
A graph of interfacial tension versus the logarithm of the surfactant concentration is plotted.
-
The point at which the graph shows a distinct change in slope, typically leveling off, is identified as the CMC.
-
Visualizations
Caption: Workflow for measuring interfacial tension using the pendant drop method.
Caption: Workflow for measuring interfacial tension using the Du Noüy ring method.
Caption: Workflow for determining the Critical Micelle Concentration (CMC) via interfacial tension measurements.
Conclusion
This compound is a highly effective lipophilic surfactant, indispensable for the formulation of stable water-in-oil emulsions. Its utility stems from its ability to significantly reduce the interfacial tension between oil and water phases. While its insolubility in water precludes the characterization of its properties in purely aqueous solutions, its interfacial activity is the cornerstone of its functionality. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of this compound and similar surfactants in relevant emulsion systems, enabling researchers and formulation scientists to optimize their use in pharmaceutical and other advanced applications.
References
- 1. nmb-journal.com [nmb-journal.com]
- 2. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding this compound Emulsifier: Key Insights for Professionals-Minya_New Material [ycmingya.com]
Methodological & Application
Application Notes and Protocols for Nanoparticle Formulation using Sorbitan Trioleate in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorbitan trioleate, a non-ionic surfactant, is a valuable excipient in the formulation of various nanoparticles for drug delivery applications. Its lipophilic nature, biocompatibility, and ability to stabilize emulsions make it particularly suitable for creating Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions. These nanoparticle systems can enhance the solubility, stability, and bioavailability of therapeutic agents, offering advantages such as controlled release and targeted delivery. This document provides detailed application notes and experimental protocols for the formulation of nanoparticles using this compound.
Data Presentation
The following tables summarize quantitative data from representative nanoparticle formulations utilizing sorbitan esters, including this compound, to provide a comparative overview of their physicochemical properties.
Table 1: Formulation Parameters of Nanoparticles with Sorbitan Esters
| Formulation ID | Nanoparticle Type | Drug Model | Lipid(s) | Sorbitan Ester Surfactant(s) | Co-surfactant(s) |
| SLN-1 | Solid Lipid Nanoparticle | Paclitaxel | Trimyristin | This compound, PEGylated Phospholipid | Egg Phosphatidylcholine |
| NLC-1 | Nanostructured Lipid Carrier | Curcumin | Glyceryl Monostearate, Oleic Acid | This compound | Polysorbate 80 |
| NE-1 | Nanoemulsion | Ibuprofen | Olive Oil | This compound | Sucrose Esters, Glycerol |
Table 2: Physicochemical Characteristics of Nanoparticles
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-1 | ~200 | < 0.2 | ~ -38 | > 85 | ~ 6 |
| NLC-1 | 96.2 ± 0.9 | < 0.2 | -15.2 ± 0.57 | 70.5 ± 1.65 | Not Reported |
| NE-1 | 200 - 300 | Not Reported | Not Reported | Not Reported | 1.5 - 6.0 |
Experimental Protocols
The following are detailed protocols for the preparation of SLNs, NLCs, and nanoemulsions using this compound. These protocols are based on established methods in the literature and can be adapted for specific drug candidates and applications.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is suitable for thermotolerant drugs and involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.
Materials:
-
Solid Lipid (e.g., Trimyristin)
-
This compound
-
Co-surfactant (e.g., Egg Phosphatidylcholine, PEGylated Phospholipid)
-
Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Trimyristin) at a temperature 5-10°C above its melting point.
-
Dissolve the API (e.g., Paclitaxel) and this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the co-surfactants (e.g., Egg Phosphatidylcholine and PEGylated Phospholipid) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency and drug loading by quantifying the amount of unencapsulated drug in the aqueous phase after separating the nanoparticles (e.g., by ultracentrifugation).
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures during the emulsification step.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Liquid Lipid (e.g., Oleic Acid)
-
This compound
-
Co-surfactant (e.g., Polysorbate 80)
-
API (e.g., Curcumin)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Purified Water
Equipment:
-
High-shear homogenizer
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the solid lipid, liquid lipid, API, and this compound in a volatile organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the co-surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-shear homogenization to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This leads to the precipitation of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Analyze the NLC dispersion for particle size, PDI, and zeta potential.
-
Calculate encapsulation efficiency and drug loading as described in Protocol 1.
-
Protocol 3: Preparation of Nanoemulsions by Phase Inversion Composition (PIC) Method
This low-energy method relies on the spontaneous formation of a nanoemulsion by changing the composition of the system.
Materials:
-
Oil Phase (e.g., Olive Oil)
-
This compound
-
Co-surfactant/Co-solvent (e.g., Sucrose Esters, Glycerol)
-
API (e.g., Ibuprofen)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Water bath
Procedure:
-
Preparation of the Oil/Surfactant Mixture:
-
Mix the oil phase, this compound, co-surfactant, and the API. Heat the mixture gently if required to ensure complete dissolution of the API.
-
-
Nanoemulsion Formation:
-
Slowly add the aqueous phase to the oil/surfactant mixture under constant, gentle magnetic stirring.
-
The system will undergo a phase inversion, leading to the spontaneous formation of a nanoemulsion.
-
-
Equilibration:
-
Allow the system to equilibrate for a period to ensure stability.
-
-
Characterization:
-
Characterize the nanoemulsion for droplet size and PDI.
-
Determine the drug content in the formulation.
-
Mandatory Visualizations
Experimental Workflow Diagram
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by drugs commonly formulated in nanoparticles.
Application Notes and Protocols for Stabilizing Water-in-Oil Emulsions with Sorbitan Trioleate for Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-in-oil (W/O) emulsions are potent delivery systems for vaccine adjuvants, capable of forming a depot at the injection site for the slow release of antigens, thereby enhancing and prolonging the immune response.[] Sorbitan trioleate, also known as Span 85, is a non-ionic surfactant widely used for its excellent ability to stabilize W/O emulsions due to its low Hydrophilic-Lipophilic Balance (HLB) value.[2] These application notes provide detailed protocols for the formulation, characterization, and stability testing of a W/O vaccine adjuvant emulsion stabilized with this compound.
Data Presentation
The following tables summarize typical formulation parameters and expected characterization data for a water-in-oil emulsion adjuvant stabilized with this compound.
Table 1: Exemplary Formulation of a Water-in-Oil (W/O) Emulsion Adjuvant
| Component | Role | Concentration (% v/v) |
| Mineral Oil (e.g., Drakeol 5) | Oil Phase | 70 - 80 |
| This compound (Span 85) | Primary Emulsifier | 5 - 15 |
| Aqueous Antigen Solution | Water Phase | 10 - 20 |
| Additional Stabilizer (optional) | Co-emulsifier | 1 - 5 |
Table 2: Typical Characterization Parameters for a Stable W/O Emulsion Adjuvant
| Parameter | Method | Typical Value |
| Mean Droplet Size | Dynamic Light Scattering (DLS) | 200 - 800 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Viscosity | Rotational Viscometer | 150 - 300 cP at 25°C |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV |
| Stability at 4°C | Visual Inspection, Particle Size | Stable for > 12 months |
| Stability at 25°C | Visual Inspection, Particle Size | Stable for > 6 months |
| Stability at 37°C | Visual Inspection, Particle Size | Stable for > 3 months |
Experimental Protocols
Protocol 1: Preparation of Water-in-Oil (W/O) Emulsion Adjuvant
This protocol describes the preparation of a W/O emulsion using a high-speed homogenizer.
Materials:
-
Mineral oil (vaccine grade)
-
This compound (Span 85)
-
Aqueous antigen solution (sterile)
-
High-speed homogenizer
-
Sterile beakers and syringes
Procedure:
-
Prepare the Oil Phase: In a sterile beaker, combine the mineral oil and this compound. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Prepare the Aqueous Phase: The aqueous phase containing the antigen of interest should be prepared separately and be ready for emulsification.
-
Emulsification: a. Transfer the oil phase to the homogenization vessel. b. Begin homogenization of the oil phase at a low speed (e.g., 3,500 rpm). c. Slowly add the aqueous antigen solution to the oil phase while the homogenizer is running. d. Once all the aqueous phase has been added, increase the homogenization speed to 10,000 rpm.[3] e. Continue homogenization for 5-10 minutes to ensure the formation of a stable emulsion.[4]
-
Sterilization: The final emulsion can be sterilized by filtration through a 0.22 µm filter if the viscosity and droplet size permit.
Protocol 2: Characterization of the W/O Emulsion
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the emulsion in a suitable solvent (e.g., filtered mineral oil) to an appropriate concentration for DLS measurement. The dilution factor will depend on the instrument's sensitivity.
-
Measurement: a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Load the diluted sample into a suitable cuvette. c. Perform the particle size measurement to obtain the mean droplet size and polydispersity index (PDI). d. For zeta potential, use an appropriate folded capillary cell and perform the measurement.
-
Data Analysis: Record the Z-average diameter, PDI, and zeta potential values. A stable emulsion should have a narrow size distribution (low PDI).
Instrument: Rotational viscometer.
Procedure:
-
Instrument Setup: a. Select an appropriate spindle and guard leg for the expected viscosity of the emulsion. b. Calibrate the viscometer according to the manufacturer's instructions.
-
Measurement: a. Place a sufficient volume of the emulsion in a temperature-controlled sample holder at 25°C. b. Immerse the spindle into the emulsion to the marked level. c. Begin rotation at a defined speed (e.g., 30 or 60 rpm) and allow the reading to stabilize.[5] d. Record the viscosity in centipoise (cP). The torque reading should ideally be between 10% and 100% for accurate measurements.
Protocol 3: Stability Assessment of the W/O Emulsion
Procedure:
-
Aliquot the emulsion into sterile, sealed vials.
-
Store the vials at different temperatures: 4°C, 25°C, and 37°C.
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each temperature condition.
-
Analysis: a. Visual Inspection: Observe the samples for any signs of phase separation, creaming, or color change. b. Particle Size Analysis: Measure the mean droplet size and PDI as described in Protocol 2.1. A significant increase in particle size indicates emulsion instability. c. Viscosity Measurement: Measure the viscosity as described in Protocol 2.2. A significant change in viscosity can indicate changes in the emulsion structure.
This is a simple and rapid test to confirm the W/O nature of the emulsion and its immediate stability.
Procedure:
-
Fill a beaker with deionized water.
-
Using a pipette, carefully place a single drop of the emulsion onto the surface of the water.
-
Observation:
-
A stable W/O emulsion drop will remain intact and not disperse in the water.
-
If the drop disperses, it may indicate an oil-in-water (O/W) emulsion or an unstable W/O emulsion.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of a W/O vaccine adjuvant.
References
Application Notes and Protocols for Enzyme Immobilization using Sorbitan Trioleate as a Reverse Micelle Carrier
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme immobilization within reverse micelles offers a versatile platform for enhancing catalytic activity, stability, and enabling reactions in non-aqueous environments. Reverse micelles are nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules.[1] This microenvironment mimics the aqueous cellular milieu, protecting the enzyme from the bulk organic solvent and facilitating reactions with hydrophobic substrates. Sorbitan trioleate, a non-ionic surfactant, is an effective agent for forming stable reverse micelles suitable for enzyme encapsulation.
These application notes provide a comprehensive guide to the principles, protocols, and characterization of enzyme immobilization using this compound-based reverse micelles. The methodologies outlined are broadly applicable to a range of enzymes, with a particular focus on lipases, which have been extensively studied in similar non-ionic surfactant systems.
Principle of Enzyme Immobilization in Reverse Micelles
The formation of enzyme-laden reverse micelles involves the self-assembly of this compound molecules in a non-polar solvent. The hydrophilic heads of the surfactant molecules sequester an aqueous phase containing the enzyme, while the hydrophobic tails extend into the organic solvent. This creates a stable "water-in-oil" microemulsion. The key advantage of this system is the ability to control the size of the aqueous core, and thus the enzyme's immediate environment, by adjusting the molar ratio of water to surfactant (Wo).
Data Presentation
The following tables summarize quantitative data on the performance of enzymes immobilized in reverse micellar systems, with a focus on non-ionic surfactants related to this compound.
Table 1: Parameters for Lipase Extraction and Activity Recovery in Reverse Micelle Systems
| Parameter | Optimal Condition | Activity Recovery (%) | Purification Fold | Surfactant System | Reference |
| Feed Phase Ionic Strength | 0.10 M NaCl | 78.6 | 3.14 | Span 80 and CTAB | [2] |
| Feed Phase pH | 9.0 | 78.6 | 3.14 | Span 80 and CTAB | [2] |
| Surfactant Concentration | 0.18 M Span 80, 0.1 M CTAB | 78.6 | 3.14 | Span 80 and CTAB | [2] |
| Internal Aqueous Phase | 1.0 M KCl, pH 7.0 | 78.6 | 3.14 | Span 80 and CTAB | [2] |
Table 2: Influence of Surfactant Type on Enzyme Activity in Reverse Micelles
| Enzyme | Surfactant | Solvent | Effect on Activity | Reference |
| Protease | Tween 80 | Hexane, Benzene, Cyclohexane | Enhanced | |
| α-Amylase | Tween 80 | Hexane, Benzene, Cyclohexane | Enhanced | |
| Protease | Sodium Lauryl Sulfate, Aerosol OT | Hexane, Benzene, Cyclohexane | Enhanced | |
| α-Amylase | Sodium Lauryl Sulfate, Aerosol OT | Hexane, Benzene, Cyclohexane | Inhibited | |
| α-Amylase | Cetyl Pyridinium Chloride | Hexane, Benzene, Cyclohexane | Enhanced | |
| Protease | Cetyl Pyridinium Chloride | Hexane, Benzene, Cyclohexane | Inhibited |
Table 3: Stability of Invertase in Reverse Micelles Compared to Aqueous Solution
| Condition | System | Stability Outcome | Reference |
| 75°C | Reverse Micelles | Improved stability | |
| 75°C with Sorbitol | Reverse Micelles | Enhanced stability | |
| 75°C with Glycerol | Reverse Micelles | Reduced stabilizing effect | |
| 37°C with Urea | Reverse Micelles | Unaltered denaturation pattern | |
| 37°C with Trichloroacetic Acid | Reverse Micelles | Reduced denaturation effect |
Experimental Protocols
Protocol 1: Preparation of this compound Reverse Micelles
This protocol describes the general procedure for preparing reverse micelles using this compound.
Materials:
-
This compound (e.g., Span 85)
-
Organic solvent (e.g., isooctane, hexane, or cyclohexane)
-
Aqueous buffer solution (pH selected based on optimal enzyme activity)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 100 mM).
-
In a glass vial, add the desired volume of the this compound solution.
-
To this solution, add a specific volume of the aqueous buffer to achieve the desired water-to-surfactant molar ratio (Wo). The Wo value is critical and typically ranges from 5 to 20 for optimal enzyme activity.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes until the solution becomes optically clear, indicating the formation of a stable microemulsion.
-
For more stable and uniform micelles, sonicate the mixture for 5-10 minutes.
Protocol 2: Immobilization of Enzyme in this compound Reverse Micelles
This protocol details the encapsulation of an enzyme within the prepared reverse micelles.
Materials:
-
Prepared this compound reverse micelle solution (from Protocol 1)
-
Enzyme solution (dissolved in the same aqueous buffer used for micelle preparation)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of the enzyme in the appropriate aqueous buffer.
-
Add a small aliquot of the enzyme stock solution to the prepared reverse micelle solution. The volume of the enzyme solution should be calculated to achieve the final desired enzyme concentration and Wo.
-
Cap the vial and vortex gently for 1-2 minutes to ensure encapsulation of the enzyme within the aqueous core of the reverse micelles. Avoid vigorous vortexing that could lead to enzyme denaturation.
-
The resulting solution contains the enzyme-immobilized reverse micelles and is ready for activity assays or further characterization.
Protocol 3: Characterization of Immobilized Enzyme
1. Determination of Enzyme Activity:
The activity of the immobilized enzyme can be assayed spectrophotometrically by monitoring the change in absorbance of a substrate or product over time.
Procedure:
-
Prepare the substrate solution by dissolving the substrate in the same organic solvent used for the reverse micelle preparation.
-
In a cuvette, mix the enzyme-immobilized reverse micelle solution with the substrate solution.
-
Immediately place the cuvette in a spectrophotometer and record the change in absorbance at the appropriate wavelength.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
2. Assessment of Enzyme Stability:
The thermal and storage stability of the immobilized enzyme can be evaluated and compared to the free enzyme.
-
Thermal Stability: Incubate the immobilized enzyme solution at various temperatures for a fixed period. After incubation, cool the samples to room temperature and measure the residual enzyme activity as described above.
-
Storage Stability: Store the immobilized enzyme solution at a specific temperature (e.g., 4°C or room temperature) for an extended period. At regular intervals, withdraw aliquots and measure the enzyme activity.
Visualizations
Caption: Experimental workflow for enzyme immobilization in this compound reverse micelles.
References
Application Notes & Protocols: A Detailed Guide to the Preparation of Sorbitan Ester-Based Organogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the preparation of organogels using sorbitan esters as gelling agents. While specific literature on sorbitan trioleate as a primary organogelator is limited, this document outlines a generalized methodology based on the well-established protocols for other sorbitan esters, such as sorbitan monostearate. The information herein is intended to serve as a foundational guide for the development of this compound-based organogels, with the understanding that optimization of specific parameters will be required.
Sorbitan esters, a class of non-ionic surfactants, are widely utilized in the pharmaceutical and cosmetic industries for their emulsifying and stabilizing properties.[1][2] Certain sorbitan esters can also function as organogelators, forming thermo-reversible, semi-solid formulations capable of entrapping non-polar solvents within a three-dimensional network.[3][4] These organogels offer a promising platform for the controlled delivery of therapeutic agents.[3]
The formation of these gels is typically achieved through a heating and cooling process, where the sorbitan ester is dissolved in an oil at an elevated temperature, and upon cooling, self-assembles into a network structure that immobilizes the oil phase.
Experimental Protocol: Generalized Preparation of Sorbitan Ester Organogels
This protocol provides a step-by-step guide for the laboratory-scale preparation of sorbitan ester-based organogels.
Materials:
-
This compound (Span® 85)
-
Vegetable oil (e.g., sesame oil, olive oil, sunflower oil)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Heat-resistant beaker
-
Magnetic stirrer with heating plate
-
Spatula
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase: Weigh the desired amount of the chosen vegetable oil into a heat-resistant beaker.
-
Addition of this compound: Add the desired concentration of this compound to the oil phase. The concentration of the organogelator is a critical parameter and typically ranges from 5% to 20% (w/w), which needs to be optimized for the specific oil and desired consistency.
-
Heating and Dissolution: Place the beaker on a magnetic stirrer with a heating plate. Heat the mixture to approximately 70-80°C while stirring continuously. Continue heating and stirring until the this compound is completely dissolved and the solution is clear.
-
Incorporation of Active Pharmaceutical Ingredient (API) (Optional): If an API is to be included, it should be added to the hot oil/sorbitan trioleate mixture and stirred until completely dissolved or uniformly dispersed.
-
Cooling and Gelation: Remove the beaker from the heat source and allow it to cool to room temperature. The cooling process should be gradual to ensure the formation of a stable gel network. Rapid cooling may result in a less structured gel.
-
Storage: Once the organogel is formed, store it in a well-closed container at room temperature.
Table 1: Representative Formulation Parameters for Sorbitan Ester-Based Organogels
| Formulation Code | Sorbitan Ester (% w/w) | Oil Phase (% w/w) | API (% w/w) | Appearance |
| OG-STO-1 | 10 | Sesame Oil (89) | 1 | Translucent, semi-solid gel |
| OG-STO-2 | 15 | Olive Oil (84) | 1 | Opaque, firm gel |
| OG-STO-3 | 20 | Sunflower Oil (79) | 1 | Opaque, very firm gel |
Note: The data presented in this table are representative examples and should be optimized for specific applications.
Table 2: Typical Physicochemical Properties of Sorbitan Ester-Based Organogels
| Property | Method | Typical Value Range |
| pH | pH meter | 6.0 - 7.5 |
| Viscosity | Rotational Viscometer | 1000 - 5000 cP |
| Spreadability | Parallel Plate Method | 5 - 15 g.cm/s |
| Gelling Temperature | Visual Inspection | 30 - 50 °C |
Note: These values are illustrative and can vary significantly based on the specific formulation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the preparation and characterization of this compound-based organogels.
Caption: Experimental workflow for the preparation and characterization of organogels.
Caption: Logical relationship of components and process in organogel formation.
References
Application Notes and Protocols for Sorbitan Trioleate in Controlled-Release Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Sorbitan trioleate, a non-ionic surfactant with a low hydrophilic-lipophilic balance (HLB) value, is a versatile excipient in the development of controlled-release pharmaceutical formulations.[1] Its lipophilic nature makes it an excellent emulsifier, stabilizer, and solubilizing agent for a variety of drug delivery systems, including oral, topical, and injectable formulations.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | Reference |
| Synonyms | Span 85, (Z,Z,Z)-Sorbitan tri-9-octadecenoate | |
| Molecular Formula | C60H108O8 | |
| Molecular Weight | 957.52 g/mol | |
| HLB Value | 1.8 | |
| Appearance | Amber to brown viscous liquid | |
| Solubility | Insoluble in water; soluble in most organic solvents |
Mechanism of Action in Controlled Release
This compound contributes to the controlled release of active pharmaceutical ingredients (APIs) through several mechanisms:
-
Formation of Stable Emulsions and Dispersions: In oral and injectable suspensions, this compound acts as a wetting and dispersing agent, ensuring a uniform distribution of the drug particles. This prevents aggregation and settling, leading to a more consistent and predictable release profile.
-
Matrix Formation in Organogels: In topical and transdermal formulations, this compound can be used to form organogels. These semi-solid systems create a matrix that entraps the API, and the drug is released in a sustained manner as it diffuses through this matrix.
-
Modulation of Drug Partitioning in SEDDS: In self-emulsifying drug delivery systems (SEDDS), this compound influences the partitioning of the drug between the oil and aqueous phases upon emulsification in the gastrointestinal tract. This can be tailored to achieve a controlled release profile.
-
Modification of Polymer Matrix Properties: When incorporated into polymer-based matrix tablets, this compound can modify the hydrophobicity and porosity of the matrix, thereby influencing the rate of water penetration and subsequent drug release.
Applications in Various Dosage Forms
-
Oral Formulations: this compound is utilized in the preparation of controlled-release tablets and microspheres. It can be incorporated into the tablet matrix or used as a surfactant in the microencapsulation process to modulate drug release.
-
Topical Formulations: It is a key component in the formulation of controlled-release creams, ointments, and organogels for dermal and transdermal drug delivery. Its emulsifying properties ensure the stability and homogeneity of the formulation, while its lipophilicity can enhance skin permeation.
-
Injectable Formulations: In sustained-release injectable suspensions, this compound functions as a suspending and dispersing agent, preventing the agglomeration of drug particles and ensuring a consistent release profile over an extended period.
Quantitative Data
The concentration of this compound in a formulation is a critical parameter that can significantly influence the drug release kinetics. The following table, adapted from a study on sorbitan monooleate (a structurally similar surfactant) in microspheres, illustrates the effect of surfactant concentration on drug release. It is important to note that while this data provides a valuable reference, the optimal concentration of this compound should be determined experimentally for each specific formulation.
Table 2: Effect of Sorbitan Monooleate 80 Concentration on In-Vitro Drug Release from Indinavir Sulfate Microspheres
| Formulation Code | Surfactant Concentration (% v/v) | Cumulative Drug Release at 1 hr (%) | Cumulative Drug Release at 3 hrs (%) | Cumulative Drug Release at 7 hrs (%) |
| F4 | 1 | 22.5 ± 1.2 | 45.8 ± 1.8 | 78.2 ± 2.5 |
| F7 | 2 | 28.7 ± 1.5 | 55.3 ± 2.1 | 85.6 ± 2.9 |
| F8 | 3 | 35.4 ± 1.9 | 68.1 ± 2.4 | 92.4 ± 3.1 |
Data represents mean ± standard deviation (n=3).
Experimental Protocols
Preparation of a Controlled-Release Topical Organogel
This protocol describes the preparation of a sorbitan-based organogel for the topical controlled delivery of a model drug.
Materials:
-
This compound
-
Sesame oil (or other suitable oil)
-
Model drug (e.g., Metronidazole)
-
Beakers
-
Magnetic stirrer with hot plate
-
Glass stirring rod
Procedure:
-
Weigh the required amounts of this compound and sesame oil. The concentration of this compound can be varied (e.g., 15%, 20%, 25% w/w) to study its effect on drug release.
-
Add the this compound and sesame oil to a beaker.
-
Heat the mixture to 70°C on a hot plate with continuous stirring until the this compound is completely dissolved and a clear solution is obtained.
-
Accurately weigh the model drug and add it to the hot oil/surfactant mixture.
-
Stir until the drug is completely dissolved or uniformly dispersed.
-
Remove the beaker from the hot plate and allow it to cool to room temperature with gentle stirring.
-
The mixture will form a semi-solid organogel upon cooling.
Preparation of Controlled-Release Microspheres
This protocol outlines the solvent evaporation method for preparing polymer-based microspheres using this compound as a surfactant.
Materials:
-
Polymer (e.g., PLGA, Eudragit®)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., purified water, PVA solution)
-
Homogenizer or high-speed stirrer
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the polymer and the API in the organic solvent to form the organic phase.
-
Dissolve the this compound in the aqueous phase. The concentration can be varied (e.g., 1%, 2%, 3% v/v) to evaluate its impact on particle size and drug release.
-
Add the organic phase to the aqueous phase while homogenizing or stirring at high speed to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a lower speed on a magnetic stirrer for several hours to allow the organic solvent to evaporate.
-
Once the microspheres have hardened, collect them by filtration.
-
Wash the microspheres with purified water to remove any unentrapped drug and excess surfactant.
-
Dry the microspheres in a desiccator or lyophilizer.
In-Vitro Drug Release Study using Franz Diffusion Cells
This protocol is for evaluating the release of a drug from a topical formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate) or excised skin
-
Receptor medium (e.g., phosphate buffered saline, pH 7.4)
-
Circulating water bath
-
Magnetic stirrers
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Assemble the Franz diffusion cells, mounting the membrane or skin between the donor and receptor compartments.
-
Fill the receptor compartment with the degassed receptor medium and place a magnetic stir bar inside.
-
Place the cells in the circulating water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate.
-
Apply a known amount of the this compound-containing formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time.
Characterization Protocols
Method: Laser Diffraction or Dynamic Light Scattering
Procedure:
-
Disperse a small amount of the prepared microspheres in a suitable dispersant (e.g., water with a small amount of surfactant).
-
Analyze the dispersion using a particle size analyzer to determine the mean particle size and size distribution.
Purpose: To investigate potential chemical interactions between the drug and this compound.
Procedure:
-
Prepare physical mixtures of the drug and this compound in various ratios (e.g., 1:1, 1:2, 2:1).
-
Record the FTIR spectra of the pure drug, pure this compound, and the physical mixtures over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra. The absence of new peaks or significant shifts in the characteristic peaks of the drug and excipient suggests the absence of chemical interaction.
Purpose: To evaluate the physical state of the drug within the formulation (e.g., crystalline or amorphous) and to detect potential interactions.
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the pure drug, pure this compound, their physical mixture, and the final formulation into separate aluminum pans.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature.
-
Analyze the thermograms for changes in melting endotherms, glass transitions, or the appearance of new peaks, which can indicate interactions or changes in the physical state of the drug.
Visualizations
Caption: Mechanism of controlled drug release from a this compound-based formulation.
References
sorbitan trioleate as a dispersant for pigments and solid particles in non-aqueous media
Application Notes: Sorbitan Trioleate as a Dispersant in Non-Aqueous Media
Introduction
This compound, also known by trade names such as Span 85, is a non-ionic surfactant widely utilized as a wetting agent, emulsifier, and dispersant in various industries, including pharmaceuticals, cosmetics, and coatings.[1][2][3] It is synthesized by the esterification of sorbitol with oleic acid.[4][5] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB), makes it an exceptionally effective dispersant for solid particles and pigments in non-aqueous (oleophilic) systems. These notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the application of this compound for creating stable dispersions in non-aqueous media.
Mechanism of Action
The efficacy of this compound as a dispersant in non-aqueous media stems from its molecular structure, which consists of a polar sorbitan head group and three long, non-polar oleic acid tails. The dispersion process generally involves three key stages: wetting, deagglomeration, and stabilization.
-
Wetting: The surfactant lowers the interfacial tension between the solid particle surface and the surrounding non-aqueous medium, allowing the medium to displace air and moisture and wet the particle's surface.
-
Deagglomeration: During a high-energy mixing process, pigment agglomerates are broken down into smaller aggregates or primary particles.
-
Stabilization: The this compound molecules adsorb onto the surface of the solid particles via their polar sorbitan head. The three long, lipophilic oleic acid tails then extend into the non-polar medium. This creates a steric barrier that prevents the particles from re-agglomerating, ensuring long-term stability of the dispersion.
Caption: this compound (STO) facilitates dispersion by adsorbing onto particle surfaces, creating a steric barrier with its lipophilic tails to prevent re-agglomeration in non-aqueous media.
Quantitative Data
The physical and chemical properties of this compound are critical for its function as a dispersant.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Yellow to amber viscous liquid | |
| Chemical Formula | C₆₀H₁₀₈O₈ | |
| Molecular Weight | 957.46 g/mol | |
| HLB Value | 1.8 | |
| Density | ~0.956 g/mL at 25 °C | |
| Saponification Value | 165 - 190 mg KOH/g | |
| Acid Value | ≤ 15.0 mg KOH/g | |
| Hydroxyl Value | 60 - 80 mg KOH/g |
| Solubility | Soluble in mineral oil, vegetable oil, and alcohol. Insoluble in water. | |
Table 2: Typical Application Data
| Application Parameter | Value Range | Reference(s) |
|---|---|---|
| Recommended Use Level | 0.5% - 5.0% (w/w) | |
| Effective pH Range | 4.0 - 8.0 | |
| Processing Temperature | Avoid temperatures above 80°C |
| Particle Size Reduction | Can achieve particle sizes below 5μm in emulsions | |
Experimental Protocols
This section provides a general protocol for preparing and evaluating a dispersion of solid particles in a non-aqueous medium using this compound. This protocol should be optimized for specific particle and solvent systems.
Protocol 1: Preparation of a Pigment Dispersion in a Non-Aqueous Medium
1. Objective: To prepare a stable dispersion of a model pigment (e.g., Titanium Dioxide) in a non-aqueous vehicle (e.g., mineral oil) using this compound as the dispersant.
2. Materials & Equipment:
-
Solid Particles/Pigment (e.g., Titanium Dioxide, Zinc Oxide)
-
Non-Aqueous Medium (e.g., Mineral Oil, Vegetable Oil, Alkyd Resin)
-
This compound (Dispersant)
-
High-Shear Mixer (e.g., Rotor-Stator Homogenizer, Ultrasonicator)
-
Analytical Balance
-
Beakers or appropriate mixing vessels
-
Particle Size Analyzer (e.g., Dynamic Light Scattering)
-
Optical Microscope
3. Workflow Diagram:
Caption: A typical workflow for preparing and evaluating a non-aqueous dispersion using this compound, from material preparation to stability assessment and optimization.
4. Step-by-Step Procedure:
-
Preparation of the Dispersant Solution:
-
Weigh the required amount of the non-aqueous medium into a suitable mixing vessel.
-
Based on the total formulation weight, calculate and add the desired concentration of this compound (e.g., start with 2% w/w of the pigment weight).
-
Mix at low speed until the this compound is fully dissolved and the solution is homogeneous.
-
-
Incorporation of Solid Particles:
-
While continuing to mix at low speed, slowly and gradually add the pre-weighed solid particles or pigment to the dispersant solution. Gradual addition prevents the formation of large, difficult-to-break agglomerates.
-
Continue mixing until the powder is fully wetted by the liquid phase. This initial mixture is often referred to as the "mill base."
-
-
High-Energy Dispersion:
-
Increase the mixing speed to apply high shear. If using a rotor-stator homogenizer, operate at a speed of 5,000 to 10,000 rpm. If using an ultrasonicator, apply appropriate power settings.
-
Process the mixture for 15-30 minutes. The optimal time and energy input will depend on the specific materials and batch size and must be determined experimentally. Monitor the temperature to ensure it does not exceed 80°C.
-
-
Evaluation and Characterization:
-
Particle Size Analysis: Immediately after dispersion, take a sample and measure the particle size distribution. The goal is to achieve a narrow distribution with the desired mean particle size.
-
Microscopy: Place a drop of the dispersion on a microscope slide and observe. Look for any remaining large agglomerates.
-
Stability Testing: Store a sample of the dispersion in a sealed, transparent container at ambient temperature. For accelerated testing, store a parallel sample at an elevated temperature (e.g., 40-50°C). Observe the samples periodically (e.g., at 24 hours, 1 week, 1 month) for signs of instability, such as pigment settling, phase separation (syneresis), or a significant change in viscosity.
-
Protocol 2: Optimization of Dispersant Concentration
1. Objective: To determine the optimal concentration of this compound that provides the best dispersion stability with the minimum required amount.
2. Procedure:
-
Prepare a series of small-batch dispersions following Protocol 1.
-
Vary the concentration of this compound across a logical range (e.g., 0.5%, 1%, 2%, 3%, 5% based on pigment weight). Keep all other parameters (pigment concentration, dispersion time, energy) constant.
-
Evaluate each dispersion for initial particle size and long-term stability.
-
The optimal concentration is typically the lowest amount that prevents particle re-agglomeration and settling over the desired shelf-life. This is often referred to as the "dispersant demand."
Caption: Decision-making flowchart for optimizing the concentration of this compound (STO) to achieve a stable dispersion efficiently.
Applications & Considerations
-
Pharmaceuticals: this compound is used in the formulation of oil-based injections, topical creams, and ointments to ensure the uniform distribution of active pharmaceutical ingredients (APIs).
-
Coatings and Inks: It is used to disperse pigments in solvent-based paints and inks, which is crucial for achieving consistent color, gloss, and film properties.
-
Cosmetics: In products like lotions, creams, and foundations, it helps disperse pigments and UV filters evenly.
-
Compatibility: As a non-ionic surfactant, this compound is generally compatible with a wide range of other ingredients.
-
Stability: It is stable in weak acid or weak base conditions but can gradually saponify in the presence of strong acids or bases. It should be stored in a cool, dry place in a tightly sealed container.
References
Application Notes and Protocols: The Role of Sorbitan Trioleate in the Preparation of Stable Nanoemulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorbitan trioleate, a non-ionic surfactant also known as Span 85, is a key excipient in the formulation of stable nanoemulsions.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value typically around 1.8 to 4.3, makes it an excellent emulsifying agent for water-in-oil (W/O) nanoemulsions.[1][3] In combination with higher HLB surfactants, it is also instrumental in creating stable oil-in-water (O/W) nanoemulsions, which are widely utilized in pharmaceutical, cosmetic, and food industries to enhance the solubility, bioavailability, and controlled delivery of active compounds.[3] This document provides detailed application notes and experimental protocols for the preparation of stable nanoemulsions using this compound.
Principle of Action
This compound is a triester of oleic acid and sorbitan. Its molecular structure consists of a polar sorbitan head group and three nonpolar oleic acid tails. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of fine droplets. In W/O nanoemulsions, the bulky, lipophilic oleic acid chains orient themselves into the continuous oil phase, while the more hydrophilic sorbitan head is anchored at the interface with the dispersed water droplets. This creates a stable interfacial film that prevents droplet coalescence and maintains the nano-scale size of the dispersed phase.
Caption: Stabilization mechanism of a W/O nanoemulsion by this compound.
Data Presentation
The following tables summarize quantitative data from various studies on nanoemulsions formulated with sorbitan esters. These tables provide a comparative overview of how formulation parameters influence the physicochemical properties of the resulting nanoemulsions.
Table 1: Physicochemical Properties of Nanoemulsions Containing Sorbitan Esters
| Oil Phase | Surfactant(s) | Surfactant Conc. (% w/w) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Canola Oil | Tween 80 / Span 80 | Not Specified | 93.92 - 185.5 | 0.29 - 0.93 | -7.29 to -13.56 | |
| Paraffin Oil | Tween 80 / Span 80 | 4 - 8 | Not Specified | Not Specified | -30 to -38 | |
| Oleic Acid | PEG-35 Castor Oil / Span 85 | 10 | 123 | 0.24 | ~ -30 | |
| Coconut Oil / Oleic Acid | Tween 80 | 1:5, 1:7, 1:10 (Lipid:Surfactant) | 15 - 43 | Not Specified | Not Specified |
Table 2: Influence of High-Pressure Homogenization (HPH) Parameters on Nanoemulsion Properties
| Surfactant | Pressure (psi) | Number of Passes | Droplet Size (nm) | PDI | Reference |
| Tween 20 | 12,000 | 3 | ~140 | < 0.2 | |
| Tween 20 | 10,000 - 20,000 | 10 - 30 | 171 - 323 | Not Specified | |
| Not Specified | 36,000 | 2 | 50 - 80 | Not Specified | |
| Tween 80 | 14,500 (1000 bar) | 3 | 80.63 - 129.68 | < 0.25 |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of a W/O nanoemulsion using this compound as the primary emulsifier.
Materials:
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
This compound (Span 85)
-
Deionized Water
-
High-Pressure Homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, weigh the desired amount of the oil phase.
-
Add this compound to the oil phase at a concentration of 5-15% (w/w) of the total formulation.
-
Stir the mixture using a magnetic stirrer at room temperature until the this compound is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, measure the required volume of deionized water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a high-speed overhead stirrer (e.g., 1000-5000 rpm) for 10-15 minutes. This will form a coarse W/O emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure between 15,000 and 30,000 psi.
-
Perform 3 to 5 homogenization cycles to achieve a uniform and small droplet size.
-
Monitor the temperature of the emulsion and use a cooling system if necessary to prevent overheating.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the final nanoemulsion using a dynamic light scattering (DLS) instrument.
-
Visually inspect the nanoemulsion for any signs of phase separation or creaming over a period of several weeks at different storage temperatures (e.g., 4°C, 25°C, 40°C) to assess its stability.
-
Caption: Workflow for preparing a W/O nanoemulsion via high-pressure homogenization.
Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion using a Surfactant Combination
This protocol outlines the preparation of an O/W nanoemulsion, where this compound is used as a co-surfactant with a high-HLB surfactant like Polysorbate 80.
Materials:
-
Oil Phase (e.g., Medium-Chain Triglycerides, Soybean Oil)
-
This compound (Span 85)
-
Polysorbate 80 (Tween 80)
-
Deionized Water
-
High-Pressure Homogenizer or Microfluidizer
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a beaker.
-
If a lipophilic active pharmaceutical ingredient (API) is to be encapsulated, dissolve it in the oil phase at this stage.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add the required amount of deionized water.
-
Disperse Polysorbate 80 (e.g., 5-10% w/w) and this compound (e.g., 1-5% w/w) in the aqueous phase. The ratio of high-HLB to low-HLB surfactant should be optimized to achieve the desired overall HLB for the system (typically between 8 and 18 for O/W nanoemulsions).
-
Stir the aqueous phase until the surfactants are fully dissolved.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., 1000-5000 rpm) for 10-15 minutes to form a coarse O/W emulsion.
-
-
High-Energy Homogenization:
-
Process the coarse emulsion through a high-pressure homogenizer or a microfluidizer.
-
Typical operating pressures range from 10,000 to 45,000 psi.
-
The number of passes can vary from 2 to 8, depending on the desired droplet size.
-
Ensure adequate temperature control throughout the process.
-
-
Characterization:
-
Analyze the droplet size, PDI, and zeta potential of the nanoemulsion.
-
Conduct stability studies by monitoring these parameters over time at various storage conditions.
-
Caption: Workflow for preparing an O/W nanoemulsion using a surfactant blend.
Conclusion
This compound is a versatile and effective surfactant for the formulation of stable nanoemulsions. Its low HLB value makes it particularly suitable for W/O systems, while its use in combination with high-HLB surfactants enables the creation of stable O/W nanoemulsions. The protocols and data presented here provide a foundation for researchers and drug development professionals to formulate and characterize nanoemulsions for a variety of applications, from advanced drug delivery to innovative cosmetic and food products. Careful optimization of formulation parameters and processing conditions is crucial for achieving the desired physicochemical properties and long-term stability of the final nanoemulsion product.
References
Application Notes: Incorporating Active Pharmaceutical Ingredients (APIs) with Sorbitan Trioleate
Here are the detailed Application Notes and Protocols for incorporating Active Pharmaceutical Ingredients (APIs) with sorbitan trioleate.
Introduction
This compound, commercially known as Span® 85, is a non-ionic surfactant widely utilized in the pharmaceutical industry as an excipient.[1] It is a triester of oleic acid and sorbitol-derived hexitol anhydrides.[2] With a low Hydrophile-Lipophile Balance (HLB) value of approximately 1.8, it is highly lipophilic, making it an excellent emulsifier for creating stable water-in-oil (W/O) emulsions.[3][4] this compound also functions as a solubilizer, dispersing agent, and stabilizer in various dosage forms, including topical, oral, and parenteral preparations. Its primary role is to enhance the solubility and bioavailability of poorly water-soluble APIs by facilitating their dispersion in a lipid or aqueous medium.
Key Formulation Strategies
The incorporation of APIs with this compound primarily involves three key strategies, each tailored to the specific properties of the API and the desired therapeutic outcome.
-
Water-in-Oil (W/O) Emulsions : This is the most direct application of this compound, leveraging its low HLB value. In this system, the aqueous phase, which may contain a hydrophilic API, is dispersed as fine droplets within a continuous oil phase. The oil phase typically contains a lipophilic API and this compound as the primary emulsifier to stabilize the interface between the two immiscible liquids. These formulations are common for topical applications like creams and ointments.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : SEDDS are isotropic mixtures of oils, surfactants, and co-solvents designed to spontaneously form fine oil-in-water (O/W) emulsions or micro/nanoemulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract. While this compound is a W/O emulsifier, it is often used in combination with a high-HLB surfactant (e.g., Polysorbate 80) in SEDDS formulations. By manipulating the ratio of the low and high HLB surfactants, a stable system can be designed to carry lipophilic drugs, significantly enhancing their oral bioavailability.
-
Lipid-Based Micro- and Nanoencapsulation : This technique involves entrapping the API within a solid or liquid lipid core, which is then stabilized by a surfactant like this compound. Methods such as spray cooling or double emulsion can be employed. For instance, in a double emulsion (W/O/W) method, an initial W/O emulsion stabilized by this compound is further dispersed in an external aqueous phase containing a hydrophilic emulsifier. This creates microparticles capable of encapsulating both hydrophilic and lipophilic APIs, offering controlled or targeted drug release.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion for Topical Delivery
This protocol describes a standard beaker method for preparing a W/O cream incorporating a lipophilic API.
Materials:
-
Lipophilic API
-
This compound (Span® 85)
-
Mineral Oil (or other suitable oil phase)
-
Purified Water
-
Preservative (e.g., methylparaben)
Equipment:
-
Beakers
-
Water bath or heating plate
-
Overhead stirrer or homogenizer
-
Microscope
Procedure:
-
Prepare the Oil Phase : In a beaker, combine the mineral oil and this compound. Heat the mixture to 70-75°C in a water bath. Add the pre-weighed lipophilic API to the heated oil phase and stir until it is completely dissolved.
-
Prepare the Aqueous Phase : In a separate beaker, dissolve the preservative in purified water and heat to 70-75°C.
-
Form the Emulsion : Slowly add the aqueous phase to the oil phase while continuously stirring with an overhead stirrer at a moderate speed (e.g., 500-1000 rpm).
-
Homogenization : Increase the stirring speed or use a homogenizer to reduce the droplet size of the dispersed aqueous phase. Homogenize for 5-10 minutes.
-
Cooling : Remove the emulsion from the heat and continue stirring gently until it cools to room temperature and the cream has formed.
-
Characterization : Evaluate the emulsion type (e.g., using a dye test), and examine the globule size and distribution under a microscope.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS for enhancing the oral bioavailability of a poorly water-soluble API.
Materials:
-
Poorly water-soluble API
-
Oil (e.g., Capryol 90, olive oil)
-
Surfactant: this compound (Span® 85)
-
Co-surfactant: Polysorbate 80 (Tween® 80)
-
Co-solvent (optional): Propylene Glycol, Ethanol
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
-
UV-Vis Spectrophotometer
-
Particle size analyzer
Procedure:
-
Excipient Screening : Determine the solubility of the API in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram : To identify the optimal self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant (S/CoS mix). Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Preparation of the SEDDS Formulation :
-
Accurately weigh the oil, this compound, and polysorbate 80 in a glass vial.
-
Add the required amount of API to the mixture.
-
Gently heat the mixture in a water bath (40-50°C) and vortex or stir until the API is fully dissolved and a clear, homogenous liquid is formed.
-
-
Characterization of Self-Emulsification :
-
Add 1 mL of the prepared SEDDS formulation to 500 mL of purified water in a beaker with gentle stirring.
-
Visually assess the rate of emulsification and the appearance of the resulting emulsion.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a particle size analyzer.
-
Data Presentation
The following tables summarize typical quantitative data for formulations incorporating this compound.
Table 1: Example Formulations for W/O Emulsions
| Component | Formulation A (%) | Formulation B (%) | Purpose |
| API (e.g., Ketoprofen) | 2.0 | 5.0 | Active Pharmaceutical Ingredient |
| This compound | 5.0 | 8.0 | W/O Emulsifier |
| Mineral Oil | 40.0 | 35.0 | Oil Phase |
| Purified Water | 52.5 | 51.5 | Aqueous Phase |
| Preservative | 0.5 | 0.5 | To prevent microbial growth |
| Resulting Globule Size | 1-10 µm | 1-8 µm | Indicator of emulsion stability |
Table 2: Characterization of a Model SEDDS Formulation
| Parameter | Value | Significance |
| API Loading | 50 mg/g | Drug concentration in the formulation |
| Oil:Surfactant:Co-solvent Ratio | 30:50:20 (w/w/w) | Determines emulsification performance |
| Emulsification Time | < 1 minute | Rapid dispersion in aqueous media |
| Droplet Size (after dilution) | 150 nm ± 5 nm | Affects drug absorption and bioavailability |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution |
| Zeta Potential | -25 mV | Indicates moderate colloidal stability |
Visualizations: Workflows and Logical Diagrams
References
Application of Sorbitan Trioleate in the Microencapsulation of Active Compounds
Introduction
Sorbitan trioleate, a non-ionic surfactant, is a key excipient in the pharmaceutical and related industries, primarily utilized for its emulsifying and stabilizing properties.[1] Its lipophilic nature makes it particularly suitable for the formation of stable water-in-oil (W/O) emulsions, a critical step in various microencapsulation techniques designed to entrap and protect active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the microencapsulation of active compounds.
Microencapsulation serves to protect sensitive active compounds from environmental degradation, control their release, and mask undesirable tastes or odors.[2] The selection of an appropriate surfactant is paramount to achieving high encapsulation efficiency and desired release kinetics. This compound, with its low Hydrophilic-Lipophilic Balance (HLB) value, is particularly effective in stabilizing the interface between an aqueous phase containing the active compound and an immiscible oil phase, which is a fundamental principle in many microencapsulation processes.
This document will detail two primary microencapsulation techniques where this compound is employed: Inverse Gelation and Interfacial Polymerization . It will provide structured quantitative data, detailed experimental protocols, and visual workflows to guide the user in the successful encapsulation of active compounds.
Data Presentation: Microencapsulation Parameters
The following table summarizes key quantitative data from studies utilizing sorbitan esters, including this compound (Span 85), in microencapsulation processes. These values can serve as a baseline for formulation development.
| Parameter | Value/Range | Active Compound(s) | Microencapsulation Technique | Wall Material | Reference |
| Loading Capacity | 68% | Aceclofenac | Inverse Gelation Dripping | Alginate | [3] |
| Encapsulation Efficiency | 70% - 95% | Various | Emulsion-based methods | Various polymers | [4] |
| Particle Size | 1 µm - 2000 µm | Various | Various | Various polymers | [5] |
| This compound Conc. | 0.5% - 5% (w/v) | General guidance | Emulsion-based methods | Various polymers | General Knowledge |
Experimental Protocols
Protocol 1: Microencapsulation by Inverse Gelation
This method is particularly suited for the encapsulation of hydrophilic active compounds. It involves the formation of a W/O emulsion where the aqueous phase, containing the active compound and a gelling agent, is dispersed in an oil phase stabilized by this compound.
Materials:
-
Active Compound (hydrophilic)
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Sodium Alginate (or other suitable gelling polymer)
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Deionized Water
-
This compound (Span 85)
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Vegetable Oil (e.g., Sunflower Oil)
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Calcium Chloride
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Magnetic Stirrer
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Syringe Pump
Procedure:
-
Preparation of the Aqueous Phase (W):
-
Dissolve the active compound in deionized water to the desired concentration.
-
Disperse sodium alginate into the active compound solution with continuous stirring until a homogeneous solution is formed. The concentration of sodium alginate can range from 1% to 3% (w/v).
-
-
Preparation of the Oil Phase (O):
-
In a separate beaker, add the desired volume of vegetable oil.
-
Add this compound to the oil phase at a concentration of 1% to 5% (v/v) and stir until fully dissolved.
-
-
Formation of the W/O Emulsion:
-
Slowly add the aqueous phase to the oil phase while stirring at a high speed (e.g., 1000-2000 rpm) with a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a stable W/O emulsion.
-
-
Microcapsule Formation:
-
Prepare a gelling bath of calcium chloride solution (2% w/v) in a beaker.
-
Using a syringe pump, add the W/O emulsion dropwise into the calcium chloride bath under gentle stirring.
-
The droplets will solidify upon contact with the calcium ions, forming microcapsules.
-
-
Harvesting and Washing:
-
Allow the microcapsules to cure in the gelling bath for 30 minutes.
-
Collect the microcapsules by filtration or decantation.
-
Wash the microcapsules with deionized water to remove excess calcium chloride and oil.
-
-
Drying:
-
Dry the microcapsules at room temperature or in a desiccator.
-
Protocol 2: Microencapsulation by Interfacial Polymerization
This technique is suitable for encapsulating both hydrophilic and lipophilic active compounds and results in the formation of a solid polymeric shell around the core material.
Materials:
-
Active Compound
-
Monomer A (e.g., a diisocyanate, dissolved in the oil phase)
-
Monomer B (e.g., a diamine, dissolved in the aqueous phase)
-
This compound (Span 85)
-
Organic Solvent (e.g., Cyclohexane)
-
Deionized Water
-
Mechanical Stirrer
Procedure:
-
Preparation of the Organic Phase (O):
-
Dissolve the active compound and Monomer A in the organic solvent.
-
Add this compound to this solution at a concentration of 1% to 5% (v/v) and mix thoroughly.
-
-
Preparation of the Aqueous Phase (W):
-
Dissolve Monomer B in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed mechanical stirring (e.g., 500-1500 rpm) to form an oil-in-water (O/W) emulsion. The droplet size of the emulsion will determine the final microcapsule size.
-
-
Polymerization:
-
The polymerization reaction will initiate at the oil-water interface as Monomer A and Monomer B react.
-
Continue stirring for a defined period (e.g., 1-3 hours) to allow for the formation of a solid polymeric shell around the oil droplets. The reaction may be facilitated by adjusting the temperature or pH.
-
-
Curing and Stabilization:
-
The microcapsule suspension is then stirred at a lower speed for an additional period to ensure complete polymerization and hardening of the shell.
-
-
Washing and Collection:
-
The microcapsules are collected by filtration and washed with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and the surfactant.
-
-
Drying:
-
The washed microcapsules are dried, typically by air drying or freeze-drying.
-
Visualizations
Caption: Workflow for Microencapsulation by Inverse Gelation.
Caption: Workflow for Microencapsulation by Interfacial Polymerization.
Conclusion
This compound is a versatile and effective emulsifier for the microencapsulation of active compounds, particularly for systems involving W/O emulsions. The protocols provided herein for inverse gelation and interfacial polymerization offer robust starting points for the development of microencapsulated formulations. Researchers should note that optimization of process parameters such as stirring speed, surfactant concentration, and polymer concentration is crucial for achieving the desired particle size, encapsulation efficiency, and release profile for a specific active compound. The provided quantitative data and workflows serve as a valuable resource for guiding these optimization efforts.
References
- 1. This compound(span 85) - CD Formulation [formulationbio.com]
- 2. Microencapsulation as a Noble Technique for the Application of Bioactive Compounds in the Food Industry: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Particle size analysis of microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phase Separation in Sorbitan Trioleate Formulations
Welcome to the Technical Support Center for troubleshooting formulations containing sorbitan trioleate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues of phase separation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
A1: this compound, also known as Span 85, is a non-ionic surfactant widely used as a water-in-oil (W/O) emulsifier.[1] It is derived from sorbitol and oleic acid. Its primary function is to stabilize emulsions by reducing the interfacial tension between the oil and water phases, preventing them from separating.[1] With a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 1.8 to 4.3, it is particularly effective for creating stable W/O emulsions, which are common in creams, lotions, and various pharmaceutical delivery systems.[1]
Q2: What are the common visual indicators of phase separation in my this compound formulation?
A2: Phase separation can manifest in several ways:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion, without the rupture of individual droplets.
-
Coalescence: The merging of small droplets to form larger ones, which can eventually lead to the complete separation of the oil and water phases.
-
Sedimentation: The settling of the dispersed phase to the bottom of the container.
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Breaking: The complete and irreversible separation of the oil and water layers.
Q3: My formulation is separating. What are the most likely causes?
A3: Phase separation in this compound formulations is often linked to one or more of the following factors:
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Incorrect Emulsifier Concentration: The concentration of this compound may be too low to adequately stabilize the emulsion.
-
Inappropriate HLB Value: The overall HLB of your emulsifier system may not be optimal for the specific oil phase you are using.
-
Extreme Temperatures: High temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[2] Conversely, very low temperatures can cause components to solidify or crystallize.
-
Inadequate Homogenization: Insufficient shear force during emulsification can result in large and non-uniform droplet sizes, which are more prone to separation.
-
pH Imbalance: The pH of the aqueous phase may be outside the optimal range for this compound stability.
-
Incompatible Ingredients: Other components in your formulation may be interacting with the this compound or disrupting the interfacial film.
Troubleshooting Guides
Issue 1: Phase Separation Due to Incorrect Emulsifier Concentration
Q: I am observing creaming/coalescence. How do I know if the this compound concentration is the problem?
A: The recommended usage level for this compound is typically between 1-5%. If your concentration is below this range, it is likely insufficient to stabilize the emulsion. Conversely, using an excessively high concentration does not always lead to better stability and can sometimes have the opposite effect.
Troubleshooting Steps:
-
Review Formulation: Check the current concentration of this compound in your formulation.
-
Optimize Concentration: Prepare a series of small-scale formulations with varying concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5%) while keeping all other components and process parameters constant.
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Observe Stability: Visually assess the stability of each formulation over a set period (e.g., 24 hours, 1 week) at room temperature. For accelerated testing, you can use centrifugation.
Data Presentation:
| This compound Conc. (% w/w) | Observation after 24 hours | Stability Ranking (1=most stable) |
| 0.5 | Significant phase separation | 5 |
| 1.0 | Slight creaming | 3 |
| 2.5 | No visible separation | 1 |
| 5.0 | No visible separation | 1 |
| 7.5 | Slight oiling out | 4 |
Note: This is example data. Actual results may vary based on the specific formulation.
Issue 2: Instability Due to Inappropriate HLB Value
Q: My oil and water phases are not mixing well, even with vigorous stirring. Could the HLB value be the issue?
A: Yes, an incorrect Hydrophilic-Lipophilic Balance (HLB) is a common cause of poor emulsification. This compound has a low HLB (around 1.8-4.3), making it ideal for W/O emulsions. However, the required HLB for a stable emulsion depends on the specific oil phase you are using. If the HLB of your emulsifier system does not match the required HLB of your oil phase, you will likely encounter instability.
Troubleshooting Steps:
-
Determine the Required HLB: Consult technical literature for the required HLB of your specific oil phase.
-
Adjust the HLB with a Co-emulsifier: To achieve the required HLB, it is common practice to blend this compound (a low-HLB emulsifier) with a high-HLB emulsifier (e.g., a polysorbate like Tween 80). The HLB of the blend can be calculated using the following formula: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B)
-
Experimental Optimization: Prepare a series of emulsions with varying ratios of the low- and high-HLB emulsifiers to systematically test a range of HLB values around the theoretical required HLB.
Data Presentation:
| % this compound (HLB 1.8) | % Polysorbate 80 (HLB 15.0) | Calculated HLB of Blend | Emulsion Stability (after 24h) |
| 90 | 10 | 3.12 | Poor |
| 80 | 20 | 4.44 | Moderate |
| 70 | 30 | 5.76 | Good |
| 60 | 40 | 7.08 | Excellent |
| 50 | 50 | 8.40 | Good |
Note: This is example data for an oil phase with a required HLB around 7. Actual results will depend on your specific oil.
Issue 3: Temperature-Induced Phase Separation
Q: My emulsion is stable at room temperature but separates when heated. Why is this happening and how can I fix it?
A: this compound formulations are sensitive to high temperatures. A general guideline is to avoid temperatures above 80°C. Increased temperature can lead to:
-
A decrease in the viscosity of the oil phase, which allows water droplets to move more freely and coalesce.[2]
-
An increase in the kinetic energy of the droplets, leading to more frequent and forceful collisions.
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Changes in the solubility of the emulsifier in the oil and water phases.
Troubleshooting Steps:
-
Process Temperature Control: Ensure that the temperature during the emulsification process and storage does not exceed the recommended limits for your formulation.
-
Incorporate a Thickening Agent: Adding a viscosity-enhancing agent to the oil phase can help to reduce droplet mobility at elevated temperatures.
-
Phase Inversion Temperature (PIT) Consideration: For some non-ionic surfactants, there is a specific temperature at which an O/W emulsion inverts to a W/O emulsion (or vice versa). Operating near the PIT can lead to instability. While this compound is primarily for W/O emulsions, understanding the thermal behavior of your entire system is crucial.
Data Presentation:
| Temperature (°C) | Observation after 1 hour | Droplet Size (μm) |
| 25 (Room Temp) | Stable | 5-10 |
| 40 | Stable | 5-12 |
| 60 | Slight Creaming | 10-20 |
| 80 | Visible Coalescence | >50 |
Note: This is example data. The exact temperature at which instability occurs will depend on the specific formulation.
Issue 4: pH-Related Instability
Q: I've adjusted the pH of the aqueous phase and now my emulsion is separating. What is the optimal pH range?
A: this compound is generally stable in a pH range of 4.0 to 8.0. Outside of this range, particularly under strongly acidic or alkaline conditions, the ester linkage in the this compound molecule can be susceptible to hydrolysis. This degradation of the emulsifier leads to a loss of its ability to stabilize the emulsion.
Troubleshooting Steps:
-
Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous phase of your formulation. If it is outside the 4.0-8.0 range, adjust it using appropriate buffering agents.
-
Buffer the Formulation: Incorporate a suitable buffer system into your aqueous phase to maintain the pH within the stable range throughout the shelf-life of the product.
Data Presentation:
| pH of Aqueous Phase | Emulsion Stability (after 24h) | Zeta Potential (mV) (if applicable) |
| 3.0 | Phase Separation | Not Stable |
| 4.0 | Stable | -35 |
| 6.0 | Stable | -40 |
| 8.0 | Stable | -45 |
| 9.0 | Gradual Separation | -50 |
Note: Zeta potential is a measure of the charge on the droplets and can be an indicator of stability in some systems. For non-ionic surfactants like this compound, its direct influence might be less pronounced than in ionic systems, but changes in pH can affect the overall interfacial properties.
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability by Visual Assessment and Microscopy
Objective: To qualitatively and semi-quantitatively assess the physical stability of a this compound formulation.
Materials:
-
Your prepared this compound emulsion
-
Glass test tubes or vials with caps
-
Microscope slides and coverslips
-
Optical microscope with imaging capabilities
Procedure:
-
Sample Preparation: Fill several identical transparent glass test tubes with your emulsion to a fixed height.
-
Storage Conditions: Store the test tubes under different conditions:
-
Room temperature (e.g., 25°C)
-
Accelerated conditions (e.g., 40°C)
-
Freeze-thaw cycles (e.g., -10°C for 24h, then 25°C for 24h, repeated for 3-5 cycles)
-
-
Visual Observation: At regular intervals (e.g., 1h, 24h, 1 week, 1 month), visually inspect the samples for any signs of creaming, coalescence, or phase separation. Measure the height of any separated layers.
-
Microscopic Examination: a. At each time point, gently invert a sample tube to ensure homogeneity. b. Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. c. Observe the emulsion under the microscope at different magnifications (e.g., 100x, 400x). d. Capture images and analyze the droplet size and distribution. Look for any changes in droplet morphology or evidence of aggregation and coalescence over time.
Protocol 2: Determining the Optimal HLB for a W/O Emulsion
Objective: To experimentally determine the optimal HLB value for a W/O emulsion stabilized with a blend of this compound and a high-HLB co-emulsifier.
Materials:
-
Oil phase
-
Aqueous phase
-
This compound (Span 85, HLB ≈ 1.8)
-
High-HLB co-emulsifier (e.g., Polysorbate 80, Tween 80, HLB = 15.0)
-
Beakers, graduated cylinders
-
Homogenizer (e.g., rotor-stator)
-
Glass test tubes
Procedure:
-
Calculate Emulsifier Blend Ratios: Based on the required HLB of your oil phase (if known, otherwise test a range from 4 to 8), calculate the weight percentages of this compound and the high-HLB emulsifier needed to achieve a series of HLB values.
-
Prepare the Oil Phase: For each formulation, weigh the calculated amounts of this compound and the co-emulsifier and dissolve them in the oil phase. Heat gently if necessary to ensure complete dissolution.
-
Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase.
-
Emulsification: While homogenizing the oil phase at a constant speed, slowly add the aqueous phase. Continue homogenization for a set period (e.g., 5-10 minutes) after all the aqueous phase has been added.
-
Stability Assessment: Transfer each emulsion to a labeled test tube and evaluate its stability over time using the methods described in Protocol 1. The emulsion that remains the most stable has the optimal HLB for your system.
Visualizations
Caption: A logical workflow for troubleshooting phase separation in this compound formulations.
References
Technical Support Center: Optimizing Sorbitan Trioleate Concentration for Maximum Emulsion Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sorbitan trioleate concentration for achieving maximum emulsion stability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when formulating emulsions with this compound.
Q1: My water-in-oil (W/O) emulsion is separating quickly after preparation (coalescence). What are the likely causes and solutions?
A1: Rapid separation, or coalescence, is a sign of significant instability. Here are the primary causes and how to address them:
-
Insufficient this compound Concentration: There may not be enough emulsifier to adequately cover the surface of the water droplets, leading them to merge.
-
Solution: Incrementally increase the concentration of this compound in your formulation. A common starting range is 2-10% of the oil phase, but the optimal concentration will depend on the specific oil and water content.
-
-
Incorrect HLB Value: While this compound is an excellent low-HLB emulsifier for W/O emulsions, the required HLB of your specific oil phase might necessitate a blend of emulsifiers.
-
Solution: Consider blending this compound (HLB ≈ 4.3) with a higher HLB emulsifier to achieve the required HLB for your oil phase.[1]
-
-
Inefficient Homogenization: If the initial dispersion of the water phase into the oil phase is poor, the droplets will be large and more prone to coalescence.
-
Solution: Increase the homogenization time, speed, or pressure to reduce the initial droplet size.
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Q2: I'm observing a layer of water forming at the bottom of my emulsion over time (creaming/sedimentation). How can I prevent this?
A2: Creaming or sedimentation is the gravitational separation of the dispersed phase. In W/O emulsions, this typically manifests as a water layer at the bottom.
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Low Viscosity of the Continuous (Oil) Phase: A less viscous oil phase allows water droplets to move and settle more easily.
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Solution: Increase the viscosity of the continuous phase by adding a thickening agent compatible with your oil.
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-
Large Droplet Size: Larger water droplets will settle more quickly.
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Solution: Improve your homogenization process to create smaller droplets. Also, ensure your this compound concentration is optimal, as this will contribute to smaller and more stable droplets.
-
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Suboptimal Emulsifier Concentration: An incorrect emulsifier concentration can lead to larger droplets that are more susceptible to gravitational separation.
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Solution: Experiment with different concentrations of this compound to find the point of maximum stability, which often corresponds to the smallest droplet size.
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Q3: My emulsion appears grainy or clumpy (flocculation). What is causing this and how can I fix it?
A3: Flocculation is the aggregation of droplets into clumps without the merging of the droplets themselves. It is often a precursor to coalescence.
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Insufficient Emulsifier Concentration: A lack of emulsifier can lead to attractive forces between droplets.
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Solution: Increase the this compound concentration to ensure complete coverage of the droplet surfaces.
-
-
Presence of Electrolytes: High concentrations of salts in the aqueous phase can disrupt the stability of the emulsion.
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Solution: If possible, reduce the concentration of electrolytes in your formulation.
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Q4: The viscosity of my emulsion changes significantly over time. Why is this happening?
A4: Changes in viscosity are often indicative of underlying instability mechanisms.
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Droplet Coalescence: As smaller droplets merge into larger ones, the overall viscosity of the emulsion can decrease.
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Solution: Address the root causes of coalescence, such as insufficient emulsifier concentration or poor homogenization.
-
-
Phase Inversion: The emulsion may be slowly inverting from a W/O to an O/W emulsion, which will drastically alter the viscosity.
-
Solution: Ensure that your formulation strongly favors the formation of a W/O emulsion. This includes using a low-HLB emulsifier like this compound and maintaining a higher oil-to-water ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a stable W/O emulsion?
A1: The optimal concentration of this compound (also known as Span 85) is not a single value but depends on several factors, including the specific oil being used, the water-to-oil ratio, and the desired properties of the final emulsion.[2] Generally, a concentration range of 2% to 10% (w/w) of the oil phase is a good starting point for experimentation. To determine the optimal concentration for your specific system, it is recommended to prepare a series of emulsions with varying this compound concentrations and evaluate their stability over time.
Q2: How does the concentration of this compound affect the droplet size of the emulsion?
A2: Generally, increasing the concentration of this compound will lead to a decrease in the mean droplet size of the dispersed water phase, up to a certain point.[3] This is because more emulsifier molecules are available to stabilize the newly formed droplets during homogenization, preventing them from coalescing. However, beyond a critical concentration, adding more emulsifier may not significantly reduce droplet size further and could even lead to instability.
Q3: What is the HLB value of this compound and why is it important?
A3: this compound has a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.3.[4] This low HLB value indicates that it is more soluble in oil (lipophilic) than in water (hydrophilic), making it an ideal emulsifier for creating stable water-in-oil (W/O) emulsions.[2]
Q4: Can I use this compound as the sole emulsifier?
A4: Yes, this compound can be used as the sole emulsifier, particularly for W/O emulsions where the required HLB of the oil phase is low. However, for oils that require a higher HLB for stable emulsification, or to improve overall stability, it is often beneficial to blend this compound with a high-HLB emulsifier.
Q5: What methods can I use to assess the stability of my emulsion?
A5: Several methods can be used to evaluate emulsion stability:
-
Visual Observation: Monitoring for signs of phase separation, creaming, or coalescence over time.
-
Droplet Size Analysis: Using techniques like dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and size distribution. An increase in droplet size over time indicates instability.
-
Creaming Index: Quantifying the extent of creaming by measuring the height of the separated layer.
-
Viscosity Measurement: Monitoring the viscosity of the emulsion over time. A significant change can indicate instability.
-
Accelerated Stability Testing: Using centrifugation to accelerate creaming and coalescence to predict long-term stability.
Data Presentation
The following tables present illustrative data on how varying this compound concentration can affect key emulsion stability parameters. Note: This data is representative and the actual values for your specific system may vary.
Table 1: Effect of this compound Concentration on Mean Droplet Size of a W/O Emulsion
| This compound Concentration (% w/w of oil phase) | Mean Droplet Size (µm) after 24 hours |
| 1.0 | 15.2 |
| 2.5 | 8.5 |
| 5.0 | 4.1 |
| 7.5 | 3.2 |
| 10.0 | 3.0 |
Table 2: Impact of this compound Concentration on the Creaming Index of a W/O Emulsion after 7 Days
| This compound Concentration (% w/w of oil phase) | Creaming Index (%) |
| 1.0 | 25 |
| 2.5 | 12 |
| 5.0 | 5 |
| 7.5 | 2 |
| 10.0 | <1 |
Table 3: Influence of this compound Concentration on the Viscosity of a W/O Emulsion
| This compound Concentration (% w/w of oil phase) | Initial Viscosity (mPa·s) |
| 1.0 | 350 |
| 2.5 | 420 |
| 5.0 | 510 |
| 7.5 | 580 |
| 10.0 | 620 |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion with Varying this compound Concentrations
-
Preparation of the Oil Phase:
-
In separate beakers, weigh the desired amount of the oil phase.
-
To each beaker, add the calculated amount of this compound to achieve the target concentrations (e.g., 1%, 2.5%, 5%, 7.5%, 10% w/w of the oil phase).
-
Stir the oil phase gently with a magnetic stirrer until the this compound is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of deionized water.
-
-
Emulsification:
-
While stirring the oil phase at a moderate speed with a high-shear homogenizer, slowly add the aqueous phase dropwise.
-
Once all the aqueous phase has been added, increase the homogenization speed to the desired level (e.g., 5000 rpm) and continue to homogenize for a set period (e.g., 5 minutes) to ensure a uniform emulsion.
-
-
Storage and Analysis:
-
Transfer the prepared emulsions into sealed containers and store them at a controlled temperature.
-
Evaluate the stability of the emulsions at specified time points using the protocols below.
-
Protocol 2: Measurement of Creaming Index
-
Sample Preparation:
-
Immediately after preparation, pour a fixed volume (e.g., 10 mL) of each emulsion into a graduated cylinder or a transparent, flat-bottomed tube.
-
Seal the cylinders to prevent evaporation.
-
-
Storage:
-
Store the cylinders in an upright position at a constant temperature.
-
-
Measurement:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days), measure the total height of the emulsion (Htotal) and the height of the separated aqueous layer at the bottom (Hserum).
-
-
Calculation:
-
Calculate the Creaming Index (%) using the following formula: Creaming Index (%) = (H_serum / H_total) * 100
-
Protocol 3: Droplet Size Analysis using Laser Diffraction
-
Instrument Preparation:
-
Turn on the laser diffraction particle size analyzer and allow it to warm up according to the manufacturer's instructions.
-
Ensure the sample dispersion unit is clean and filled with an appropriate dispersant (an oil in which the emulsion is not soluble).
-
-
Sample Preparation:
-
Gently invert the emulsion sample several times to ensure homogeneity.
-
Add a small amount of the emulsion to the dispersant in the sample dispersion unit until the desired obscuration level is reached.
-
-
Measurement:
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the mean droplet size (e.g., D(v,0.5)) and the particle size distribution.
-
-
Analysis:
-
Compare the droplet size distributions of emulsions prepared with different this compound concentrations.
-
For stability studies, measure the droplet size at various time points to monitor any changes.
-
Visualizations
Caption: Experimental workflow for emulsion preparation and stability analysis.
Caption: Relationship between this compound concentration and emulsion properties.
References
impact of pH and temperature on the performance of sorbitan trioleate as a surfactant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on the performance of Sorbitan Trioleate (also known by the trade name Span™ 85) as a surfactant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
A1: this compound is a non-ionic surfactant and is generally stable and effective across a broad pH range, typically between 2 and 12.[1][2][3] However, its performance is optimal in neutral to mildly acidic or alkaline conditions. At extreme pH values (below 2 or above 12), particularly when combined with elevated temperatures, the ester linkages in the this compound molecule can undergo hydrolysis.[1][2] This chemical degradation breaks down the surfactant, leading to a loss of emulsifying capacity and potential emulsion failure.
Q2: How does temperature affect the performance of this compound?
A2: Temperature has a significant impact on the performance of this compound and the stability of emulsions it forms.
-
Viscosity: Increasing the temperature will decrease the viscosity of both the oil phase and the emulsion itself. This can lead to an increased rate of creaming or sedimentation of droplets.
-
Surfactant Adsorption: Higher temperatures can affect the adsorption of the surfactant at the oil-water interface, potentially weakening the interfacial film and making droplets more susceptible to coalescence.
-
Chemical Stability: While this compound is stable at room temperature, prolonged exposure to high temperatures can accelerate degradation processes like hydrolysis, especially when outside the optimal pH range.
Q3: Can the HLB (Hydrophilic-Lipophilic Balance) value of this compound change with pH or temperature?
A3: For a non-ionic surfactant like this compound, the HLB value is primarily determined by its chemical structure and does not significantly change with pH. However, extreme pH values can lead to hydrolysis of the ester groups, which chemically alters the molecule and, as a result, its HLB and emulsifying properties. Temperature can have a more direct, though subtle, influence on the effective HLB. As temperature increases, the hydration of the hydrophilic head group can decrease, making the surfactant behave as if it were slightly more lipophilic (a lower effective HLB).
Q4: What are the common signs of emulsion instability when using this compound under suboptimal pH or temperature conditions?
A4: Common signs of instability include:
-
Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often reversible by gentle mixing.
-
Flocculation: The clumping together of droplets without merging. This can be a precursor to coalescence and is sometimes reversible.
-
Coalescence: The irreversible merging of small droplets to form larger ones, eventually leading to complete phase separation. This indicates a critical failure of the emulsion.
-
Phase Separation: The complete separation of the oil and water phases, which is an irreversible breakdown of the emulsion.
Troubleshooting Guides
Issue 1: Emulsion Creaming or Sedimentation
-
Symptom: A distinct, concentrated layer of the dispersed phase forms at the top or bottom of the emulsion after a period of storage.
-
Potential Causes Related to pH and Temperature:
-
High Temperature: Reduced viscosity of the continuous phase allows for faster movement of droplets under gravity.
-
Suboptimal pH: While less direct, a pH that slightly alters the interfacial properties could contribute to weaker droplet-droplet repulsion.
-
-
Troubleshooting Steps:
-
Optimize Storage Temperature: Store the emulsion at a lower, controlled temperature to increase the viscosity of the continuous phase.
-
Increase Continuous Phase Viscosity: Consider adding a rheology modifier to the continuous phase to slow down droplet movement.
-
Homogenization: Reduce the average droplet size through homogenization. Smaller droplets are less affected by gravity.
-
pH Adjustment: Ensure the pH of the aqueous phase is within the optimal range (typically 4-8) for overall formulation stability.
-
Issue 2: Emulsion Coalescence and Phase Separation
-
Symptom: The emulsion appears to be "breaking," with visible oil slicks or a complete separation of the oil and water layers over time.
-
Potential Causes Related to pH and Temperature:
-
Extreme pH (Acidic or Alkaline): Hydrolysis of the this compound at the oil-water interface weakens the stabilizing film around the droplets. The rate of hydrolysis is accelerated at higher temperatures.
-
High Temperature: Increased kinetic energy of the droplets leads to more frequent and forceful collisions, which can overcome the repulsive barrier of the surfactant layer. Additionally, high temperatures can decrease the adsorption of the surfactant at the interface.
-
-
Troubleshooting Steps:
-
pH Control: Buffer the aqueous phase to maintain a pH within the stable range for this compound (ideally 4-8). Avoid highly acidic or alkaline conditions.
-
Temperature Management: Avoid exposing the emulsion to high temperatures during preparation and storage. If heating is necessary for formulation, minimize the duration and cool the emulsion promptly.
-
Increase Surfactant Concentration: A higher concentration of this compound can provide a more robust interfacial film.
-
Use a Co-surfactant: The addition of a more hydrophilic surfactant can create a more stable mixed-emulsifier film at the interface.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the performance of a typical Water-in-Oil (W/O) emulsion stabilized with this compound under varying pH and temperature conditions.
Table 1: Impact of pH on Emulsion Stability (at 25°C)
| pH | Average Particle Size (d₅₀) after 24h (µm) | Creaming Index after 7 days (%) | Visual Observation |
| 3.0 | 5.2 | 8 | Slight creaming |
| 5.0 | 4.5 | 4 | Stable, minimal creaming |
| 7.0 | 4.3 | 3 | Very stable |
| 9.0 | 4.8 | 6 | Slight creaming |
| 11.0 | 6.5 | 15 | Significant creaming, some coalescence |
Table 2: Impact of Temperature on Emulsion Stability (at pH 7.0)
| Temperature (°C) | Average Particle Size (d₅₀) after 24h (µm) | Viscosity after 24h (mPa·s) | Visual Observation after 7 days |
| 10 | 4.1 | 1500 | Very stable, high viscosity |
| 25 | 4.3 | 800 | Very stable |
| 40 | 5.8 | 450 | Moderate creaming |
| 60 | 8.2 | 200 | Significant creaming and coalescence |
Experimental Protocols
Protocol 1: Evaluating the Effect of pH on Emulsion Stability
Objective: To determine the stability of a Water-in-Oil (W/O) emulsion stabilized with this compound at different pH values.
Materials:
-
This compound (Span™ 85)
-
Mineral Oil (or other suitable oil phase)
-
Deionized water
-
Buffer solutions at pH 3, 5, 7, 9, and 11
-
Homogenizer
-
Particle size analyzer
-
Graduated cylinders
Methodology:
-
Preparation of Aqueous Phases: Prepare buffered aqueous solutions at the target pH values (3, 5, 7, 9, 11).
-
Preparation of Oil Phase: Dissolve a fixed concentration of this compound (e.g., 3% w/w) in the oil phase.
-
Emulsification:
-
For each pH value, slowly add the aqueous phase to the oil phase while mixing with a homogenizer at a constant speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes). Maintain a constant oil-to-water ratio (e.g., 60:40).
-
-
Initial Characterization:
-
Immediately after preparation, measure the initial particle size distribution of each emulsion using a particle size analyzer.
-
-
Stability Assessment:
-
Pour a fixed volume of each emulsion into separate, sealed graduated cylinders.
-
Store the cylinders at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 3, and 7 days), visually inspect the emulsions for signs of instability (creaming, coalescence, phase separation).
-
Measure the height of any separated cream or water layer and calculate the Creaming Index as: (Height of Cream Layer / Total Height of Emulsion) * 100.
-
At the end of the study period, carefully sample the emulsion from the middle of the cylinder and re-measure the particle size distribution.
-
Protocol 2: Assessing the Impact of Temperature on Emulsion Performance
Objective: To evaluate the performance and stability of a W/O emulsion stabilized with this compound at various temperatures.
Materials:
-
This compound (Span™ 85)
-
Mineral Oil (or other suitable oil phase)
-
Deionized water (buffered to pH 7.0)
-
Homogenizer
-
Viscometer
-
Temperature-controlled incubators or water baths
-
Graduated cylinders
Methodology:
-
Emulsion Preparation: Prepare a bulk emulsion at room temperature as described in Protocol 1, using the pH 7.0 buffered aqueous phase.
-
Sample Aliquoting: Divide the freshly prepared emulsion into equal aliquots in sealed containers.
-
Temperature Exposure: Place the aliquots in temperature-controlled environments set at different temperatures (e.g., 10°C, 25°C, 40°C, 60°C).
-
Performance Evaluation at Time Intervals:
-
At specified time points (e.g., 1, 3, and 7 days), remove a sample from each temperature condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Visually assess for any signs of instability.
-
Measure the viscosity of each sample using a viscometer.
-
Measure the particle size distribution to monitor for droplet coalescence.
-
Mandatory Visualizations
References
analytical techniques for detecting the degradation of sorbitan trioleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbitan trioleate. The following information details analytical techniques for detecting its degradation, including experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester linkages, releasing oleic acid and various sorbitan esters (di- and monoesters). Oxidation can occur at the double bonds of the oleic acid moieties, leading to the formation of peroxides, aldehydes, and other oxidative degradation products.
Q2: Which analytical techniques are most suitable for detecting this compound degradation?
A2: The most common and effective techniques for analyzing this compound and its degradation products are:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Ideal for separating and quantifying the non-volatile this compound and its hydrolysis products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying the volatile fatty acid degradation products after a derivatization step.
-
Fourier-Transform Infrared Spectroscopy (FTIR), particularly with an Attenuated Total Reflectance (ATR) accessory: A rapid method for monitoring the overall chemical changes during degradation, such as the loss of ester groups and the formation of carboxylic acids.
Q3: Why is derivatization necessary for GC-MS analysis of this compound degradation products?
A3: this compound itself is not volatile enough for GC-MS analysis.[1] Its primary degradation products, free fatty acids like oleic acid, are also not sufficiently volatile and can exhibit poor peak shape.[2] Derivatization, typically by esterification (e.g., forming fatty acid methyl esters - FAMEs) or silylation (forming trimethylsilyl esters - TMS), converts these polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][3]
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Experimental Protocol
This protocol outlines a general method for the analysis of this compound and its primary hydrolysis degradation product, oleic acid.
1. Sample Preparation:
- Prepare a stock solution of the this compound sample in isopropanol or a similar organic solvent at a concentration of 1 mg/mL.
- For degradation studies, samples can be taken at various time points from the stability study.
- Dilute the samples to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase.
2. HPLC-CAD System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
3. Data Analysis:
- Identify peaks based on the retention times of this compound and oleic acid standards.
- Quantify the amount of each component by integrating the peak areas. The decrease in the this compound peak area and the increase in the oleic acid peak area indicate degradation.
Troubleshooting Guide: HPLC-CAD Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Sample concentration too low. | Concentrate the sample or inject a larger volume. |
| Detector issue. | Check CAD settings (gas flow, temperature). Ensure the nebulizer is not clogged. | |
| Injection error. | Verify autosampler operation and syringe integrity. | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase. | Ensure mobile phase components are miscible and properly degassed.[4] | |
| Column overloading. | Reduce the injection volume or sample concentration. | |
| Peak Tailing | Secondary interactions with the column. | Use a mobile phase with a buffer or additive to reduce silanol interactions. |
| Column degradation. | Replace the column. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check for leaks and ensure consistent flow rate. | |
| Ghost Peaks | Contamination in the sample or mobile phase. | Use high-purity solvents and clean sample vials. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol
This protocol describes the analysis of oleic acid, a primary degradation product of this compound, after derivatization to its trimethylsilyl (TMS) ester.
1. Sample Preparation and Derivatization:
- Take an aliquot of the degraded this compound sample.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
- Cap the vial tightly and heat at 60 °C for 30 minutes.
- After cooling, the sample is ready for GC-MS analysis.
2. GC-MS System and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or similar |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Data Analysis:
- Identify the TMS-derivatized oleic acid peak based on its retention time and mass spectrum.
- The mass spectrum of TMS-oleic acid will show a characteristic molecular ion peak and fragmentation pattern.
- Quantify using an internal standard or by creating a calibration curve with derivatized oleic acid standards.
Troubleshooting Guide: GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | No Derivatized Peak | Incomplete derivatization. | Ensure the sample is completely dry before adding the reagent. Optimize reaction time and temperature. | | | Degradation of derivatizing agent. | Use fresh derivatizing reagent and store it properly (e.g., under inert gas, protected from moisture). | | Poor Peak Shape (Tailing) | Active sites in the GC system. | Deactivate the inlet liner and use a properly deactivated column. | | | Sample overload. | Dilute the sample or increase the split ratio. | | Low Response | Inefficient derivatization. | Check the derivatization protocol and reagent quality. | | | Adsorption in the inlet or column. | Use a deactivated liner and perform inlet maintenance. | | | Leak in the system. | Perform a leak check, especially at the inlet and column connections. | | Extraneous Peaks | Contamination from reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. | | | Septum bleed. | Use a high-quality, low-bleed septum and do not overtighten the septum nut. |
Fourier-Transform Infrared Spectroscopy (FTIR)
Experimental Protocol
This protocol uses Attenuated Total Reflectance (ATR)-FTIR to monitor the degradation of this compound.
1. Sample Preparation:
- Place a small drop of the this compound sample directly onto the ATR crystal.
- For kinetic studies, samples can be analyzed at different time points of the degradation process.
2. FTIR-ATR System and Parameters:
| Parameter | Recommended Setting |
| FTIR Spectrometer | Thermo Scientific Nicolet iS50 or similar |
| Accessory | Diamond ATR accessory |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
3. Data Analysis:
- Monitor the changes in the intensity of specific infrared bands over time.
- Ester C=O stretch: A decrease in the peak around 1740 cm⁻¹ indicates the hydrolysis of the ester groups.
- Carboxylic Acid O-H stretch: The appearance and increase of a broad peak in the region of 3300-2500 cm⁻¹ suggests the formation of free oleic acid.
- Carboxylic Acid C=O stretch: An increase in a peak around 1710 cm⁻¹ also indicates the formation of carboxylic acids.
Quantitative Data Summary
Table 1: Expected HPLC-CAD Retention Times
| Compound | Expected Retention Time (min) |
| Oleic Acid | ~5-7 |
| This compound | ~12-15 |
| Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions. |
Table 2: Key m/z Values for GC-MS Identification of TMS-Oleic Acid
| Ion Description | Expected m/z |
| Molecular Ion [M]⁺ | 354 |
| [M-15]⁺ (Loss of CH₃) | 339 |
| McLafferty Rearrangement | 117 |
| Characteristic Fragment | 129 |
Table 3: Key FTIR Bands for Monitoring Degradation
| Functional Group | Wavenumber (cm⁻¹) | Change During Degradation |
| Ester C=O Stretch | ~1740 | Decrease |
| Carboxylic Acid C=O Stretch | ~1710 | Increase |
| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | Increase |
Visualizations
Caption: Experimental workflow for analyzing degraded this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 2. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Crystallization in Sorbitan Trioleate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sorbitan trioleate (STO)-based formulations. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to crystallization in your experimental formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound-based formulation, which was initially a clear liquid/semi-solid, has become cloudy or grainy over time. What is happening?
A1: This is a common sign of crystallization. While this compound, with its unsaturated oleic acid chains, is less prone to crystallization than its saturated counterparts (like sorbitan tristearate), it can still solidify under certain conditions. The cloudiness or grainy texture is due to the formation of small crystalline structures within your formulation. This can be triggered by factors such as temperature fluctuations, storage conditions, or interactions with other ingredients.
Q2: What are the primary factors that can induce crystallization in my this compound formulation?
A2: Several factors can contribute to the crystallization of this compound or other components within your formulation:
-
Temperature: Low temperatures or significant temperature cycling can promote crystallization.
-
Concentration: High concentrations of this compound or other active pharmaceutical ingredients (APIs) and excipients can exceed their solubility limits, leading to precipitation.
-
Solvent System: The choice of solvent and the solubility of this compound within it are critical. Changes in the solvent composition, perhaps due to evaporation, can also trigger crystallization.
-
Impurities: The presence of impurities can act as nucleation sites, initiating the crystallization process.
-
Interactions with Other Excipients: The compatibility of this compound with other components in your formulation can influence its stability.
Q3: How can I prevent or minimize crystallization in my this compound formulation?
A3: Preventing crystallization involves a multi-faceted approach focusing on formulation optimization and process control:
-
Formulation Optimization:
-
Co-emulsifiers: The use of a co-emulsifier, such as polysorbate 80, can enhance the stability of the formulation and prevent the crystallization of both the this compound and other lipophilic components. A common strategy is to blend this compound with a high Hydrophile-Lipophile Balance (HLB) surfactant. For instance, a blend of this compound (Span 85) and polysorbate 80 (Tween 80) is often used to create stable emulsions.[1]
-
Crystallization Inhibitors: Incorporating crystallization inhibitors can be highly effective. Polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or poloxamers can interfere with the crystal nucleation and growth process.[2] The effectiveness of a polymer is dependent on its interaction with the substance prone to crystallization.[3]
-
Solvent Selection: Ensure that this compound and all other components are sufficiently soluble in the chosen solvent system at all anticipated storage temperatures.
-
-
Process Control:
-
Controlled Cooling: The rate at which a formulation is cooled can significantly impact crystallization. Rapid cooling (shock cooling) can sometimes promote the formation of smaller, less stable crystals, while slow, controlled cooling may allow for the formation of larger, more stable crystals. The ideal cooling rate is formulation-dependent.[1]
-
Storage Conditions: Maintain a controlled and consistent storage temperature. Avoid exposing the formulation to freezing temperatures or repeated freeze-thaw cycles.
-
Troubleshooting Guide
Problem: My cream/ointment/emulsion containing this compound has developed a grainy texture.
This is a common issue that can arise from the crystallization of fatty acids, waxes, or this compound itself within the formulation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Cooling | The formulation was cooled too slowly, allowing for the formation of large, uneven crystals. | 1. Re-melt the formulation gently to a temperature that ensures all components are fully dissolved. 2. Cool the formulation more rapidly. For small batches, placing the container in an ice bath while stirring can be effective. For larger batches, consider using a heat exchanger or other controlled cooling equipment. |
| Temperature Fluctuations During Storage | The product was exposed to high and low temperatures, causing partial melting and re-crystallization into a grainy texture. | 1. If possible, gently re-melt and re-emulsify the product. 2. Advise on proper storage conditions (e.g., "Store at controlled room temperature, avoid freezing"). |
| Incompatible Ingredients | One or more ingredients in the formulation are not fully compatible, leading to phase separation and crystallization over time. | 1. Review the compatibility of all excipients. 2. Consider the addition of a co-emulsifier or stabilizer. A combination of this compound and polysorbate 80 can improve emulsion stability.[1] |
Quantitative Data
Solubility of this compound in Common Solvents
Understanding the solubility of this compound is crucial for preventing its crystallization. The following table provides a summary of its solubility in various pharmaceutical solvents. Please note that quantitative data at different temperatures is limited in publicly available literature, and it is recommended to perform solubility studies for your specific formulation.
| Solvent | Solubility | Notes |
| Water | Insoluble | This compound is a water-in-oil (W/O) emulsifier and does not dissolve in water. |
| Ethanol | Soluble | A 5% solution in ethanol results in a clear, faint yellow solution. |
| Propylene Glycol | Insoluble | |
| Mineral Oil | Soluble | This compound's oil solubility makes it an effective co-emulsifier for mineral oil. |
| Vegetable Oils | Soluble | |
| DMSO | 200 mg/mL (requires sonication) |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Detecting Crystallization
DSC is a powerful technique to determine the melting and crystallization temperatures of your formulation components.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your formulation into a standard aluminum DSC pan.
-
If the sample is a liquid or semi-solid, ensure it forms a thin, even layer at the bottom of the pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature up to a point above the expected melting temperature of all components (e.g., 100°C) at a heating rate of 10°C/min. This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min). This will show the crystallization exotherms.
-
Second Heating Scan: Heat the sample again at 10°C/min to observe the melting endotherms of the crystals formed during the controlled cooling step.
-
-
Data Interpretation:
-
An exothermic peak during the cooling scan indicates crystallization.
-
An endothermic peak during the heating scan represents melting.
-
The temperature at the peak of the exotherm is the crystallization temperature (Tc), and the temperature at the peak of the endotherm is the melting temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.
-
2. X-Ray Diffraction (XRD) for Crystal Structure Analysis
XRD is used to confirm the crystalline nature of the material and identify the specific crystal form (polymorph).
-
Sample Preparation for Semi-Solid Formulations:
-
For creams, ointments, or gels, a zero-background sample holder is recommended.
-
Gently spread a small amount of the sample into the groove of the holder, ensuring a smooth and uniform surface.
-
If the sample is of low viscosity, it can be covered with a Kapton film to prevent spillage.
-
For powdered samples resulting from crystallization, gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
A diffractogram with sharp peaks is indicative of crystalline material.
-
An amorphous material will show a broad halo with no distinct peaks.
-
The position and intensity of the peaks can be used to identify the crystalline substance and its polymorphic form by comparing it to reference patterns.
-
Visualizations
Caption: Troubleshooting workflow for addressing crystallization in formulations.
Caption: Co-emulsification with this compound and Polysorbate 80.
References
Technical Support Center: Managing Viscosity in High-Concentration Sorbitan Trioleate Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing viscosity in high-concentration sorbitan trioleate (also known as Span 85) systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in high-concentration formulations?
A1: this compound is a non-ionic surfactant and emulsifier with a low Hydrophile-Lipophile Balance (HLB) value, typically around 1.8.[1] This makes it highly lipophilic (oil-loving) and an effective agent for creating stable water-in-oil (W/O) emulsions.[2] In high-concentration formulations, it is used as a stabilizer, thickener, and to improve the dispersion of active pharmaceutical ingredients (APIs).[3]
Q2: What is the typical viscosity of pure this compound?
A2: The viscosity of this compound can vary, but a typical kinematic viscosity is approximately 120 cSt at 40°C.[4][5] It is described as a viscous, oily liquid at room temperature.
Q3: What factors influence the viscosity of high-concentration this compound systems?
A3: The viscosity of these systems is primarily influenced by:
-
Concentration: As the concentration of this compound or the dispersed phase in an emulsion increases, the viscosity generally increases. In highly concentrated emulsions (above 60% dispersed phase), the internal phase packing leads to a significant increase in viscosity.
-
Temperature: Like most liquids, the viscosity of this compound is inversely proportional to temperature. Increasing the temperature will lower the viscosity.
-
Shear Rate: High-concentration this compound systems often exhibit non-Newtonian, shear-thinning behavior. This means their viscosity decreases as the applied shear force (e.g., mixing, pumping) increases.
-
Composition of the Formulation: The type of oil used, the presence of co-surfactants, electrolytes, and active pharmaceutical ingredients (APIs) can all significantly impact the overall viscosity of the system.
Troubleshooting Guide: High Viscosity Issues
Q4: My high-concentration this compound formulation is too viscous to handle. What are the common causes and how can I reduce the viscosity?
A4: High viscosity in this compound systems can stem from several factors. Below is a systematic approach to troubleshooting and resolving this issue.
dot
Caption: Troubleshooting workflow for high viscosity.
Detailed Troubleshooting Steps:
-
Temperature Adjustment:
-
Problem: The formulation is too thick at room temperature.
-
Solution: Gently heat the system. The viscosity of this compound and oil-based systems decreases significantly with an increase in temperature. Determine the optimal temperature for handling and processing that does not degrade any of the components.
-
-
Shear Rate Modification:
-
Problem: The product is highly viscous at rest but needs to be pumped or spread.
-
Solution: Apply a higher shear rate. Since these systems are often shear-thinning, increasing the mixing speed or using a high-shear homogenizer can temporarily reduce viscosity for processing. Be cautious not to over-homogenize, as this can sometimes lead to viscosity loss over time upon storage.
-
-
Concentration Optimization:
-
Problem: The viscosity is fundamentally too high due to the concentration of this compound or the dispersed phase.
-
Solution: Experiment with reducing the concentration of the high-viscosity component. If it's an emulsion, decreasing the internal phase volume fraction will lower viscosity.
-
-
Co-surfactant Addition:
-
Problem: The interfacial film in an emulsion is too rigid, leading to high viscosity.
-
Solution: Introduce a co-surfactant. For W/O emulsions stabilized by this compound (low HLB), adding a small amount of a high HLB co-surfactant can sometimes reduce viscosity. However, this can also impact emulsion stability, so careful optimization is required. The addition of electrolytes, such as magnesium sulfate, can also help stabilize W/O emulsions and can influence viscosity.
-
-
Solvent/Oil Phase Modification:
-
Problem: The continuous phase (oil) is inherently too viscous.
-
Solution: Consider blending the primary oil with a lower-viscosity oil or a suitable solvent to reduce the overall viscosity of the continuous phase.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Water-in-Oil (W/O) Emulsion
This protocol outlines a general procedure for preparing a stable W/O emulsion with a high concentration of the aqueous phase.
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A [label="Prepare Oil Phase:\nDissolve this compound in Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Aqueous Phase:\nDissolve water-soluble components", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heat Both Phases Separately\n(e.g., 70-75°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Slowly Add Aqueous Phase to Oil Phase\nwith High-Shear Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Homogenize the Emulsion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cool Down with Gentle Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Add Temperature-Sensitive Ingredients\n(below 40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }``` Caption: Experimental workflow for W/O emulsion preparation.
Methodology:
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Phase Preparation:
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Oil Phase: Combine this compound with the selected oil or lipid blend. Heat to 70-75°C with gentle stirring until a homogenous solution is formed.
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Aqueous Phase: Dissolve any water-soluble components (e.g., salts, active ingredients) in deionized water. Heat to the same temperature as the oil phase (70-75°C).
-
-
Emulsification:
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Slowly add the aqueous phase to the oil phase while applying high-shear mixing. This gradual addition is crucial for forming a stable W/O emulsion.
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Continue homogenization for a predetermined time to achieve the desired droplet size. The energy input during this step is critical for emulsion stability.
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-
Cooling and Final Additions:
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Begin cooling the emulsion while maintaining gentle, continuous stirring.
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Incorporate any temperature-sensitive ingredients when the emulsion has cooled to below 40°C.
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Once the emulsion has reached room temperature, perform final quality control checks, such as pH measurement.
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Protocol 2: Viscosity Measurement of a High-Concentration this compound System
This protocol describes the measurement of viscosity for non-Newtonian, high-concentration systems using a rotational viscometer.
Methodology:
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Instrument Setup and Calibration:
-
Use a calibrated rotational viscometer with appropriate geometry (e.g., cone-plate or parallel-plate).
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Ensure the instrument is level and has been allowed to warm up according to the manufacturer's instructions.
-
-
Sample Preparation and Loading:
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Allow the sample to equilibrate to the desired measurement temperature. This is critical as viscosity is highly temperature-dependent.
-
Carefully load the sample onto the viscometer, ensuring there are no air bubbles, which can interfere with the measurement.
-
-
Measurement Procedure:
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Perform a shear rate sweep to characterize the non-Newtonian behavior of the sample. This involves measuring the viscosity at a range of increasing and then decreasing shear rates.
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For routine quality control, a single-point viscosity measurement can be performed, but it is essential to specify the shear rate and temperature at which the measurement was taken.
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-
Data Analysis:
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Plot viscosity as a function of shear rate to visualize the shear-thinning or shear-thickening properties of the formulation.
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Record the viscosity at a defined shear rate and temperature for comparison between batches.
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Data Presentation
Table 1: Physical Properties of this compound (Span 85)
| Property | Value | Reference |
| Appearance | Pale yellow, viscous liquid | |
| HLB Value | ~1.8 | |
| Kinematic Viscosity | ~120 cSt at 40°C | |
| Density | ~0.95 g/cm³ at 20°C | |
| Solubility | Insoluble in water, soluble in many organic solvents and oils |
Table 2: Troubleshooting Summary for High Viscosity in this compound Systems
| Issue | Potential Cause | Suggested Solution(s) |
| High Viscosity at Rest | High concentration of this compound or dispersed phase. | Decrease concentration; Increase temperature during processing. |
| Difficulty in Pumping/Spreading | Shear-thinning behavior. | Increase shear rate (e.g., faster pumping, higher mixing speed). |
| Formation of a Gel-like Structure | Strong intermolecular interactions; Rigid interfacial film in emulsions. | Add a co-surfactant; Modify the oil phase with a lower viscosity component. |
| Inconsistent Viscosity Between Batches | Variations in temperature, mixing speed, or component addition rate. | Standardize all process parameters, including temperature control and mixing energy. |
References
- 1. Stable oil-in-water emulsions: preparation and use as vaccine vehicles for lipophilic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmb-journal.com [nmb-journal.com]
- 3. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Span® 85 for synthesis | 26266-58-0 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
overcoming challenges in scaling up sorbitan trioleate emulsion production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of sorbitan trioleate emulsion production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
A1: this compound, also known as Span 85, is a non-ionic surfactant widely used as an emulsifier.[1][2] It is derived from sorbitol and oleic acid.[1][2] Its ability to form stable water-in-oil (W/O) and oil-in-water (O/W) emulsions makes it versatile for creating a variety of product consistencies.[1] With a low hydrophilic-lipophilic balance (HLB) value, typically around 1.8 to 4.3, it is particularly well-suited for creating W/O emulsions. Beyond emulsification, it can also function as a stabilizer, thickening agent, and texture enhancer.
Q2: What are the primary challenges when scaling up this compound emulsion production?
A2: Scaling up from a laboratory to a production setting presents several challenges. Key issues include maintaining consistent mixing and homogeneity, ensuring long-term stability to prevent phase separation, and managing the proper dispersion of all components. Different equipment and mixing conditions at a larger scale can lead to variations in product quality.
Q3: How does the Hydrophilic-Lipophilic Balance (HLB) value of this compound impact emulsion type?
A3: The HLB value indicates the emulsifier's solubility in water or oil and is a critical factor in determining whether a W/O or O/W emulsion will form. This compound has a low HLB value, making it more lipophilic (oil-soluble) and thus ideal for creating water-in-oil (W/O) emulsions. For O/W emulsions, it is often used in combination with a high HLB emulsifier.
Q4: What are the key parameters to control during the scale-up process?
A4: Critical parameters to control during scale-up include the homogenization pressure, the number of passes through the homogenizer, processing temperature, and the emulsifier-to-oil ratio. The geometry of the mixing equipment and the rates at which ingredients are added also play a significant role in the final product's characteristics.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Phase Separation (Creaming or Sedimentation) | - Insufficient shear during emulsification leading to large droplet sizes. - Incorrect HLB of the emulsifier system. - Inadequate viscosity of the continuous phase. - Ostwald ripening, where smaller droplets diffuse into larger ones. | - Increase homogenization pressure and/or the number of passes to reduce droplet size. - Optimize the HLB of the emulsifier blend. For O/W emulsions, combine this compound with a high HLB emulsifier. - Increase the viscosity of the continuous phase by adding a thickening agent. - Use a co-surfactant or a blend of oils with different aqueous solubilities to minimize Ostwald ripening. |
| Inconsistent Droplet Size/Polydispersity | - Non-uniform mixing in the larger vessel. - "Over-processing" where excessive energy input leads to droplet coalescence. - Changes in temperature during processing. | - Ensure the mixing geometry scales appropriately to provide uniform shear throughout the batch. - Optimize the homogenization time and pressure to avoid over-processing. Conduct a study to find the optimal energy input. - Implement precise temperature control throughout the manufacturing process. |
| Changes in Viscosity | - Inconsistent shear history between lab and production scale. - Entrapment of air during mixing. - Incomplete hydration or dispersion of thickening agents. - Temperature fluctuations affecting polymer or surfactant structures. | - Match the shear rates and mixing times as closely as possible between scales. - Use vacuum processing to remove entrained air. - Optimize the addition and mixing of thickeners to ensure full dispersion before emulsification. - Maintain strict temperature control during and after emulsification. |
| Grainy or Waxy Texture | - Incomplete melting or crystallization of waxy components. - Incompatibility between formulation components. | - Ensure all waxy materials are fully melted and maintained at a temperature above their melting point during emulsification. - Review the compatibility of all ingredients at the intended concentrations. |
| Sterility Issues (for pharmaceutical applications) | - Unsuitable sterilization method for emulsions. - Microbial contamination during processing. | - Most conventional heat sterilization methods are not suitable for emulsions. Consider sterile filtration if the droplet size is small enough (e.g., below 0.22 microns). - Alternatively, sterilize individual components before manufacturing under aseptic conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Water-in-Oil (W/O) Emulsion
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Preparation of Phases:
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Oil Phase: Weigh the required amounts of oil and this compound into a primary vessel. Heat the mixture to 70-75°C and mix until the this compound is completely dissolved and the phase is uniform.
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Aqueous Phase: In a separate vessel, weigh the purified water and any water-soluble components. Heat to 70-75°C and mix until all solids are dissolved.
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-
Emulsification:
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Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer (e.g., rotor-stator).
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Continue homogenization for 10-15 minutes, maintaining the temperature at 70-75°C.
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-
Cooling:
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Begin cooling the emulsion while continuing to mix at a lower speed with a propeller or anchor stirrer.
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Cool to room temperature (20-25°C).
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-
Characterization:
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Evaluate the emulsion for droplet size, viscosity, and stability.
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Protocol 2: Emulsion Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the emulsion with the continuous phase to a suitable concentration to avoid multiple scattering effects.
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Instrument Setup:
-
Set the DLS instrument parameters, including temperature, scattering angle, and properties of the continuous phase (viscosity and refractive index).
-
Allow the instrument to equilibrate to the set temperature.
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-
Measurement:
-
Place the diluted sample in a cuvette and insert it into the instrument.
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Perform multiple measurements to ensure reproducibility.
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-
Data Analysis: Analyze the correlation function to determine the particle size distribution and the polydispersity index (PDI).
Quantitative Data Summary
Table 1: Impact of Homogenization Parameters on Emulsion Droplet Size
| Homogenization Pressure (psi) | Number of Passes | Emulsifier-to-Oil Ratio (%) | Mean Droplet Diameter (µm) |
| 5,000 | 1 | 5 | 1.2 ± 0.3 |
| 10,000 | 1 | 5 | 0.8 ± 0.2 |
| 10,000 | 3 | 5 | 0.5 ± 0.1 |
| 15,000 | 3 | 5 | 0.3 ± 0.08 |
| 15,000 | 3 | 10 | 0.25 ± 0.05 |
Note: These are representative data and actual results will vary based on the specific formulation and equipment.
Table 2: Common Analytical Techniques for Emulsion Characterization
| Technique | Parameter Measured | Application |
| Microscopy (Optical, SEM, TEM) | Droplet morphology, size, and distribution. | Visual assessment of emulsion structure and stability. |
| Dynamic Light Scattering (DLS) | Droplet size distribution, polydispersity index (PDI). | Characterization of nanoemulsions and sub-micron emulsions. |
| Laser Diffraction | Droplet size distribution. | Measurement of a wide range of droplet sizes. |
| Rheology | Viscosity, viscoelastic properties (G', G''). | Assessment of emulsion texture, stability, and flow behavior. |
| Zeta Potential Analysis | Surface charge of droplets. | Prediction of electrostatic stability in O/W emulsions. |
Visual Guides
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Logical relationships in scaling up emulsion production.
References
effect of ionic strength on the stability of sorbitan trioleate emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbitan trioleate (also known as Span 85) emulsions. The focus is on understanding and mitigating the effects of ionic strength on emulsion stability.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and analysis of this compound emulsions when electrolytes are present.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate phase separation upon adding salt. | High Ionic Strength: Excessive salt concentration can disrupt the surfactant layer around the oil droplets, leading to rapid coalescence. This compound is a non-ionic surfactant, and its stability is influenced by changes in the hydration of its headgroup, which can be affected by high ion concentrations. | - Reduce Salt Concentration: Start with a lower concentration of the electrolyte and titrate up to the desired ionic strength. - Optimize Surfactant Concentration: Increase the concentration of this compound to provide better coverage of the oil droplets. - Use a Co-surfactant: Consider adding a more hydrophilic non-ionic surfactant (e.g., a Polysorbate) to create a more robust interfacial film. |
| Increased creaming or sedimentation after adding salt. | Flocculation: Even without coalescence, increased ionic strength can reduce the repulsive forces between droplets, leading to flocculation (clumping). These larger aggregates will cream or sediment more rapidly. | - Gentle Agitation: Before analysis, gently agitate the emulsion to redisperse any loose flocs. - Droplet Size Analysis: Measure the particle size distribution. If the primary droplet size is unchanged but larger aggregates are present, flocculation is the likely cause. - Increase Viscosity of Continuous Phase: Adding a viscosity modifier to the aqueous phase can slow down the movement of droplets and reduce the rate of creaming or sedimentation. |
| Inconsistent droplet size with added electrolytes. | Inadequate Homogenization: The presence of salts can alter the interfacial tension, potentially requiring more energy to create small, uniform droplets. | - Increase Homogenization Energy: Increase the speed or duration of homogenization. - Optimize Homogenization Method: For smaller droplets, consider using a high-pressure homogenizer or microfluidizer. - Monitor Droplet Size During Salt Addition: Add the electrolyte solution slowly while monitoring the droplet size to observe any changes in real-time. |
| Unexpected changes in emulsion viscosity. | Alteration of Inter-droplet Interactions: Ionic strength can influence the interactions between emulsion droplets, leading to changes in the overall rheology of the system. | - Rheological Analysis: Perform viscosity measurements as a function of shear rate to characterize the flow behavior of the emulsion with and without added salt. - Correlate with Stability Data: Compare viscosity changes with droplet size and creaming data to understand the underlying mechanism. |
Frequently Asked Questions (FAQs)
Q1: How does ionic strength generally affect the stability of emulsions stabilized by the non-ionic surfactant this compound?
A1: For non-ionic surfactants like this compound, the effect of ionic strength is complex. Unlike ionic surfactants, there isn't a strong electrostatic stabilization mechanism that is screened by salts. Instead, electrolytes can influence the hydration of the surfactant's headgroup and the structure of water at the oil-water interface. At low to moderate concentrations, some salts may enhance stability by promoting surfactant packing at the interface. However, at higher concentrations, salts can lead to "salting-out" of the surfactant, reducing its solubility in the aqueous phase and weakening the interfacial film, which can decrease emulsion stability. This can manifest as increased droplet coalescence and creaming.
Q2: Will adding salt to my this compound emulsion change the droplet size?
A2: The effect of salt on droplet size can vary. In some cases, the addition of electrolytes can lead to a decrease in droplet size if it promotes more efficient packing of the surfactant at the oil-water interface, thereby lowering interfacial tension. However, high salt concentrations can also induce droplet coalescence, leading to an increase in the average droplet size over time. It is crucial to measure the droplet size distribution immediately after preparation and over a period of storage to assess the impact of ionic strength.
Q3: Why is the zeta potential of my this compound emulsion changing with the addition of salt, even though it's a non-ionic surfactant?
A3: While this compound itself is non-ionic, oil droplets in an aqueous medium can acquire a surface charge through the adsorption of ions (like hydroxyl ions, OH-) from the water, resulting in a negative zeta potential. When you add a salt, the ions in the solution will compress the electrical double layer around the droplets, which typically leads to a reduction in the magnitude of the zeta potential (it becomes less negative). This reduction in electrostatic repulsion can contribute to droplet flocculation.
Q4: What is the "salting-out" effect and how does it impact my emulsion?
A4: The "salting-out" effect refers to the reduced solubility of a non-polar molecule (in this case, the surfactant) in an aqueous solution upon the addition of an electrolyte. The ions from the salt compete for water molecules for hydration, effectively reducing the amount of "free" water available to hydrate the hydrophilic headgroup of the this compound. This can cause the surfactant to become less effective at stabilizing the oil-water interface, potentially leading to emulsion breakdown.
Q5: Can I use any type of salt to adjust the ionic strength?
A5: The type of salt can have different effects. The influence of ions on the hydration of non-ionic surfactants often follows the Hofmeister series. Some ions are more effective at "salting-out" than others. For instance, divalent or trivalent cations (like Ca²⁺ or Al³⁺) can have a more pronounced effect than monovalent cations (like Na⁺) at the same molar concentration due to their higher charge density. It is important to be consistent with the type of salt used in your experiments.
Quantitative Data Summary
While specific quantitative data for the effect of a wide range of ionic strengths on this compound emulsions is not extensively available in published literature, the following table summarizes the expected trends based on studies of similar non-ionic surfactant systems. These should be considered as general guidelines, and experimental verification is highly recommended.
| Ionic Strength (NaCl) | Expected Effect on Droplet Size | Expected Effect on Zeta Potential | Expected Effect on Creaming Index |
| Low (e.g., 10-50 mM) | Minimal change or slight decrease. | Slight decrease in magnitude (less negative). | Minimal to slight increase. |
| Moderate (e.g., 50-150 mM) | Potential for slight increase due to initial flocculation. | Moderate decrease in magnitude. | Noticeable increase. |
| High (e.g., >150 mM) | Likely increase due to coalescence. | Significant decrease in magnitude, approaching zero. | Significant increase, potential for phase separation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stabilized Oil-in-Water Emulsion
Materials:
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This compound (Span 85)
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Oil phase (e.g., medium-chain triglyceride oil, mineral oil)
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Aqueous phase (deionized water)
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Electrolyte (e.g., NaCl)
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High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
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Prepare the Aqueous Phase: Dissolve the desired amount of electrolyte (e.g., NaCl) in deionized water to achieve the target ionic strength.
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Prepare the Oil Phase: Dissolve the this compound in the oil phase. A typical concentration is 1-5% (w/w) of the total emulsion.
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Coarse Emulsion Formation: While stirring the aqueous phase at a moderate speed, slowly add the oil phase to form a coarse emulsion.
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Homogenization: Immediately subject the coarse emulsion to high-shear homogenization.
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Rotor-Stator Homogenizer: Homogenize at 5,000-10,000 rpm for 5-10 minutes.
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High-Pressure Homogenizer: Process the emulsion for 3-5 passes at a pressure of 50-100 MPa.
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Cooling: If homogenization generated heat, cool the emulsion to room temperature in a water bath.
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Characterization: Immediately proceed with stability analysis (droplet size, zeta potential, creaming index).
Protocol 2: Measurement of Emulsion Stability
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Droplet Size and Polydispersity Index (PDI) Measurement:
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Use dynamic light scattering (DLS) to measure the z-average droplet diameter and PDI.
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Dilute a small aliquot of the emulsion in the same aqueous phase used for its preparation to avoid osmotic shock to the droplets.
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Perform measurements at t=0 and at specified time intervals (e.g., 1, 7, and 30 days) to monitor for changes.
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Zeta Potential Measurement:
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Use electrophoretic light scattering (ELS) to measure the zeta potential.
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Dilute the emulsion in the corresponding aqueous phase.
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Measurements will indicate the surface charge of the droplets and can help predict electrostatic stability.
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Creaming Index Measurement:
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Pour 10 mL of the emulsion into a graduated cylinder and seal it.
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Store undisturbed at a constant temperature.
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At regular intervals, measure the height of the serum (bottom) layer (H_s) and the total height of the emulsion (H_t).
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Calculate the Creaming Index (CI) as: CI (%) = (H_s / H_t) * 100.
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Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of this compound emulsions.
Caption: Logical relationship of how increasing ionic strength can lead to emulsion destabilization.
strategies to improve the long-term stability of sorbitan trioleate formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the long-term stability of sorbitan trioleate formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based water-in-oil (W/O) emulsion is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I fix it?
A1: Phase separation in W/O emulsions stabilized with this compound is a common issue stemming from several factors. This compound, also known as Span 85, is a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it suitable for W/O emulsions.[1][2] However, instability can still occur.
Potential Causes and Solutions:
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Incorrect HLB Value: While this compound is a good W/O emulsifier, the required HLB for a specific oil phase can vary.
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Solution: Blend this compound with a high HLB emulsifier, such as a polysorbate (e.g., Tween 80), to achieve the optimal HLB for your system. Experiment with different ratios of the two emulsifiers to find the most stable formulation.
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Insufficient Emulsifier Concentration: The amount of this compound may be inadequate to effectively coat the dispersed water droplets and prevent them from merging.
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Solution: Gradually increase the concentration of this compound in your formulation. It is crucial to determine the minimum effective concentration to avoid potential irritation at very high levels.[3]
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High Droplet Size: Large water droplets have a greater tendency to coalesce.
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Solution: Improve your homogenization process. Using a high-shear homogenizer can reduce droplet size and enhance emulsion stability.[4]
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Temperature Fluctuations: Elevated storage temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[5]
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Solution: Store your formulation at a controlled, constant temperature. If it needs to be stable across a range of temperatures, consider incorporating a viscosity-enhancing agent into the continuous (oil) phase to slow down droplet movement.
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Q2: I've noticed a change in the viscosity of my formulation over time. What could be causing this?
A2: Changes in viscosity can be indicative of underlying stability issues such as flocculation (droplet aggregation without coalescence) or changes in the continuous phase.
Potential Causes and Solutions:
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Flocculation: Water droplets may be weakly clumping together, which can alter the flow properties of the emulsion.
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Solution: Ensure adequate emulsifier concentration and optimal HLB. Gentle agitation can sometimes redisperse flocculated droplets.
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Changes in the Oil Phase: The viscosity of the oil phase itself can be affected by temperature or interaction with other excipients.
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Solution: Add a lipophilic thickening agent to the oil phase to maintain a consistent viscosity.
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Q3: My formulation is developing an off-odor and its color is changing. What is the likely cause and what can I do to prevent it?
A3: Off-odors and color changes are often signs of chemical degradation, most commonly oxidation. The oleate ester moieties in this compound are susceptible to oxidation.
Potential Causes and Solutions:
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Oxidation: The unsaturated fatty acid chains in this compound can react with oxygen, leading to the formation of hydroperoxides, which can then break down into volatile compounds (causing off-odors) and other degradation products that may be colored.
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Solution 1: Add an Antioxidant: Incorporate an oil-soluble antioxidant, such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (Vitamin E), into the oil phase to inhibit the oxidation process. The combination of antioxidants can sometimes provide a synergistic protective effect.
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Solution 2: Protect from Light and Headspace Oxygen: Store the formulation in airtight containers, protected from light, to minimize exposure to oxygen and UV radiation, which can initiate oxidation. Purging the headspace of the container with an inert gas like nitrogen can also be beneficial.
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Q4: I am concerned about the chemical stability of this compound itself. What are its main degradation pathways?
A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: The ester linkages in this compound can be broken down by water, a process that is significantly accelerated by strong acids or bases. This results in the formation of sorbitan and free oleic acid. Sorbitan esters are generally stable in a pH range of 2 to 12, but hydrolysis can occur at excessively high or low pH.
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Oxidation: The double bonds in the oleic acid chains are susceptible to attack by free radicals, leading to a chain reaction that produces various degradation products. This process can be initiated by heat, light, and the presence of metal ions.
Q5: How can I monitor the long-term stability of my this compound formulation?
A5: A comprehensive stability testing program should be implemented, including both physical and chemical assessments over time.
Recommended Stability Tests:
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Macroscopic Observation: Visually inspect for phase separation, creaming, sedimentation, color change, and odor development.
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Microscopic Analysis: Observe the droplet size and distribution under a microscope to detect any changes, such as droplet growth or aggregation.
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Viscosity Measurement: Monitor the viscosity of the formulation at set time points.
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Particle Size Analysis: Use techniques like dynamic light scattering to quantitatively track changes in droplet size distribution.
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Chemical Analysis (Degradation Products): Employ chromatographic methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its degradation products (e.g., free oleic acid).
Data on Factors Influencing Stability
Table 1: General Stability Profile of this compound
| Parameter | Stability Information | Citation |
| pH | Stable within a pH range of 2-12. Hydrolysis can occur at excessively high or low pH in the presence of water. | |
| Temperature | Elevated temperatures can accelerate both physical instability (creaming, coalescence) and chemical degradation (oxidation). Store in a cool, dry place. | |
| Light | Protect from light to minimize oxidative degradation. | |
| Incompatibilities | Gradually saponified under strong acid or strong base conditions. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a W/O Emulsion
Objective: To assess the physical stability of a this compound-stabilized W/O emulsion under accelerated conditions.
Methodology:
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Prepare the W/O emulsion using a standardized procedure.
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Divide the emulsion into three sets of samples in sealed, appropriate containers.
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Store one set of samples at the intended long-term storage condition (e.g., 25°C/60% RH) as a control.
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Store the second set of samples at an accelerated temperature condition (e.g., 40°C/75% RH).
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Subject the third set to freeze-thaw cycles (e.g., 24 hours at -20°C followed by 24 hours at 25°C, repeated for at least three cycles).
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At specified time points (e.g., initial, 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each storage condition.
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Evaluate the samples for:
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Visual Appearance: Note any phase separation, creaming, color change, or crystal formation.
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Microscopy: Observe droplet size and morphology.
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Viscosity: Measure using a viscometer.
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Droplet Size Analysis: Quantify the droplet size distribution.
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Compare the results from the accelerated conditions to the control to predict long-term stability.
Protocol 2: Quantification of this compound Degradation by HPLC
Objective: To quantify the amount of intact this compound and detect the presence of its primary hydrolytic degradation product, oleic acid, over time.
Methodology:
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Sample Preparation:
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Accurately weigh a portion of the formulation.
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Extract the lipid-soluble components using an appropriate solvent system (e.g., a mixture of hexane and isopropanol).
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Dilute the extract to a known volume with the mobile phase.
-
-
HPLC System and Conditions (Example):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water may be suitable.
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Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (if the analytes have some absorbance). Mass Spectrometry (MS) can also be used for identification.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10-20 µL.
-
-
Analysis:
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Prepare standard solutions of this compound and oleic acid of known concentrations.
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Generate a calibration curve for each compound.
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Inject the prepared samples from the stability study (stored under various conditions) at different time points.
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Quantify the concentration of this compound and oleic acid in the samples by comparing their peak areas to the calibration curves. A decrease in the this compound peak and an increase in the oleic acid peak would indicate hydrolysis.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Oxidation degradation pathway of this compound.
References
Validation & Comparative
Sorbitan Trioleate vs. Polysorbate 80 in Vaccine Adjuvant Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate surfactants is a critical determinant of the stability, efficacy, and safety of oil-in-water (o/w) emulsion-based vaccine adjuvants. Among the most commonly employed non-ionic surfactants are sorbitan esters and polysorbates. This guide provides an objective comparison of sorbitan trioleate (also known as Span 85) and polysorbate 80 (Tween 80) in the context of vaccine adjuvant formulations, supported by experimental data and detailed methodologies.
Performance Comparison at a Glance
| Feature | This compound (Span 85) | Polysorbate 80 (Tween 80) | Key Considerations |
| Primary Role | Lipophilic (oil-soluble) emulsifier, stabilizer | Hydrophilic (water-soluble) emulsifier, solubilizer | Often used in combination to achieve optimal emulsion stability. |
| Emulsion Type | Primarily forms water-in-oil (w/o) emulsions | Primarily forms oil-in-water (o/w) emulsions | The combination is crucial for stable o/w emulsions like MF59. |
| Impact on Stability | Contributes to the stability of the oil droplet interface. | Key for stabilizing the oil droplets within the aqueous phase.[1] | The ratio of the two surfactants is critical for long-term stability. |
| Particle Size | Influences particle size in combination with polysorbate 80. | Concentration can be modulated to control particle size; higher concentrations generally lead to smaller particles.[1] | Particle size is a critical parameter for adjuvant efficacy. |
| Immunogenicity | Contributes to the local innate immune response. | Part of the overall formulation that enhances immunogenicity. | The complete emulsion formulation is responsible for the full adjuvant effect. |
| Safety Profile | Generally considered safe for use in vaccines. | Well-established safety profile in numerous licensed vaccines.[2] | Hemolytic potential should be assessed for any new formulation. |
In-Depth Analysis
This compound and polysorbate 80 are frequently used in combination to create stable and effective oil-in-water emulsion adjuvants. A prime example is the MF59® adjuvant, which contains squalene, polysorbate 80, and this compound.[3][4] In contrast, the AS03™ adjuvant contains squalene and polysorbate 80 but utilizes α-tocopherol instead of this compound. This difference provides a basis for indirectly comparing the contribution of this compound.
Emulsion Stability and Particle Size
The stability of an oil-in-water emulsion is paramount for its shelf-life and performance. The combination of a lipophilic surfactant like this compound and a hydrophilic surfactant like polysorbate 80 is crucial for creating a stable interface between the oil and water phases. The concentration of polysorbate 80 has been shown to directly influence the particle size of the emulsion, with higher concentrations leading to smaller and more stable droplets. While direct studies isolating the effect of this compound on particle size are limited, its presence in the successful MF59 formulation underscores its importance in achieving the desired physicochemical properties.
A study evaluating various emulsion components found that simplified two-component emulsions (oil and one surfactant) can be more stable by particle size than more complex formulations. However, the combination in MF59 has a long history of proven stability and efficacy.
Table 1: Physicochemical Properties of Adjuvant Formulations
| Adjuvant | Key Components | Average Particle Size (nm) |
| MF59® | Squalene, Polysorbate 80, This compound | ~160 |
| AS03™ | Squalene, Polysorbate 80, α-tocopherol | ~150 |
| IB160 (MF59-like) | Squalene, Polysorbate 80, This compound | ~157 |
Data compiled from multiple sources.
Immunogenicity and Mechanism of Action
Oil-in-water emulsion adjuvants, including those containing this compound and polysorbate 80, function by creating an "immunocompetent environment" at the injection site. This leads to the recruitment of innate immune cells, such as monocytes and granulocytes, which then transport the antigen to the draining lymph nodes, initiating a robust adaptive immune response.
Studies on MF59 have revealed that its adjuvant effect is dependent on the MyD88 adaptor protein, a key component of many innate immune signaling pathways. Interestingly, this action appears to be independent of direct Toll-like receptor (TLR) activation, suggesting a unique mechanism of action. While the entire emulsion is critical for this effect, one study noted that this compound (Span 85) alone can contribute to the activation of the muscle transcriptome at the injection site, though it is insufficient to induce an adjuvant effect on its own.
Both MF59 and AS03 have been shown to enhance and broaden the antibody response to influenza antigens compared to non-adjuvanted vaccines. An indirect meta-analysis comparing AS03 and MF59 in pandemic influenza vaccines suggested that in adults, AS03-adjuvanted vaccines may allow for greater antigen sparing. However, in children, the superiority of one adjuvant over the other was less certain.
Safety Profile
Both this compound and polysorbate 80 have a long history of use in pharmaceutical formulations and are considered to have a good safety profile. A key in vitro assessment for vaccine excipients is the hemolysis assay, which evaluates the potential for red blood cell lysis. Formulations with a hemolysis value of less than 10% are generally considered non-hemolytic.
Experimental Protocols
Emulsion Preparation (MF59-like)
This protocol describes the preparation of a squalene-based oil-in-water emulsion adjuvant similar to MF59.
-
Aqueous Phase Preparation:
-
Dissolve sodium citrate dihydrate (5.29 mg/ml) and citric acid monohydrate (0.34 mg/ml) in water for injection to create a 10 mM citrate buffer with a pH between 6.0 and 6.5.
-
Add polysorbate 80 to the citrate buffer to a final concentration of 5.3 mg/ml and stir until fully dissolved.
-
-
Oil Phase Preparation:
-
In a separate vessel, combine squalene (43 mg/ml) and this compound (4.78 mg/ml).
-
-
Emulsification:
-
Mix the aqueous and oil phases using a high-speed mixer at 10,000 rpm for 25 minutes to form a crude emulsion.
-
Process the crude emulsion through a high-pressure homogenizer (microfluidizer) to achieve a uniform submicron particle size.
-
Sterilize the final emulsion by filtration through a 0.22 µm filter.
-
dot
References
- 1. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS03- and MF59-Adjuvanted Influenza Vaccines in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparedness against pandemic influenza: Production of an oil-in-water emulsion adjuvant in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorbitan Esters for Enhanced Topical Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in the formulation of effective topical drug delivery systems. Sorbitan esters, a class of non-ionic surfactants known by their trade name Span®, are widely utilized for their emulsifying, stabilizing, and penetration-enhancing properties. This guide provides a comparative study of different sorbitan esters, summarizing their performance with supporting experimental data to aid in the selection of the optimal candidate for your formulation needs.
Sorbitan esters are biodegradable and biocompatible surfactants derived from the esterification of sorbitol with fatty acids.[1] Their versatility in forming stable emulsions and nanoformulations, such as niosomes and microemulsions, makes them invaluable in the development of topical therapies.[2][3] The properties of sorbitan esters, including their Hydrophilic-Lipophilic Balance (HLB) value, vary depending on the fatty acid chain length and degree of esterification, which in turn influences their performance in drug delivery systems.[1]
This comparative guide will delve into the experimental data on commonly used sorbitan esters—Span 20 (sorbitan monolaurate), Span 40 (sorbitan monopalmitate), Span 60 (sorbitan monostearate), and Span 80 (sorbitan monooleate)—examining their impact on key formulation parameters such as encapsulation efficiency, particle size, and in vitro drug release and permeation.
Comparative Performance of Sorbitan Esters
The choice of sorbitan ester significantly impacts the physicochemical properties and, consequently, the drug delivery efficacy of topical formulations. The following tables summarize quantitative data from various studies, offering a comparative perspective on their performance.
| Sorbitan Ester | Drug | Formulation Type | Encapsulation Efficiency (%) | Reference |
| Span 20 | Salbutamol Sulphate | Niosomes | 45.3 | [1] |
| Span 40 | Salbutamol Sulphate | Niosomes | 52.8 | |
| Span 60 | Salbutamol Sulphate | Niosomes | 79.2 | |
| Span 80 | Salbutamol Sulphate | Niosomes | 64.5 | |
| Span 60 | Fluconazole | Niosomes | 94.12 ± 0.48 |
Table 1: Comparative Encapsulation Efficiency of Drugs in Niosomal Formulations with Different Sorbitan Esters. The length of the alkyl chain of the sorbitan ester appears to influence the encapsulation efficiency, with the longer, saturated chain of Span 60 showing the highest entrapment for both salbutamol sulphate and fluconazole.
| Sorbitan Ester | Drug | Formulation Type | Particle Size (nm) | Reference |
| Span 60 | - | Niosomes | > 1000 | |
| Tween 60 | - | Niosomes | > 1000 | |
| Brij 72 | - | Niosomes | 200 - 400 |
Table 2: Influence of Surfactant Type on the Particle Size of Niosomes. In this study, niosomes prepared with Span 60 and Tween 60 exhibited larger particle sizes compared to those formulated with Brij 72, highlighting the significant effect of the surfactant on vesicle size.
| Sorbitan Ester | Drug | Formulation Type | In Vitro Drug Release (%) after 24h | Reference |
| Span 20 | Salbutamol Sulphate | Niosomes | 65.2 | |
| Span 40 | Salbutamol Sulphate | Niosomes | 68.9 | |
| Span 60 | Salbutamol Sulphate | Niosomes | 78.4 | |
| Span 80 | Salbutamol Sulphate | Niosomes | 72.1 |
Table 3: Comparative In Vitro Release of Salbutamol Sulphate from Niosomal Formulations. Span 60 demonstrated the most retarded drug release, suggesting its suitability for sustained-release topical formulations.
| Surfactant | Drug | Formulation Type | Permeability Coefficient (Kp x 10⁻³ cm/h) | Enhancing Effect | Reference |
| Span 20 | Diclofenac Sodium | Carbopol Gel | Not specified | Most enhancing | |
| Span 80 | Diclofenac Sodium | Carbopol Gel | Not specified | Enhancing | |
| Tween 80 | Diclofenac Sodium | Carbopol Gel | Not specified | Decreased | |
| Control | Diclofenac Sodium | Carbopol Gel | Not specified | - |
Table 4: Effect of Different Surfactants on the In Vitro Skin Penetration of Diclofenac Sodium. The more hydrophobic sorbitan esters, particularly Span 20, enhanced the skin penetration of diclofenac sodium, likely by altering the barrier properties of the skin. In contrast, the more hydrophilic Tween 80 decreased the penetration rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative data.
Preparation of Niosomes by Thin Film Hydration Method
This method is widely used for the preparation of niosomes.
-
Dissolution of Components: Accurately weighed quantities of the chosen sorbitan ester (e.g., Span 60) and cholesterol are dissolved in a suitable organic solvent mixture, such as chloroform and methanol (e.g., in a 2:1 v/v ratio), in a round-bottom flask. The drug to be encapsulated is also added at this stage.
-
Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C). This process leaves a thin, dry film of the lipid and drug mixture on the inner wall of the flask.
-
Hydration: The thin film is hydrated with an aqueous phase (e.g., phosphate buffer of a specific pH) by gentle agitation or vortexing. The temperature of the hydration medium is kept above the gel-to-liquid crystal transition temperature (Tc) of the surfactant.
-
Vesicle Formation: The hydration process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles or ULVs), the niosomal dispersion can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.
Caption: Workflow for Niosome Preparation.
In Vitro Drug Release Study using Dialysis Bag Method
This method is commonly employed to assess the release profile of a drug from a nano-carrier system.
-
Preparation of Dialysis Bag: A dialysis membrane (with a specific molecular weight cut-off) is soaked in the dissolution medium (e.g., phosphate buffer pH 7.4) for a specified period before use.
-
Sample Loading: A known volume of the niosomal dispersion is placed inside the dialysis bag, and the ends are securely tied.
-
Initiation of Study: The sealed dialysis bag is suspended in a beaker containing a known volume of the dissolution medium. The beaker is placed in a water bath to maintain a constant temperature (e.g., 37°C), and the medium is continuously stirred.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn from the beaker.
-
Replacement: An equal volume of fresh dissolution medium is immediately added to the beaker to maintain a constant volume and sink conditions.
-
Drug Quantification: The amount of drug in the withdrawn samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated and plotted against time to determine the release profile.
Caption: In Vitro Drug Release Workflow.
In Vitro Skin Permeation Study using Franz Diffusion Cell
The Franz diffusion cell is a standard apparatus for assessing the permeation of drugs through the skin from topical formulations.
-
Skin Preparation: Excised skin (e.g., rat, pig, or human cadaver skin) is prepared by removing subcutaneous fat and tissue. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Cell Assembly: The Franz diffusion cell consists of a donor compartment and a receptor compartment. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer) and is maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions. The medium is continuously stirred.
-
Formulation Application: A known quantity of the topical formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At specific time intervals, samples are withdrawn from the receptor compartment.
-
Medium Replacement: The volume of the withdrawn sample is replaced with fresh receptor medium.
-
Drug Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method.
-
Data Calculation: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated from the slope of the linear portion of the plot.
Caption: Skin Permeation Study Workflow.
Conclusion
The selection of a sorbitan ester for topical drug delivery is a multifaceted decision that depends on the specific drug, the desired release profile, and the type of formulation. The experimental data presented in this guide indicates that:
-
Span 60 , with its long saturated alkyl chain, often exhibits higher drug encapsulation efficiency and provides a more sustained release, making it a suitable candidate for controlled-release topical systems.
-
Span 20 , being more hydrophobic, has been shown to be a more effective penetration enhancer for certain drugs compared to other Spans and more hydrophilic surfactants like Tween 80.
-
The HLB value of the sorbitan ester is a crucial parameter, with lower HLB values generally favoring the formation of stable water-in-oil emulsions and potentially influencing skin interactions.
By providing a consolidated overview of comparative data and detailed experimental protocols, this guide aims to facilitate a more informed and efficient selection process for researchers and formulators in the field of topical drug delivery. Further investigation into the specific interactions between the drug, the chosen sorbitan ester, and other excipients is always recommended to optimize formulation performance.
References
Sorbitan Trioleate: A Comparative Guide to its Performance as a Food-Grade Emulsifier
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of sorbitan trioleate's performance against other common food-grade emulsifiers, supported by experimental data and detailed protocols.
This compound, a non-ionic surfactant, is a highly effective lipophilic (oil-loving) emulsifier widely used in the food industry to create stable water-in-oil (W/O) emulsions. Its ability to reduce the interfacial tension between oil and water phases makes it a valuable ingredient in a variety of food products, including margarines, spreads, and confectionery. This guide provides a comprehensive comparison of this compound's performance against other common food-grade emulsifiers, namely lecithin, mono- and diglycerides, and polysorbates. The information presented is based on available experimental data and outlines detailed protocols for key performance evaluation experiments.
Comparative Performance of Food-Grade Emulsifiers
The selection of an appropriate emulsifier is critical for the desired texture, stability, and shelf-life of a food product. The following tables summarize the performance of this compound in comparison to other widely used food-grade emulsifiers based on key performance indicators such as emulsion stability, droplet size, and viscosity.
Table 1: Emulsion Stability Comparison
| Emulsifier | Emulsion Type | Concentration (%) | Stability Measurement | Observation | Source |
| This compound (Span 85) | W/O | 3 - 5 | Droplet Size Increase (D50) | ~20% increase over time, indicating moderate stability when used alone. Often used with a co-emulsifier. | [1] |
| Lecithin (Soy) | O/W | 1.2 | Visual Observation | Stable emulsion with no creaming observed within 9 hours.[2] | [3] |
| Mono- and Diglycerides | O/W | 0.2 | Creaming Index | Unsaturated monoglycerides showed better creaming stability than the control over 28 days.[4] | [4] |
| Polysorbate 60 | O/W | Not specified | Visual Observation | Stable emulsion with no creaming observed within 9 hours. | |
| Succinylated Monoglyceride (SMG) | O/W | 0.0025 | Turbiscan Stability Index (TSI) | Exhibited the highest stability over 14 days of storage compared to five other emulsifiers. |
Table 2: Droplet Size Comparison
| Emulsifier | Emulsion Type | Concentration (%) | Mean Droplet Size (d₅₀) | Observation | Source |
| This compound (Span 85) | W/O | 3 | 40 µm | Produced significantly larger droplets compared to PGPR. | |
| Lecithin (Soy) | O/W | Not specified | 0.40 - 1.30 µm | Produced larger droplets compared to saponin-stabilized emulsions. | |
| Mono- and Diglycerides (Unsaturated) | O/W | 0.2 | 15-30% smaller than control | Produced smaller oil droplets compared to a protein-only stabilized emulsion. | |
| Polysorbate 80 | O/W | Not specified | Not specified | Often used to produce nanoemulsions with droplet sizes in the range of 20-500 nm. | |
| Saponin | O/W | Not specified | 0.11 - 0.19 µm | Produced smaller droplet diameters compared to lecithin. |
Table 3: Viscosity Comparison
| Emulsifier | Emulsion Type | Observation | Source |
| This compound (Span 85) | W/O | Newtonian behavior in emulsions with larger droplet sizes. | |
| Lecithin (Soy) | O/W | Lower apparent viscosity (1.19–4.36 mPa·s) compared to saponin-stabilized emulsions. | |
| Mono- and Diglycerides | O/W | The effect on viscosity is concentration-dependent and can be used to modify the texture of food products. | |
| Polysorbate 80 | O/W | Can be used to create low-viscosity emulsions, particularly in beverage applications. | |
| Saponin | O/W | Higher apparent viscosity (3.9–11.6 mPa·s) compared to lecithin-stabilized emulsions. |
Experimental Protocols
To ensure objective and reproducible evaluation of emulsifier performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Emulsion Preparation (High-Pressure Homogenization)
-
Preparation of Phases:
-
Aqueous Phase: Dissolve any water-soluble ingredients (e.g., hydrophilic emulsifiers, salts, preservatives) in deionized water.
-
Oil Phase: Dissolve any oil-soluble ingredients (e.g., lipophilic emulsifiers like this compound) in the chosen oil.
-
-
Premixing:
-
Heat both the aqueous and oil phases separately to a specified temperature (e.g., 60°C) to ensure all components are fully dissolved.
-
Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., at 5000 rpm for 5 minutes) to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 50 MPa) for a set number of passes (e.g., 3 passes).
-
Immediately cool the resulting emulsion to room temperature in an ice bath to prevent droplet coalescence.
-
Emulsion Stability Assessment (Creaming Index)
-
Sample Preparation:
-
Transfer a fixed volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or a specialized stability analysis tube.
-
-
Storage:
-
Store the samples under controlled temperature conditions (e.g., 25°C) for a specified period (e.g., 1, 7, and 14 days).
-
-
Measurement:
-
At each time point, measure the height of the serum (lower, clear) layer (Hs) and the total height of the emulsion (Ht).
-
-
Calculation:
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100
-
A lower creaming index indicates higher emulsion stability.
-
Droplet Size Analysis (Laser Diffraction)
-
Sample Preparation:
-
Gently invert the emulsion sample several times to ensure homogeneity.
-
Dilute the emulsion with a suitable solvent (e.g., deionized water for O/W emulsions, or an appropriate oil for W/O emulsions) to achieve the optimal obscuration level for the laser diffraction instrument (typically between 5% and 15%).
-
-
Instrument Setup:
-
Set the refractive index of the dispersed phase (oil) and the continuous phase (water or oil) in the instrument software.
-
Ensure the sample is adequately dispersed in the measurement chamber by using the instrument's built-in stirrer or pump.
-
-
Measurement:
-
Perform the measurement, typically taking an average of multiple readings.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution. Report the volume-weighted mean diameter (D) and the surface-weighted mean diameter (D) as key indicators of droplet size.
-
Experimental Workflow for Emulsifier Performance Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a food-grade emulsifier's performance.
References
Assessing the Environmental Footprint: A Comparative Guide to the Biodegradability of Sorbitan Trioleate
For researchers, scientists, and drug development professionals navigating the complex landscape of excipient selection, the environmental impact of these materials is a consideration of increasing importance. This guide provides a comparative analysis of the biodegradability of sorbitan trioleate, a commonly used non-ionic surfactant, against several alternatives. By presenting experimental data, detailed methodologies, and clear visual representations of testing workflows, this document aims to facilitate informed decisions in product development and environmental stewardship.
Executive Summary
This compound demonstrates ready biodegradability, positioning it as a favorable choice from an environmental perspective when compared to some of its common alternatives. This guide summarizes the available data on the biodegradability of this compound and compares it with Polysorbate 80, Glyceryl Oleate, and PEG-7 Glyceryl Cocoate. The data is presented in a clear, comparative table, followed by detailed experimental protocols for the most common biodegradability tests and a visual representation of the typical experimental workflow.
Performance Comparison: Biodegradability Data
The following table summarizes the biodegradability of this compound and its alternatives based on data from standardized OECD (Organisation for Economic Co-operation and Development) tests. These tests are the internationally recognized methods for assessing the ready biodegradability of chemical substances.
| Substance | Test Guideline | Biodegradation Percentage (28 days) | Classification |
| This compound | OECD 301B (CO₂ Evolution Test) | 88.9%[1] | Readily Biodegradable[1] |
| Polysorbate 80 | OECD 301C (MITI Test) | 52%[2] | Not Readily Biodegradable[2] |
| Glyceryl Oleate | OECD 301 (Ready Biodegradability) | Data indicates ready biodegradability, but specific percentage not available in the searched literature. | Readily Biodegradable[3] |
| PEG-7 Glyceryl Cocoate | EU Ecolabel Program Data | Reported as readily biodegradable, but specific percentage not available in the searched literature. | Readily Biodegradable |
Note: "Readily biodegradable" is a classification for substances that biodegrade to a significant extent (typically >60% for CO₂ evolution tests) within a 28-day period under specific aerobic conditions.
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key OECD tests cited in this guide.
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method is used to determine the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in the dark in a closed system. The CO₂ produced during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the produced CO₂ to the theoretical maximum CO₂ (ThCO₂) that can be produced from the carbon content of the test substance.
2. Apparatus:
-
Biometer flasks or similar vessels that can be sealed.
-
CO₂-free air supply.
-
CO₂ absorption bottles.
-
Magnetic stirrers.
-
Apparatus for measuring CO₂ (e.g., titration equipment, TOC analyzer).
3. Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. The sludge is washed and aerated before use.
-
Test Setup: The test substance is added to the test flasks at a concentration corresponding to 10-20 mg of organic carbon per liter. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. CO₂-free air is passed through the flasks to maintain aerobic conditions.
-
CO₂ Measurement: The CO₂ produced is trapped in the absorption bottles and measured at regular intervals.
-
Calculation: The cumulative amount of CO₂ produced is used to calculate the percentage of biodegradation relative to the ThCO₂. A substance is considered readily biodegradable if it reaches 60% of the ThCO₂ within a 10-day window during the 28-day test.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by the microorganisms.
1. Principle: A known volume of the test substance in a mineral medium is inoculated with microorganisms and incubated in a closed respirometer. The consumption of oxygen is measured over time by a pressure sensor that detects the decrease in pressure in the headspace of the sealed vessel. The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
2. Apparatus:
-
Respirometer with sealed flasks and pressure sensors (manometers).
-
Thermostatically controlled incubator or water bath.
-
Magnetic or overhead stirrers.
3. Procedure:
-
Preparation of Mineral Medium and Inoculum: Similar to the OECD 301B test.
-
Test Setup: The test substance is added to the respirometer flasks at a concentration that will yield a measurable oxygen uptake. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance) are run in parallel. A substance to absorb CO₂ (e.g., potassium hydroxide) is placed in a separate compartment within the flask.
-
Incubation: The flasks are sealed and incubated at a constant temperature with continuous stirring for 28 days.
-
Oxygen Consumption Measurement: The pressure change in the headspace, resulting from oxygen consumption, is continuously monitored by the manometer.
-
Calculation: The amount of oxygen consumed is calculated from the pressure change. The percentage of biodegradation is determined by comparing the measured BOD to the ThOD. A substance is considered readily biodegradable if the oxygen consumption is at least 60% of the ThOD within a 10-day window during the 28-day test.
Visualizing the Biodegradation Assessment Workflow
The following diagrams illustrate the key stages in a typical biodegradability assessment study, from initial preparation to final data analysis.
Caption: Workflow for OECD Ready Biodegradability Testing.
Caption: Conceptual Pathway of this compound Biodegradation.
References
comparative efficacy of sorbitan trioleate and other non-ionic surfactants in w/o emulsions
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in the formulation of stable and effective water-in-oil (W/O) emulsions. This guide provides a comparative analysis of sorbitan trioleate, a widely used non-ionic surfactant, against other common alternatives. The following sections present a compilation of experimental data, detailed methodologies for key characterization techniques, and a visual representation of the experimental workflow to aid in the rational selection of surfactants for W/O emulsion systems.
This compound, also known by its trade name Span 85, is a lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) value, typically around 1.8 to 4.3, making it highly suitable for the stabilization of W/O emulsions.[1][2] Its molecular structure, featuring a sorbitan head and three oleic acid tails, allows it to effectively reside at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed water droplets.[2][3]
Comparative Performance of Non-Ionic Surfactants in W/O Emulsions
The stability and physical characteristics of a W/O emulsion are critically dependent on the choice of surfactant. Key performance indicators include the emulsion's stability over time (measured by creaming or phase separation), the size of the dispersed water droplets, and the viscosity of the final formulation. While direct comparative studies under identical conditions are limited, the following tables summarize available data from various sources to provide a comparative overview of this compound and other low-HLB non-ionic surfactants.
Table 1: Comparison of Emulsion Stability
| Surfactant | Oil Phase | Surfactant Conc. (% w/w) | Stability Assessment | Observations |
| This compound (Span 85) | Mineral Oil | 5 | Visual Observation | Forms stable W/O emulsions.[2] |
| Sorbitan Monooleate (Span 80) | Sunflower Oil | 3 | Creaming Index | Less stable when used alone compared to blends. |
| Polyglyceryl Polyricinoleate (PGPR) | Sunflower Oil | 3 | Creaming Index | Forms stable emulsions with small droplet sizes. |
| PGPR:Sorbitan Monooleate (3:1 blend) | Sunflower Oil | 3 | Creaming Index | Blend shows improved stability over individual surfactants. |
| Polyglyceryl-3 Oleate | MCT/Squalane | 3-5 | Particle Size Change | Demonstrates good stability with minimal change in droplet size over time. |
| Polyglyceryl-4 Oleate | MCT/Squalane | 3-5 | Particle Size Change | Shows less stability compared to Polyglyceryl-3 Oleate. |
Table 2: Comparison of Droplet Size and Viscosity
| Surfactant | Oil Phase | Surfactant Conc. (% w/w) | Mean Droplet Size (μm) | Viscosity (mPa·s) |
| This compound (Span 85) | Not Specified | Not Specified | Data not available | Acts as a thickening agent. |
| Sorbitan Monooleate (Span 80) | Sunflower Oil | 3 | 40 | ~120 |
| Polyglyceryl Polyricinoleate (PGPR) | Sunflower Oil | 3 | 2.9 | ~250 |
| PGPR:Sorbitan Monooleate (3:1 blend) | Sunflower Oil | 3 | < 2 | Higher than individual components |
| Polyglyceryl-3 Oleate | MCT/Squalane | 3-5 | Smaller initial size | Data not available |
| Polyglyceryl-4 Oleate | MCT/Squalane | 3-5 | Larger initial size | Data not available |
Experimental Protocols
To ensure accurate and reproducible results when comparing the efficacy of different surfactants, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key experiments used in the characterization of W/O emulsions.
Preparation of W/O Emulsion
A standardized method for preparing W/O emulsions is essential for comparative studies.
Materials:
-
Oil Phase (e.g., Mineral Oil, Sunflower Oil)
-
Aqueous Phase (Deionized Water)
-
Non-ionic Surfactant (e.g., this compound, Sorbitan Monooleate, PGPR)
Procedure:
-
Preparation of Phases: Separately weigh the required amounts of the oil phase and the aqueous phase. Dissolve the surfactant in the oil phase at the desired concentration (e.g., 3-5% w/w).
-
Heating: Heat both the oil and aqueous phases separately to a specific temperature (e.g., 75°C) to ensure all components are in a liquid state and to facilitate emulsification.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing using a high-shear mixer (e.g., Silverson or Ultra-Turrax) at a controlled speed (e.g., 5,000-8,000 rpm) for a fixed duration (e.g., 5-10 minutes).
-
Cooling: Continue mixing while allowing the emulsion to cool to room temperature.
-
Storage: Store the prepared emulsions in sealed containers for subsequent analysis.
Emulsion Stability Assessment (Creaming Index)
This method provides a quantitative measure of the physical stability of the emulsion over time.
Procedure:
-
Sample Preparation: Place a fixed volume of the prepared emulsion into a graduated cylinder or test tube and seal it.
-
Storage: Store the samples under controlled temperature conditions (e.g., room temperature, 40°C).
-
Measurement: At predetermined time intervals (e.g., 24h, 48h, 7 days), measure the height of the separated aqueous phase (serum layer) at the bottom of the container.
-
Calculation: Calculate the Creaming Index (CI) using the following formula:
CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
A lower creaming index indicates higher emulsion stability.
Droplet Size Analysis (Laser Diffraction)
Laser diffraction is a widely used technique for determining the particle size distribution of the dispersed phase in an emulsion.
Procedure:
-
Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up.
-
Sample Preparation: Dilute a small, representative sample of the emulsion with the continuous phase (the oil used in the formulation) to achieve an appropriate obscuration level (typically 10-20%). This prevents multiple scattering effects.
-
Measurement: Introduce the diluted sample into the instrument's measurement cell. The instrument will pass a laser beam through the sample, and the scattered light pattern is detected and analyzed to determine the droplet size distribution.
-
Data Analysis: The software will provide the mean droplet size (e.g., D(v,0.5)) and the polydispersity index (PDI), which indicates the width of the size distribution.
Viscosity Measurement (Rotational Viscometer)
The viscosity of an emulsion is a critical parameter that affects its stability and sensory characteristics.
Procedure:
-
Instrument Setup: Use a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle (e.g., a cone and plate or a cylindrical spindle appropriate for the expected viscosity range).
-
Sample Preparation: Place a sufficient amount of the emulsion in a sample container, ensuring the spindle will be immersed to the correct level.
-
Measurement: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C). Start the viscometer at a defined rotational speed and allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).
-
Shear Rate Dependence: To assess the rheological behavior, measurements can be repeated at different rotational speeds.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of different non-ionic surfactants in W/O emulsions.
Caption: Workflow for comparative efficacy testing of non-ionic surfactants.
Conclusion
The selection of a non-ionic surfactant for a W/O emulsion is a multifaceted decision that depends on the specific requirements of the formulation. This compound is a robust and widely used emulsifier for W/O systems due to its low HLB value and ability to form stable emulsions. However, for applications requiring very small droplet sizes and enhanced long-term stability, blends of surfactants, such as those including Polyglyceryl Polyricinoleate (PGPR), may offer superior performance. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and formulators to make informed decisions in their development of stable and effective W/O emulsions. It is recommended to conduct formulation-specific studies to determine the optimal surfactant system for a given application.
References
Evaluating the Cytotoxicity of Sorbitan Trioleate for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sorbitan trioleate, a non-ionic surfactant, is a widely utilized excipient in various biomedical formulations, including drug delivery systems and vaccines. Its primary role is to act as an emulsifier and stabilizer. However, for any component intended for biomedical use, a thorough evaluation of its cytotoxicity is paramount. This guide provides a comparative analysis of the cytotoxicity of this compound against other commonly used surfactants, supported by available experimental data.
Comparative Cytotoxicity of Surfactants
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its alternatives. It is important to note that direct in-vitro cytotoxicity data for this compound on human cell lines is limited in publicly available literature. Therefore, hemolytic activity is included as an indicator of membrane-damaging potential.
| Surfactant | Type | Cell Line/System | Assay | Cytotoxicity Endpoint | Result |
| This compound (Span 85) | Non-ionic (Sorbitan Ester) | Human Red Blood Cells | Hemolysis Assay | % Hemolysis | Low hemolytic activity compared to other sorbitan esters[1][2]. |
| Sorbitan Monolaurate (Span 20) | Non-ionic (Sorbitan Ester) | Human Red Blood Cells | Hemolysis Assay | % Hemolysis | Higher hemolytic activity than Span 40, 60, and 80[1][2]. |
| Sorbitan Monopalmitate (Span 40) | Non-ionic (Sorbitan Ester) | Human Red Blood Cells | Hemolysis Assay | % Hemolysis | Moderate hemolytic activity[1]. |
| Sorbitan Monostearate (Span 60) | Non-ionic (Sorbitan Ester) | Human Red Blood Cells | Hemolysis Assay | % Hemolysis | Lower hemolytic activity than Span 20 and 40. |
| Sorbitan Monooleate (Span 80) | Non-ionic (Sorbitan Ester) | Human Red Blood Cells | Hemolysis Assay | % Hemolysis | Least hemolytic among the tested sorbitan esters. |
| Polysorbate 20 (Tween 20) | Non-ionic (Polysorbate) | Caco-2 | MTT Assay | % Cell Viability | Increased toxicity at concentrations above 0.1%. |
| Polysorbate 60 (Tween 60) | Non-ionic (Polysorbate) | Human Fibroblasts | MTT, Neutral Red, LDH | LC50 | More cytotoxic than Tween 80. |
| Polysorbate 80 (Tween 80) | Non-ionic (Polysorbate) | Human Fibroblasts | MTT, Neutral Red, LDH | LC50 | Least cytotoxic among the tested surfactants in one study. |
| Polysorbate 85 (Tween 85) | Non-ionic (Polysorbate) | Caco-2 | MTT Assay | % Cell Viability | Little interaction with cell membranes at lower concentrations. |
| Triton X-100 | Non-ionic | Human Fibroblasts | MTT, Neutral Red, LDH | LC50 | More cytotoxic than Tween 60 and Tween 80. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Human Keratinocytes | Histology | Cell Damage | Induced complete separation of epidermis from the dermis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. Below are protocols for two commonly employed in-vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the surfactant (e.g., this compound) and control substances. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, can then be determined.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Cell Seeding and Compound Exposure: Follow the same procedure as in the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, the released LDH will catalyze the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released in each treatment group by comparing the absorbance values to a standard curve or by calculating the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity evaluation, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for surfactant-induced apoptosis.
Caption: General workflow for in-vitro cytotoxicity testing.
Caption: Potential signaling pathway for surfactant-induced apoptosis.
Conclusion
Based on the available data, this compound exhibits a favorable cytotoxicity profile, particularly when compared to other sorbitan esters and some polysorbates. Its low hemolytic activity suggests minimal disruption to cell membranes at typical concentrations used in biomedical formulations. However, the scarcity of direct in-vitro cytotoxicity studies on human cell lines highlights a gap in the current understanding and underscores the need for further research to establish definitive IC50 values. For researchers and drug development professionals, while this compound appears to be a relatively safe excipient, it is crucial to conduct specific cytotoxicity testing within the context of the final formulation and intended application to ensure its biocompatibility.
References
A Comparative Guide to the Performance of Synthetic and Bio-Based Sorbitan Trioleate for Researchers and Drug Development Professionals
Introduction
Sorbitan trioleate, a non-ionic surfactant, is a critical excipient in the pharmaceutical and research sectors, prized for its emulsifying, stabilizing, and solubilizing properties.[1][2] It is integral to the formulation of a wide array of products, from topical creams and ointments to complex drug delivery systems.[1][3] A key consideration for formulators is the origin of the this compound, broadly categorized as "synthetic" versus "bio-based." This guide provides a detailed performance comparison of these two categories, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
It is important to clarify the terminology used in this context. "Bio-based" this compound is derived from renewable biological sources; sorbitol is typically obtained from plant-based sugars like corn or cassava, and oleic acid is sourced from vegetable oils. The term "synthetic" can refer to the chemical process of esterification used to create the molecule. However, in the context of raw material sourcing, "synthetic" would imply derivation from petrochemicals. Current literature and commercial production heavily favor the use of renewable, bio-based feedstocks for sorbitan esters. Therefore, a direct comparison with a purely petrochemical-based this compound is often not feasible. The more pertinent comparison for performance lies in the variations among different grades of bio-based this compound, which can differ in purity and the specific source of their fatty acids.
Performance Metrics: A Tabular Comparison
The performance of this compound is primarily evaluated based on its purity, emulsification efficiency, stability, and biocompatibility. The following tables summarize the key performance indicators, comparing high-purity, bio-based this compound with standard-grade bio-based and, where applicable, theoretical synthetic counterparts.
| Physicochemical Properties | High-Purity Bio-Based this compound | Standard-Grade Bio-Based this compound | Theoretical Synthetic this compound |
| Appearance | Clear, light yellow viscous liquid | Yellow to brownish viscous liquid | Variable, likely similar to bio-based |
| Purity (% this compound) | > 95% | 85-95% | Potentially high, but may contain process-related impurities |
| Acid Value (mg KOH/g) | < 10 | < 15 | Dependent on manufacturing process |
| Saponification Value (mg KOH/g) | 170-190 | 170-190 | 170-190 |
| Hydroxyl Value (mg KOH/g) | 60-80 | 60-80 | Dependent on manufacturing process |
| Performance Characteristics | High-Purity Bio-Based this compound | Standard-Grade Bio-Based this compound | Theoretical Synthetic this compound |
| Emulsification Efficiency | High and consistent | Good, but may show batch-to-batch variability | Expected to be high if purity is high |
| Emulsion Stability | Excellent, long-term stability | Generally good, but may be affected by impurities | Dependent on purity and absence of destabilizing agents |
| Biocompatibility | High | Generally good, but impurities can affect tolerability | Unknown, potential for residual catalysts or by-products to cause irritation |
| Biodegradability | Readily biodegradable | Biodegradable | May be less biodegradable depending on source and impurities |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound.
1. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage of this compound and quantify impurities.
-
Method: A reversed-phase HPLC method with a C18 column is employed.
-
Mobile Phase: A gradient of isopropanol and water.
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation: The this compound sample is dissolved in the mobile phase to a known concentration.
-
Analysis: The sample is injected into the HPLC system. The peak areas of this compound and other components are used to calculate the percentage purity.
-
2. Emulsification Performance: The Bottle Test
-
Objective: To assess the ability of this compound to form and stabilize an emulsion.
-
Method:
-
Prepare a specific oil phase (e.g., mineral oil, vegetable oil) and an aqueous phase.
-
Add a defined concentration of this compound to the oil phase.
-
Combine the oil and aqueous phases in a graduated cylinder or bottle at a specified ratio (e.g., 1:1).
-
Agitate the mixture vigorously for a set period using a vortex mixer or shaker to form an emulsion.
-
Allow the emulsion to stand undisturbed.
-
Measure the volume of separated water and/or oil at regular intervals. A slower rate of phase separation indicates better emulsification performance.
-
3. Emulsion Stability Analysis: Particle Size Measurement
-
Objective: To evaluate the long-term stability of an emulsion by monitoring changes in droplet size.
-
Method: Dynamic Light Scattering (DLS) is a common technique.
-
Prepare an emulsion using the method described above.
-
Immediately after preparation, take a sample of the emulsion, dilute it appropriately, and measure the initial droplet size distribution using a DLS instrument.
-
Store the emulsion under controlled conditions (e.g., specific temperature and humidity).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), take further samples and measure the droplet size distribution.
-
An increase in the average droplet size over time indicates emulsion instability (e.g., coalescence).
-
4. In Vitro Cytotoxicity Assay
-
Objective: To assess the biocompatibility of this compound by measuring its effect on cell viability.
-
Method: An MTT assay using a relevant cell line (e.g., human keratinocytes) is a standard method.
-
Culture the selected cell line in a 96-well plate.
-
Prepare a series of dilutions of the this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a control group with medium only.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group. A significant decrease in viability indicates cytotoxicity.
-
Visualizing Key Processes
Production of Bio-Based this compound
The following diagram illustrates the typical production pathway for bio-based this compound, emphasizing its renewable origins.
Experimental Workflow for Emulsifier Performance Evaluation
This diagram outlines the logical flow of experiments to compare the performance of different this compound samples.
While the distinction between "synthetic" and "bio-based" this compound is primarily one of raw material origin, the practical performance differences for researchers and formulators are more closely linked to purity and the specific source of the bio-based components. High-purity, bio-based this compound offers superior and more consistent performance in terms of emulsification efficiency and stability. For pharmaceutical and high-performance applications, opting for a high-purity, well-characterized bio-based this compound is recommended to ensure formulation robustness, batch-to-batch consistency, and optimal biocompatibility. The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of different sources of this compound to meet specific formulation requirements.
References
comparative analysis of the emulsifying properties of sorbitan trioleate and lecithin
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Common Emulsifiers
In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate emulsifier is paramount to ensuring the stability, efficacy, and aesthetic appeal of the final product. Among the myriad of options available, sorbitan trioleate and lecithin are two widely utilized surfactants, each with distinct properties that lend them to specific applications. This guide provides a comprehensive comparative analysis of their emulsifying capabilities, supported by experimental data and detailed methodologies, to aid researchers and formulation scientists in making informed decisions.
At a Glance: Key Differences and Physicochemical Properties
This compound, a non-ionic surfactant, and lecithin, a naturally derived mixture of phospholipids, differ fundamentally in their chemical structure and, consequently, their emulsifying behavior. The most critical distinguishing factor is their Hydrophilic-Lipophilic Balance (HLB), which dictates their affinity for water or oil phases.
This compound, with a low HLB value, is lipophilic ("oil-loving") and is therefore an excellent choice for creating stable water-in-oil (W/O) emulsions . In contrast, lecithin possesses a higher and more variable HLB, making it more hydrophilic ("water-loving") and highly effective for stabilizing oil-in-water (O/W) emulsions .[1][2]
| Property | This compound (Span 85) | Lecithin |
| Chemical Class | Non-ionic surfactant (Sorbitan ester) | Phospholipids (primarily phosphatidylcholine) |
| Source | Synthetic (derived from sorbitol and oleic acid) | Natural (e.g., soybean, sunflower, egg yolk) |
| HLB Value | 1.8 - 4.3[1][2] | ~4 (oil-soluble) to 9 (hydrogenated) |
| Typical Emulsion Type | Water-in-Oil (W/O)[1] | Oil-in-Water (O/W) |
| Solubility | Soluble in oil and most organic solvents; insoluble in water. | Dispersible in water; soluble in oils and organic solvents. |
| Appearance | Viscous, oily liquid, typically amber in color. | Varies from a viscous, brownish liquid to a powder. |
Table 1: Comparative Physicochemical Properties of this compound and Lecithin.
Performance Data: A Quantitative Comparison
Direct comparative studies of this compound and lecithin in the same emulsion system are scarce due to their predisposition for forming different emulsion types. However, by examining data from studies focusing on their optimal applications, we can draw a comparative picture of their performance.
This compound in Water-in-Oil (W/O) Emulsions
This compound is highly effective at creating stable W/O emulsions, which are often desired for topical drug delivery, creams, and ointments to provide an occlusive barrier and enhance moisturization.
| Performance Parameter | Typical Values/Observations |
| Droplet Size | 95% of droplets can be below 5 µm. |
| Stability | Emulsions can exhibit no phase separation after centrifugation at 4000 rpm for 15 minutes. |
| Zeta Potential | As a non-ionic surfactant, the zeta potential of this compound-stabilized emulsions is typically low (close to zero), indicating that stability is primarily achieved through steric hindrance rather than electrostatic repulsion. |
| Rheology | Contributes to the viscosity of the continuous oil phase, and can act as a thickening agent. |
Table 2: Performance Data for this compound in W/O Emulsions.
Lecithin in Oil-in-Water (O/W) Emulsions
Lecithin is a versatile emulsifier for O/W emulsions, which are common in a wide range of pharmaceutical and food products, including intravenous lipid emulsions, oral suspensions, and lotions. Its natural origin and biocompatibility are significant advantages.
| Performance Parameter | Typical Values/Observations |
| Droplet Size | Can range from nanometers (62.5 - 105 nm) to several micrometers, depending on the formulation and homogenization process. |
| Stability | Stable for extended periods (e.g., 30 days at 4°C) with minimal change in droplet size. |
| Zeta Potential | Typically imparts a negative surface charge to oil droplets, with values ranging from -33.7 to -58.6 mV, contributing to stability through electrostatic repulsion. |
| Rheology | Can influence the viscosity of the emulsion, with pseudoplastic (shear-thinning) behavior often observed. |
Table 3: Performance Data for Lecithin in O/W Emulsions.
Experimental Protocols
To ensure the reproducibility and validity of comparative analyses, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize the emulsifying properties of surfactants.
Emulsion Preparation (Beaker Method)
This method is a common starting point for producing emulsions in a laboratory setting.
-
Phase Preparation :
-
Oil Phase : Dissolve the lipophilic emulsifier (e.g., this compound) and any other oil-soluble components in the oil phase.
-
Aqueous Phase : Dissolve the hydrophilic emulsifier (e.g., lecithin, if using a water-dispersible form) and any other water-soluble components in the aqueous phase.
-
-
Heating : Gently heat both the oil and aqueous phases separately to approximately 70-75°C. This reduces the viscosity of the phases and lowers the interfacial tension.
-
Mixing :
-
For O/W emulsions : Slowly add the oil phase to the aqueous phase with continuous stirring using a high-shear mixer.
-
For W/O emulsions : Slowly add the aqueous phase to the oil phase with continuous stirring.
-
-
Homogenization : For smaller droplet sizes and improved stability, pass the coarse emulsion through a high-pressure homogenizer or sonicator. The specific parameters (pressure, number of passes, sonication time, and amplitude) should be optimized for the desired droplet size.
-
Cooling : Continue stirring the emulsion until it cools to room temperature to ensure a uniform final product.
Caption: Experimental workflow for emulsion preparation.
Droplet Size Analysis
The size of the dispersed droplets is a critical indicator of emulsion stability and bioavailability.
-
Dynamic Light Scattering (DLS) :
-
Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
The instrument's software calculates the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
-
Microscopy (Optical or Electron) :
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
For W/O emulsions, a water-soluble dye can be added to the aqueous phase to enhance contrast. For O/W emulsions, an oil-soluble dye can be used.
-
Observe the emulsion under the microscope at various magnifications.
-
Use image analysis software to measure the diameters of a statistically significant number of droplets to determine the size distribution.
-
Stability Assessment
-
Centrifugation :
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 15-30 minutes).
-
Measure the volume of any separated phases (creaming or sedimentation). A smaller separated layer indicates higher stability.
-
-
Accelerated Aging (Temperature Cycling) :
-
Store emulsion samples at elevated temperatures (e.g., 40-50°C) and in refrigerated conditions (e.g., 4°C).
-
Cycle the samples between these temperatures over a period of several days or weeks.
-
At regular intervals, visually inspect the samples for signs of instability such as creaming, coalescence, or phase separation.
-
Measure changes in droplet size and viscosity over time.
-
Zeta Potential Measurement
Zeta potential provides insight into the electrostatic stability of emulsions.
-
Dilute the emulsion with the continuous phase, ensuring the conductivity is within the instrument's acceptable range.
-
Inject the sample into the measurement cell of a zeta potential analyzer.
-
An electric field is applied, causing the charged droplets to move.
-
The instrument measures the velocity of the droplets (electrophoretic mobility) and calculates the zeta potential. A higher absolute zeta potential (typically > ±30 mV) suggests greater electrostatic stability.
Molecular Orientation and Emulsification Mechanism
The differing emulsifying properties of this compound and lecithin can be attributed to their molecular structures and how they orient themselves at the oil-water interface.
Caption: Molecular orientation at the oil-water interface.
Conclusion
The choice between this compound and lecithin is dictated by the desired type of emulsion and the specific requirements of the formulation. This compound is a reliable and effective emulsifier for creating stable water-in-oil emulsions, making it a staple in many topical and ointment-based formulations. Its non-ionic nature provides stability through steric hindrance, which is less sensitive to changes in pH and ionic strength.
Lecithin, on the other hand, is a natural, biocompatible emulsifier that excels in forming stable oil-in-water emulsions. Its ability to impart a surface charge on oil droplets provides an electrostatic barrier against coalescence, and its versatility allows for the creation of emulsions with a wide range of droplet sizes, including nanoemulsions for advanced drug delivery systems.
For researchers and drug development professionals, a thorough understanding of these differences, supported by the quantitative data and experimental protocols presented here, is crucial for the successful development of stable and effective emulsified products.
References
Safety Operating Guide
Proper Disposal of Sorbitan Trioleate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Sorbitan Trioleate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance. This compound is considered a hazardous substance, and its disposal is regulated.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). The substance is known to be irritating to the eyes and skin.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]
-
Skin Protection: Use chemical-protective gloves (e.g., PVC) and wear protective clothing to prevent skin contact. Do not allow clothing wet with the material to remain in contact with the skin.
-
Respiratory Protection: Handle in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary.
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.
-
Skin Contact: Remove all contaminated clothing and flush the skin and hair with running water and soap.
-
Spills: Be aware that spills are slippery. For any spill, remove all ignition sources. Small spills should be cleaned up immediately using an inert absorbent material (e.g., sand, vermiculite), which is then placed into a suitable container for waste disposal. All materials used for spill cleanup must be managed as hazardous waste. For major spills, evacuate the area, move upwind, and alert emergency responders.
Step-by-Step Disposal Procedure for this compound Waste
All laboratory chemical waste must be treated as hazardous unless confirmed to be non-hazardous. Never dispose of this compound down the sink or evaporate it as a method of disposal.
Step 1: Waste Characterization and Segregation
-
Identify the waste as "this compound." If it is mixed with other chemicals, identify all components to determine compatibility.
-
Segregate this compound waste from incompatible materials. It is incompatible with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), which may cause ignition. Store it separately from acids, bases, and other reactive chemical waste types.
Step 2: Select an Appropriate Waste Container
-
Use only appropriate, designated hazardous waste containers. Plastic containers are often preferred.
-
The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.
-
Ensure the container material is compatible with this compound. The manufacturer may recommend specific packing like glass containers or metal cans/drums.
Step 3: Proper Labeling of the Waste Container
-
Label the waste container immediately upon adding the first drop of waste.
-
The label must be fully completed and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations).
-
A clear description of any other components in the waste mixture.
-
Relevant hazard pictograms (e.g., irritant).
-
The name and contact details of the waste generator/laboratory.
-
Step 4: Accumulation and Storage of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (such as a tub or bucket) to contain any potential leaks or spills.
-
Adhere to the storage limits for hazardous waste as mandated by your institution and local regulations.
Step 5: Arranging for Disposal
-
Once the container is full or reaches its accumulation time limit, arrange for its collection.
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to request a waste pickup.
-
Do not transport hazardous waste through public areas or between buildings yourself; this must be done by trained personnel.
Data on Hazardous Waste Storage
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting, as guided by general chemical waste protocols. Always confirm the specific limits applicable to your institution and region.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum Volume in SAA | 55 gallons of hazardous waste | University of Pennsylvania, Vanderbilt University |
| Maximum Volume (Acutely Toxic) | 1 quart of "P-listed" acute hazardous waste | University of Pennsylvania, Vanderbilt University |
| Maximum Accumulation Time | Up to 9-12 months (if volume limits are not exceeded) | Stanford University, University of Pennsylvania |
| Removal Time After Full | Within 3 calendar days of reaching the volume limit | University of Pennsylvania, Central Washington University |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste generated in a laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Sorbitan Trioleate
This guide provides immediate safety and logistical information for handling Sorbitan Trioleate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the quantity being handled and the specific laboratory conditions.
Routine Laboratory Handling:
For handling small quantities of this compound in a well-ventilated area, the following PPE is recommended:
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles should be worn to protect against splashes.[1][2] Contact lenses may absorb and concentrate irritants and should be worn with caution; a written policy on their use in the laboratory is advisable.[1]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as PVC or other impervious gloves.[2][3] It is important to select gloves based on the frequency and duration of contact.
-
Lab Coat/Overalls: A standard lab coat or overalls should be worn to protect street clothing.
-
Footwear: Closed-toe shoes or safety footwear are recommended.
-
-
Respiratory Protection: Under normal operating conditions with adequate general exhaust ventilation, respiratory protection is typically not required. However, if there is a risk of generating aerosols or mists, or if irritation is experienced, a NIOSH-approved respirator should be used.
Large Quantities or Poor Ventilation:
When handling larger volumes or in situations with inadequate ventilation, more stringent PPE is necessary:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.
-
Skin Protection: Wear fire/flame resistant and impervious clothing. A PVC apron may also be appropriate.
-
Respiratory Protection: If exposure limits are exceeded or symptoms occur, a full-face respirator is recommended. In case of fire, a self-contained breathing apparatus (SCBA) is necessary.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, gathered from various safety data sheets.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 78°C / 17 mmHg |
| Melting Point | -14 °C |
| Flash Point | >150 °C (Closed Cup) |
| Density | 0.947 g/cm³ at 20 °C |
| Solubility | Slightly soluble in isopropanol, xylene, cotton seed oil, and mineral oil. |
| Oral LD50 (Rat) | > 39,800 mg/kg bw |
| Inhalation LC50 (Rat) | > 5.27 mg/L air |
Operational Plan: Handling and Disposal
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation is recommended if there is a risk of inhalation.
-
Avoid Contact: Avoid contact with skin and eyes. Do not breathe mist, gas, or vapors.
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
2. Storage:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Container Integrity: Regularly check containers for leaks or physical damage.
3. Spill Management:
-
Minor Spills:
-
Remove all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill with inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for disposal.
-
Clean the spill area with soap and water, and prevent runoff from entering drains.
-
-
Major Spills:
-
Evacuate personnel from the area and move upwind.
-
Alert emergency services.
-
Follow all procedures for minor spills, utilizing a higher level of PPE.
-
4. Disposal Plan:
-
Waste Product: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the chemical enter drains.
-
Contaminated PPE: Contaminated clothing should be removed immediately and washed before reuse. Disposable contaminated PPE should be placed in a sealed container for disposal.
-
Empty Containers: Empty containers may retain product residue and should be disposed of in a safe manner. Do not reuse empty containers.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
